d-(KLAKLAK)2, Proapoptotic Peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C72H139N21O14 |
|---|---|
Poids moléculaire |
1523.0 g/mol |
Nom IUPAC |
(2R)-2,6-diamino-N-[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C72H139N21O14/c1-41(2)37-55(90-64(99)49(79)25-13-19-31-73)69(104)82-46(10)62(97)87-52(28-16-22-34-76)67(102)92-57(39-43(5)6)71(106)83-47(11)61(96)86-51(27-15-21-33-75)65(100)89-54(30-18-24-36-78)68(103)93-58(40-44(7)8)72(107)84-48(12)63(98)88-53(29-17-23-35-77)66(101)91-56(38-42(3)4)70(105)81-45(9)60(95)85-50(59(80)94)26-14-20-32-74/h41-58H,13-40,73-79H2,1-12H3,(H2,80,94)(H,81,105)(H,82,104)(H,83,106)(H,84,107)(H,85,95)(H,86,96)(H,87,97)(H,88,98)(H,89,100)(H,90,99)(H,91,101)(H,92,102)(H,93,103)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1 |
Clé InChI |
WDNBZWRKDSJVDK-PHLURGDWSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of d-(KLAKLAK)2: A Technical Guide to its Proapoptotic Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The d-(KLAKLAK)2 peptide is a synthetic, cationic, amphipathic peptide with potent proapoptotic activity. Comprised of D-amino acids, it exhibits resistance to proteolytic degradation, a desirable characteristic for therapeutic development. Its mechanism of action centers on the targeted disruption of mitochondrial membranes, initiating the intrinsic apoptotic cascade. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative activity, and experimental methodologies associated with d-(KLAKLAK)2, serving as a comprehensive resource for researchers in oncology and drug development.
The d-(KLAKLAK)2 peptide's selectivity for prokaryotic and mitochondrial membranes over eukaryotic plasma membranes is attributed to differences in membrane composition and electrostatic potential.[1][2] While mammalian cell membranes are primarily composed of zwitterionic phospholipids, mitochondrial and bacterial membranes are enriched in anionic phospholipids, creating a negative charge that attracts the cationic d-(KLAKLAK)2.[2][3] Upon reaching the mitochondria, the peptide's amphipathic nature facilitates its insertion into and disruption of the membrane integrity.[2]
Core Mechanism of Action: Mitochondrial Disruption
The primary mechanism of d-(KLAKLAK)2-induced apoptosis is the permeabilization of the mitochondrial outer membrane.[1][4] This event is a critical control point in the intrinsic apoptotic pathway.
Signaling Pathway of d-(KLAKLAK)2 Induced Apoptosis
Caption: Mitochondrial-dependent apoptosis initiated by d-(KLAKLAK)2.
Once internalized, d-(KLAKLAK)2 translocates to the mitochondria where it induces swelling and disrupts the membrane potential.[5][6] This leads to the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[2][7] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization and the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases such as caspase-3 and -7, culminating in the execution phase of apoptosis.[1][8][9]
Some evidence also suggests that d-(KLAKLAK)2 can induce a caspase-independent cell death pathway involving Ca2+ influx and the production of mitochondrial reactive oxygen species (O2-).[3]
Quantitative Data on Peptide Activity
The proapoptotic efficacy of d-(KLAKLAK)2 has been quantified in various studies, often in the context of different delivery systems and cell lines. The following tables summarize key quantitative findings.
| Parameter | Cell Line | Value | Delivery System | Reference |
| LC50 | Eukaryotic cells (monolayer) | ~400 µM | Free Peptide | [1] |
| ED50 (Mitochondrial Swelling) | Cell-free system | 0.44 µM | Free Peptide | [1] |
| ED50 (Mitochondrial Membrane Potential Loss) | Cell-free system | 0.4 µM | Free Peptide | [1] |
Table 1: Cytotoxicity and Mitochondrial Disruption Activity of d-(KLAKLAK)2.
| Cell Line | Treatment | ODN Concentration | Result | Reference |
| B16(F10) Melanoma | CL loaded with d-(KLAKLAK)2/G3139 | 125 nM | ~20% reduction in cell viability | [1] |
| B16(F10) Melanoma | CL loaded with d-(KLAKLAK)2/G3139 | 250 nM | ~40% reduction in cell viability | [1] |
| B16(F10) Melanoma | CL loaded with G3139 alone | 250 nM | ~10% reduction in cell viability | [1] |
Table 2: In Vitro Anti-tumor Activity of Cationic Liposome (CL) Formulations.
| Cell Line | Treatment | ODN Concentration Range | Result | Reference |
| B16(F10) Melanoma | CL loaded with d-(KLAKLAK)2/G3139 | 15 - 500 nM | ~40-50% increase in Caspase 3/7 activity | [1] |
| B16(F10) Melanoma | CL loaded with G3139 alone | 15 - 500 nM | ~15-25% increase in Caspase 3/7 activity | [1] |
Table 3: Caspase 3/7 Activity in B16(F10) Melanoma Cells.
Experimental Protocols
The investigation of d-(KLAKLAK)2's mechanism of action employs a range of standard and specialized molecular and cellular biology techniques.
General Experimental Workflow for Assessing d-(KLAKLAK)2 Activity
Caption: A typical experimental workflow for characterizing d-(KLAKLAK)2.
Peptide Synthesis and Characterization
-
Solid-Phase Peptide Synthesis (SPPS): The d-(KLAKLAK)2 peptide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.[2][10]
-
Purification and Analysis: The synthesized peptide is cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10] The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.[10][11]
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][12]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of d-(KLAKLAK)2 (or its formulation) for a specified duration (e.g., 24-72 hours).[11]
-
Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[13]
-
Incubate cells with the test substance for a defined period (e.g., 24 hours).[13]
-
Wash the cells and incubate with a medium containing Neutral Red.
-
After incubation, wash the cells and extract the dye from the lysosomes.
-
Quantify the amount of extracted dye by measuring absorbance.
-
Apoptosis Detection Assays
-
Caspase Activity Assay: This assay quantifies the activity of key apoptotic enzymes, caspases 3 and 7.[1][8]
-
Lyse the treated cells to release cellular contents.
-
Add a luminogenic or fluorogenic substrate for caspase-3/7.
-
Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
Fix and permeabilize the treated cells or tissue sections.
-
Incubate with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).
-
Detect the incorporated labels using immunofluorescence microscopy.
-
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Harvest and wash the treated cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes).
-
Analyze the stained cells by flow cytometry.
-
Mechanistic Studies
-
Mitochondrial Membrane Potential (ΔΨm) Assay: This assay measures the integrity of the mitochondrial membrane.
-
Load cells with a potentiometric fluorescent dye (e.g., JC-1, TMRE, or TMRM).
-
Treat the cells with d-(KLAKLAK)2.
-
Measure the change in fluorescence using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial membrane depolarization.
-
-
Cytochrome c Release Assay: This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Fractionate the treated cells to separate the mitochondrial and cytosolic components.
-
Perform Western blotting on both fractions using an antibody specific for cytochrome c.
-
An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release.
-
Conclusion
The d-(KLAKLAK)2 peptide represents a promising proapoptotic agent with a well-defined mechanism of action centered on the disruption of mitochondrial integrity. Its efficacy is, however, critically dependent on effective intracellular delivery. The development of targeted delivery systems is paramount to harnessing its therapeutic potential while minimizing off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and optimization of d-(KLAKLAK)2-based cancer therapies. Further research into its interaction with Bcl-2 family proteins and potential caspase-independent pathways will continue to refine our understanding of this potent anticancer peptide.
References
- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d-(KLAKLAK)2, Proapoptotic Peptide | 721397-24-6 | BroadPharm [broadpharm.com]
- 7. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Activation of Caspase-3 by Apoptotic Peptide, (KLAKLAK)2: Designing No" by Vanishree Rajagopalan and Lunawati L. Bennett [touroscholar.touro.edu]
- 10. 5z.com [5z.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 13. Synthesis, Antitumor and Antibacterial Studies of New Shortened Analogues of (KLAKLAK)2-NH2 and Their Conjugates Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the d-(KLAKLAK)2 Peptide: Structure, Function, and Therapeutic Potential
This technical guide provides a comprehensive overview of the d-(KLAKLAK)2 peptide, a synthetic, cationic, and amphipathic peptide with significant potential in both antimicrobial and anticancer applications. We will delve into its structural characteristics, dual-action functionality, and the molecular mechanisms that underpin its therapeutic effects. This document also compiles quantitative data on its efficacy and details the experimental protocols used for its synthesis and evaluation.
Structure of d-(KLAKLAK)2
The d-(KLAKLAK)2 peptide is a 14-amino-acid sequence renowned for its specific structural properties that are integral to its function.[1]
-
Primary Sequence : The peptide consists of a repeating sequence of D-lysine (K), D-leucine (L), and D-alanine (A), with the chemical structure represented as {d-(Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys)}-NH2.
-
D-Amino Acid Configuration : A key feature of this peptide is that all its constituent amino acids are in the D-enantiomeric form.[1] This configuration makes the peptide highly resistant to degradation by endogenous proteases, thereby increasing its biological stability and half-life.
-
Amphipathic α-Helix : The arrangement of hydrophobic (Leucine, Alanine) and hydrophilic, positively charged (Lysine) amino acids allows the peptide to form an amphipathic α-helical secondary structure.[1] This structure is crucial for its ability to interact with and disrupt biological membranes.
-
Conformational Adaptability : The peptide's secondary structure is not static; it can transition from an α-helix at lower concentrations to β-sheets at higher concentrations, as demonstrated by Circular Dichroism (CD) spectroscopy.[1]
Function of d-(KLAKLAK)2
The d-(KLAKLAK)2 peptide exhibits a dual functionality, acting as both a potent antimicrobial agent and a pro-apoptotic molecule with anticancer properties.[2]
-
Antimicrobial Activity : It is effective against a range of bacteria, particularly Gram-negative species.[3] The peptide's primary mode of antimicrobial action is the disruption of the bacterial cell membrane.[2]
-
Pro-apoptotic (Anticancer) Activity : While exhibiting low cytotoxicity to mammalian cells on its own due to poor membrane penetration, when internalized, it can selectively induce apoptosis in cancer cells.[4][5] This makes it a candidate for targeted cancer therapies where it can be conjugated to a tumor-homing moiety.
Mechanism of Action
The therapeutic effects of d-(KLAKLAK)2 are rooted in its ability to selectively disrupt negatively charged biological membranes.
Antimicrobial Mechanism
The selectivity of d-(KLAKLAK)2 for bacterial cells over mammalian cells stems from differences in membrane composition. Bacterial membranes are rich in anionic phospholipids, which imparts a net negative charge.[4] The positively charged lysine residues of the peptide are electrostatically attracted to these negatively charged bacterial membranes.[4] Upon binding, the amphipathic helix inserts into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels. This results in the leakage of essential ions and metabolites, ultimately causing bacterial cell death.[2]
Pro-apoptotic Mechanism in Cancer Cells
For its anticancer effects, the d-(KLAKLAK)2 peptide must first be internalized into the cancer cell, often facilitated by a cell-penetrating peptide or a targeting ligand. Once inside the cytoplasm, it targets the mitochondria. Similar to bacterial membranes, mitochondrial membranes are also negatively charged.[1][4] The peptide preferentially binds to and disrupts the mitochondrial membrane, leading to:
-
Mitochondrial Swelling and Membrane Depolarization : The integrity of the mitochondrial membrane is compromised.[1][4]
-
Release of Pro-apoptotic Factors : Key proteins like cytochrome c and the second mitochondrial-derived activator of caspases (SMAC) are released from the mitochondrial intermembrane space into the cytosol.[1][4]
-
Caspase Activation : The release of these factors initiates a cascade of enzymatic reactions involving caspases (specifically caspase-9 and the executioner caspase-3), which are the central effectors of apoptosis.[6]
-
Programmed Cell Death : The activation of this cascade leads to the systematic dismantling of the cell, characteristic of apoptosis, without inducing an inflammatory response.[5]
Quantitative Data
The efficacy of d-(KLAKLAK)2 and its analogues has been quantified in various studies. The following tables summarize key findings.
Table 1: Antimicrobial Activity of (KLAKLAK)2 and its Analogues
| Compound | Test Organism | Method | Result | Reference |
| Caf-(KLβ-AKLβ-AK)2-NH2 | Escherichia coli K12 407 | Disc-Diffusion | 16 mm inhibition zone | [5] |
| Caf-(KLβ-AKLβ-AK)2-NH2 | Bacillus subtilis 3562 | Disc-Diffusion | 15.83 mm inhibition zone | [5] |
| NphtG-(KLAKLAK)2-NH2 | Candida albicans 74 | Disc-Diffusion | 20.66 mm inhibition zone | [5] |
| d-(KLAKLAK)2 | Escherichia coli | Broth Microdilution | MIC: 150 µg/mL | [3] |
| d-(KLAKLAK)2 | Pseudomonas aeruginosa | Broth Microdilution | MIC: 150 µg/mL | [3] |
| d-(KLAKLAK)2 | Klebsiella pneumoniae | Broth Microdilution | MIC: 75 µg/mL | [3] |
Note: MIC stands for Minimum Inhibitory Concentration. NphtG and Caf are conjugated pharmacophores, and β-A indicates the presence of β-Alanine.
Table 2: Antiproliferative Activity of (KLAKLAK)2 Analogues
| Compound | Cell Line | IC50 (µmol/L) | Reference |
| (KLAKLAK)2-NH2 | MCF-10A (non-tumorigenic) | 154 ± 6.53 | [7] |
| (KLAKLAK)2-NH2 | MCF-7 (breast cancer) | 124.1 ± 8.12 | [7] |
| NphtG-(KLAKLAK)2-NH2 | MCF-7 (breast cancer) | 45.2 ± 4.15 | [5] |
| Caf-(KLAKLAK)2-NH2 | MCF-7 (breast cancer) | 50.5 ± 1.66 | [5] |
| NphtG-(KNleAKNleAK)2-NH2 | MCF-7 (breast cancer) | 54.1 ± 1.85 | [7] |
Note: IC50 is the half-maximal inhibitory concentration. Nle represents nor-leucine.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of d-(KLAKLAK)2
This protocol outlines the Fmoc/tBu strategy for synthesizing the d-(KLAKLAK)2 peptide.
-
Resin Selection and Preparation : A polar poly(ethylene) glycol (PEG) resin is recommended to prevent peptide aggregation.[1] The resin is swelled in N,N-dimethylformamide (DMF) within a reaction vessel.
-
First Amino Acid Coupling : The C-terminal amino acid (Fmoc-D-Lys(Boc)-OH) is coupled to the resin.
-
Fmoc Deprotection : The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a solution of 20% piperidine in DMF.[4]
-
Amino Acid Coupling Cycle : The subsequent Fmoc-protected D-amino acids are sequentially coupled. Each coupling step involves:
-
Washing : After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Cleavage and Deprotection : Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (like Boc) are removed simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA), with scavengers such as water and triethylsilane.[1][4]
-
Purification : The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Verification : The identity and purity of the peptide are confirmed by liquid chromatography-mass spectrometry (LC-MS).[1]
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8]
-
Peptide Treatment : The cells are treated with various concentrations of the d-(KLAKLAK)2 peptide for a specified period (e.g., 24-72 hours).[7][9]
-
MTT Addition : 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]
-
Solubilization : The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent solution) is added to dissolve the formazan crystals.[8]
-
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[8]
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against peptide concentration.[7]
Mitochondrial Membrane Disruption Assay
This assay measures the peptide's ability to disrupt the mitochondrial membrane potential (ΔΨm).
-
Cell Treatment : Cells are treated with the d-(KLAKLAK)2 peptide for a desired time.
-
Staining : The cells are incubated with a fluorescent dye that is sensitive to ΔΨm, such as MitoTracker Red or JC-1.[11][12]
-
Analysis : The change in fluorescence is quantified using fluorescence microscopy or flow cytometry.[11][13] A decrease in red fluorescence or a shift from red to green fluorescence indicates mitochondrial membrane disruption.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. 5z.com [5z.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action and initial evaluation of a membrane active all-D-enantiomer antimicrobial peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
The Pro-Apoptotic Peptide d-(KLAKLAK)2: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The d-(KLAKLAK)2 peptide, a 14-amino acid synthetic peptide, has emerged as a significant subject of research in the fields of oncology and antimicrobial development. Its unique ability to selectively induce apoptosis in cancer cells and microbes by disrupting mitochondrial membranes, while sparing healthy mammalian cells, has positioned it as a promising candidate for targeted therapies. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental evaluation of the d-(KLAKLAK)2 peptide, with a focus on quantitative data and detailed methodologies for researchers and drug development professionals.
Discovery and History
The d-(KLAKLAK)2 peptide belongs to a class of amphipathic, cationic peptides originally designed as antimicrobial agents.[1][2] The core innovation in the development of d-(KLAKLAK)2 was the use of D-amino acids instead of the naturally occurring L-amino acids. This substitution renders the peptide resistant to degradation by proteases, significantly enhancing its stability and bioavailability in biological systems. The sequence, (KLAKLAK)2, was designed to form a positively charged, amphipathic α-helix.[3][4] This structure is crucial for its biological activity, allowing it to preferentially interact with and disrupt the negatively charged membranes characteristic of bacterial and mitochondrial membranes, while having minimal effect on the zwitterionic membranes of most mammalian cells.[1][5]
Initial studies focused on the antimicrobial properties of L-amino acid versions of (KLAKLAK)n peptides.[1] Subsequent research demonstrated that the D-enantiomer, d-(KLAKLAK)2, retained this membrane-disrupting activity but with the added advantage of proteolytic resistance. This led to the exploration of its potential as a pro-apoptotic agent for cancer therapy. The realization that mitochondria, with their negatively charged membranes, are evolutionary descendants of bacteria provided the rationale for investigating d-(KLAKLAK)2 as a cancer cell-killing agent.[4] Upon internalization into a cancer cell, the peptide targets the mitochondria, inducing apoptosis.[2][6] However, the peptide's high polarity and size limit its ability to spontaneously cross the plasma membrane of eukaryotic cells.[6] This limitation has driven the development of various strategies to deliver d-(KLAKLAK)2 specifically to tumor cells, including conjugation with tumor-targeting peptides or encapsulation in nanoparticle delivery systems.[6][7][8][9]
Mechanism of Action: Mitochondrial Disruption and Apoptosis Induction
The primary mechanism of action of d-(KLAKLAK)2 is the physical disruption of the mitochondrial membrane in target cells.[2][4] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged mitochondrial membrane. Upon accumulation on the mitochondrial surface, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and loss of mitochondrial membrane potential.[10][11] This disruption triggers the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c and apoptosis-inducing factor (AIF).[10][11]
The release of cytochrome c initiates the intrinsic pathway of apoptosis. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates caspase-9. Activated caspase-9, in turn, activates effector caspases, primarily caspase-3 and caspase-7.[12] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[13]
dot
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 5. atcc.org [atcc.org]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combination of STING agonist with anti-vascular RGD-(KLAKLAK)2 peptide as a novel anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5z.com [5z.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Proapoptotic Power of d-(KLAKLAK)2: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potent proapoptotic activity of the synthetic peptide d-(KLAKLAK)2. We delve into its core mechanism of action, provide detailed experimental protocols for its study, and present quantitative data to support its efficacy as a potential anticancer agent. This document is intended to serve as a comprehensive resource for researchers in the fields of apoptosis, cancer biology, and drug discovery.
Core Mechanism of Action: Targeting the Powerhouse of the Cell
The d-(KLAKLAK)2 peptide is a cationic, amphipathic α-helical peptide composed of D-amino acids, which renders it resistant to proteolysis. Its primary mode of action is the targeted disruption of negatively charged biological membranes. This selectivity is crucial to its therapeutic potential, as cancer cell membranes and, most notably, mitochondrial membranes, possess a higher negative charge compared to the zwitterionic plasma membranes of normal eukaryotic cells.[1]
Once internalized into a cancer cell, d-(KLAKLAK)2 preferentially targets the mitochondria. The peptide's positive charge facilitates its accumulation on the outer mitochondrial membrane. This interaction leads to membrane permeabilization and depolarization, triggering the intrinsic pathway of apoptosis.[1] The disruption of the mitochondrial membrane results in the release of proapoptotic factors from the intermembrane space into the cytosol, initiating a cascade of events that culminate in programmed cell death.[1][2]
Signaling Pathways of d-(KLAKLAK)2-Induced Apoptosis
The proapoptotic activity of d-(KLAKLAK)2 is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The key events in this signaling cascade are outlined below.
Caption: Mitochondrial-dependent apoptotic signaling pathway induced by d-(KLAKLAK)2.
The interaction of d-(KLAKLAK)2 with the mitochondrial membrane leads to the release of cytochrome c. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell.
Quantitative Data on Proapoptotic Activity
The efficacy of d-(KLAKLAK)2 has been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.
| Cell Line | Assay | IC50 / Effect | Reference |
| B16(F10) Melanoma | Cell Viability | ~20% reduction at 125 nM (with liposomal delivery) | [3] |
| THP-1 Leukemia | Cell Viability | Cell viability of 58.5±8% | [4][5][6][7] |
| KB | Cell Viability | No remarkable toxicity (free peptide) | [8] |
| Various Cancer Cell Lines | Cytotoxicity | IC50 values between 10 and 50 µM | [9] |
Table 1: Cytotoxicity and IC50 Values of d-(KLAKLAK)2 in Cancer Cell Lines.
| Cell Line | Assay | Result | Reference |
| B16(F10) Melanoma | Caspase 3/7 Activity | 40-50% increase (with liposomal delivery) | [3] |
| KB | Caspase 3/7 Activity | Dose-dependent increase | [8] |
| R. oryzae & M. circinelloides | Metacaspase Activation | Significant activation | [2] |
| CT26 | Caspase-3 Activation | Increased cleavage | [10] |
Table 2: Caspase Activation Induced by d-(KLAKLAK)2.
| System | Assay | ED50 / Effect | Reference |
| Cell-free | Mitochondrial Swelling | 0.44 µM | [3] |
| Cell-free | Mitochondrial Membrane Potential (ΔΨm) Loss | 0.4 µM | [3] |
| R. oryzae & M. circinelloides | Cytochrome c Release | Significantly higher levels | [2] |
| R. oryzae & M. circinelloides | Mitochondrial Membrane Potential | ~2.4-fold higher fluorescence intensity of Rh123 | [11] |
Table 3: Effects of d-(KLAKLAK)2 on Mitochondrial Integrity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the proapoptotic activity of d-(KLAKLAK)2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of d-(KLAKLAK)2 for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Apoptosis Detection by Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Caption: Workflow for apoptosis detection using Annexin V staining.
Protocol:
-
Cell Treatment: Treat cells with d-(KLAKLAK)2 for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, using a luminogenic substrate.
Protocol:
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with d-(KLAKLAK)2.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Cytochrome c Release Assay (Western Blotting)
This method detects the translocation of cytochrome c from the mitochondria to the cytosol.
Protocol:
-
Cell Treatment and Fractionation: Treat cells with d-(KLAKLAK)2. After treatment, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for cytochrome c. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate. An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release.
Conclusion
The d-(KLAKLAK)2 peptide demonstrates significant proapoptotic activity, primarily through the targeted disruption of the mitochondrial membrane in cancer cells. This leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this promising peptide in the development of novel anticancer strategies. The selectivity of d-(KLAKLAK)2 for cancerous cells, coupled with its resistance to degradation, makes it a compelling candidate for further preclinical and clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - D(KLAKLAK)2 causes Mucorales apoptosis. - figshare - Figshare [figshare.com]
- 3. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: The Role of D-Amino Acids in the Stability and Efficacy of the Pro-Apoptotic Peptide D-(KLAKLAK)₂
Audience: Researchers, scientists, and drug development professionals.
Abstract: The therapeutic potential of many peptides is often hindered by their rapid degradation by endogenous proteases. The pro-apoptotic peptide (KLAKLAK)₂, which selectively targets mitochondrial membranes, is a promising anti-cancer and antimicrobial agent. However, its native L-amino acid form is susceptible to proteolysis. This technical guide explores the strategic substitution of L-amino acids with their D-enantiomers to create D-(KLAKLAK)₂, a stereoisomer with significantly enhanced stability. We will delve into the quantitative improvements in stability, the impact on secondary structure, and the preservation of its mechanism of action, supported by detailed experimental protocols and visualizations.
Introduction: The Challenge of Peptide Stability
The peptide (KLAKLAK)₂ is a 14-amino acid cationic, amphipathic α-helical peptide designed to induce apoptosis.[1] Its mechanism involves the disruption of the negatively charged mitochondrial membranes within eukaryotic cells, leading to mitochondrial swelling, destruction, and subsequent cell death.[2][3][4] This targeted action makes it an attractive candidate for cancer therapy.[5]
However, like most peptides composed of naturally occurring L-amino acids, L-(KLAKLAK)₂ is vulnerable to rapid degradation by proteases in vivo. This proteolytic susceptibility results in a short plasma half-life, limiting its bioavailability and therapeutic efficacy.[6][7] A common and effective strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers.[8][9][10] This guide focuses on the all-D-amino acid analogue, D-(KLAKLAK)₂, examining how this stereochemical inversion confers proteolytic resistance while maintaining biological activity.
Enhanced Proteolytic Stability with D-Amino Acids
The primary advantage of D-amino acid substitution is the dramatic increase in resistance to enzymatic degradation. Endogenous proteases are highly stereospecific, evolved to recognize and cleave peptide bonds between L-amino acids. By constructing the peptide entirely from D-amino acids, D-(KLAKLAK)₂ effectively evades recognition and cleavage by these enzymes.[9][10] This modification is a key strategy for improving the in vivo activity and stability of therapeutic peptides.[6][9]
References
- 1. (klaklak)2 peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biophysical Properties of the d-(KLAKLAK)₂ Peptide
For Researchers, Scientists, and Drug Development Professionals
The d-(KLAKLAK)₂ peptide is a synthetic, cationic, amphipathic α-helical peptide composed of D-amino acids. Its sequence, (KLAKLAK)₂, gives it a distinct charge distribution and hydrophobicity, making it a potent agent for disrupting biological membranes. This property is the foundation of its broad-spectrum antimicrobial and anticancer activities.[1][2] Unlike its L-amino acid counterpart, the d-enantiomer is resistant to proteolytic degradation, a key feature for its therapeutic potential. This guide provides a comprehensive overview of the biophysical properties of d-(KLAKLAK)₂, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Core Biophysical and Biological Properties
The d-(KLAKLAK)₂ peptide's efficacy stems from its specific structural and chemical characteristics. Its amphipathic nature, with lysine (K) providing the cationic charge and leucine (L) and alanine (A) contributing to the hydrophobic face, allows it to preferentially interact with and disrupt negatively charged membranes.[3]
| Property | Description | Reference |
| Sequence | d-(Lys-Leu-Ala-Lys-Leu-Ala-Lys)₂ | [4] |
| Chirality | Composed of D-amino acids, rendering it resistant to proteases. | [5] |
| Structure | Forms an amphipathic α-helix in membrane-mimetic environments. | [6] |
| Mechanism of Action | Disrupts the integrity of negatively charged biological membranes, leading to leakage of cellular contents and apoptosis. | [1][7] |
| Primary Targets | Anionic membranes of bacteria and the inner mitochondrial membranes of eukaryotic cells. | [3][8] |
| Biological Activity | Potent antimicrobial and anticancer agent. | [9][10] |
Mechanism of Action: Membrane Selectivity and Disruption
The primary mechanism of d-(KLAKLAK)₂ is the physical disruption of cell membranes. This action is highly selective for membranes with a net negative charge, which is characteristic of bacterial cell membranes and the inner mitochondrial membrane of eukaryotic cells.[3][8] In contrast, the plasma membranes of healthy mammalian cells are typically zwitterionic and less susceptible to the peptide's lytic activity.[3]
The process of membrane disruption can be summarized in the following steps:
-
Electrostatic Attraction: The positively charged lysine residues of d-(KLAKLAK)₂ are attracted to the negatively charged phospholipids (e.g., phosphatidylglycerol, cardiolipin) abundant in bacterial and mitochondrial membranes.[5]
-
Insertion and Helix Formation: Upon binding, the peptide inserts into the lipid bilayer, adopting a stable α-helical conformation. This insertion is driven by the hydrophobic interactions of its leucine and alanine residues with the acyl chains of the membrane lipids.
-
Membrane Destabilization: The presence of the peptide disrupts the normal packing of the lipid bilayer, leading to the formation of pores or a "carpet-like" erosion of the membrane. This results in increased membrane permeability, leakage of ions and metabolites, and ultimately, cell death.[1][9] In cancer cells, this disruption of the mitochondrial membrane triggers the apoptotic cascade.[6][7]
Quantitative Biological Activity
The potency of d-(KLAKLAK)₂ has been quantified in numerous studies against various bacterial strains and cancer cell lines. While specific values can vary depending on the experimental conditions and target cells, the following table summarizes representative data.
| Assay Type | Target | Measurement | Typical Value Range | Reference |
| Antimicrobial Activity | E. coli | Minimum Inhibitory Concentration (MIC) | 6 - 22 µM | [3] |
| P. aeruginosa | Minimum Inhibitory Concentration (MIC) | 6 - 22 µM | [3] | |
| Anticancer Activity | B16(F10) Melanoma Cells | Half-maximal Lethal Concentration (LC₅₀) | ~400 µM (on cell monolayer) | [8] |
| Cell-free Mitochondria | Half-maximal Effective Dose (ED₅₀) for swelling | 0.44 µM | [8] | |
| Cell-free Mitochondria | ED₅₀ for membrane potential loss | 0.4 µM | [8] | |
| Hemolytic Activity | Human Red Blood Cells | Hemolysis Assay | Low to negligible at MIC concentrations | [5] |
Note: The significant difference between the LC₅₀ on whole cells and the ED₅₀ on isolated mitochondria highlights the challenge of cellular uptake for the peptide to reach its intracellular target.[8]
Key Experimental Protocols
The characterization of d-(KLAKLAK)₂ involves a variety of biophysical and cell-based assays. Below are detailed methodologies for some of the most common experiments.
Objective: To determine the secondary structure of d-(KLAKLAK)₂ in different environments.
Methodology:
-
Peptide Preparation: Synthesize and purify the peptide using solid-phase peptide synthesis and reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Solvent Preparation: Prepare solutions of the peptide in aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) and in membrane-mimetic environments such as solutions containing sodium dodecyl sulfate (SDS) micelles or liposomes of varying lipid compositions.
-
Data Acquisition:
-
Place the peptide solution in a quartz cuvette with a 1 mm path length.
-
Record CD spectra from 190 to 250 nm at room temperature using a CD spectropolarimeter.
-
Typical peptide concentrations are in the range of 50-100 µM.
-
-
Data Analysis: The resulting spectra are analyzed for characteristic signatures of secondary structures. An α-helical structure is indicated by double minima at approximately 208 and 222 nm.
Objective: To quantify the ability of d-(KLAKLAK)₂ to disrupt lipid bilayers.
Methodology:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) by extrusion. The lipid composition can be varied to mimic bacterial (e.g., POPE/POPG) or mammalian (e.g., POPC/Cholesterol) membranes.
-
Encapsulate a fluorescent dye, such as calcein, at a self-quenching concentration within the liposomes.
-
-
Assay Procedure:
-
Add the calcein-loaded liposomes to a buffer in a fluorometer cuvette.
-
Inject a known concentration of the d-(KLAKLAK)₂ peptide into the cuvette.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis: The increase in fluorescence corresponds to the leakage of the dye from the liposomes and its subsequent de-quenching. The percentage of leakage is calculated by normalizing the fluorescence signal to that of a control where the liposomes are completely lysed with a detergent (e.g., Triton X-100).[12]
Objective: To determine the minimum inhibitory concentration (MIC) of d-(KLAKLAK)₂ against various microorganisms.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the d-(KLAKLAK)₂ peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[11]
Objective: To assess the effect of d-(KLAKLAK)₂ on the viability of mammalian cells.
Methodology:
-
Cell Culture: Seed mammalian cells (e.g., cancer cell lines like MCF-7 or non-cancerous lines like 3T3) in a 96-well plate and allow them to adhere overnight.[2][11]
-
Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of the d-(KLAKLAK)₂ peptide and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) can then be calculated.[13]
Conclusion and Future Directions
The d-(KLAKLAK)₂ peptide represents a promising class of therapeutic agents with potent antimicrobial and anticancer properties rooted in its distinct biophysical characteristics. Its D-amino acid composition ensures stability in biological systems, while its amphipathic and cationic nature allows for selective targeting and disruption of anionic membranes. The primary challenge remains its delivery to intracellular targets in eukaryotic cells.[8] Future research and development will likely focus on conjugation strategies and advanced nanoparticle-based delivery systems to enhance its therapeutic index and unlock its full clinical potential.[2][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-(KLAKLAK)2, Proapoptotic Peptide | 721397-24-6 | BroadPharm [broadpharm.com]
- 8. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photoinduced Membrane Damage of E. coli and S. aureus by the Photosensitizer-Antimicrobial Peptide Conjugate Eosin-(KLAKLAK)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Amphipathic Nature of d-(KLAKLAK)2: A Technical Guide to its Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide d-(KLAKLAK)2 is a cationic, amphipathic α-helical peptide renowned for its potent pro-apoptotic and antimicrobial activities. Composed of D-amino acids, it exhibits remarkable resistance to proteolytic degradation, a critical attribute for therapeutic development. This technical guide provides an in-depth exploration of the core principles underlying the amphipathic nature of d-(KLAKLAK)2, its mechanism of action targeting mitochondrial membranes, and detailed protocols for its synthesis and characterization. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
d-(KLAKLAK)2 is a 14-amino-acid peptide with the sequence (KLAKLAK)2, synthesized from D-isomers of its constituent amino acids. This chirality confers significant stability against enzymatic degradation in biological systems. The peptide's primary sequence dictates a crucial structural feature: its ability to form an amphipathic α-helix.[1][2] This structure is characterized by the segregation of hydrophobic (Leucine and Alanine) and hydrophilic, positively charged (Lysine) residues on opposite faces of the helix. This amphipathicity is central to its biological activity, enabling it to selectively interact with and disrupt negatively charged cell membranes, such as those of bacteria and mitochondria, while showing minimal lytic activity towards the zwitterionic plasma membranes of most eukaryotic cells.[1][2] Upon internalization into a target cell, d-(KLAKLAK)2 preferentially localizes to the mitochondria, where it disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent programmed cell death.[1][2]
Physicochemical and Biological Properties
The defining characteristic of d-(KLAKLAK)2 is its amphipathic α-helical conformation. This structure is crucial for its biological function.
Structural Attributes
The secondary structure of d-(KLAKLAK)2 has been predominantly characterized as α-helical, particularly in membrane-mimetic environments. This conformation is stabilized by intramolecular hydrogen bonds and the positioning of its amino acid side chains.
Table 1: Structural and Physicochemical Properties of d-(KLAKLAK)2
| Property | Value/Description | Reference |
| Sequence | KLAKLAKKLAKLAK | N/A |
| Chirality | D-amino acids | [1][2] |
| Secondary Structure | α-helical | [1][2] |
| Amphipathicity | High; distinct hydrophobic and hydrophilic faces | [1][2] |
| Hydrophobic Moment | High (Calculated using HeliQuest: ~0.5) | [1][2] |
| Net Charge (pH 7.4) | +8 | N/A |
Biological Activity
The biological effects of d-(KLAKLAK)2 are a direct consequence of its structure. Its cationic and amphipathic nature drives its interaction with negatively charged membranes.
Table 2: Biological Activity of d-(KLAKLAK)2
| Activity | Description | IC50/EC50 | Reference |
| Antimicrobial | Disrupts bacterial cell membranes. | Varies by bacterial strain | [1][2] |
| Anticancer | Induces apoptosis in cancer cells. | Varies by cell line | [1] |
| Mitochondrial Disruption | Depolarizes the mitochondrial membrane. | Sub-micromolar range in isolated mitochondria | [1] |
Mechanism of Action: Mitochondrial-Dependent Apoptosis
The primary mechanism of d-(KLAKLAK)2-induced cell death in eukaryotes is through the intrinsic pathway of apoptosis, initiated at the mitochondria.
-
Internalization: d-(KLAKLAK)2 is typically delivered into the cytoplasm of target cells, often facilitated by conjugation to a cell-penetrating peptide or a targeting ligand.
-
Mitochondrial Targeting: Once inside the cell, the peptide's positive charge and amphipathic nature drive its accumulation on the negatively charged mitochondrial membrane.
-
Membrane Disruption: The peptide inserts into the mitochondrial membrane, leading to its permeabilization and the dissipation of the mitochondrial membrane potential (ΔΨm).
-
Release of Pro-Apoptotic Factors: The compromised mitochondrial integrity results in the release of cytochrome c and other pro-apoptotic proteins from the intermembrane space into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7.
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: Mitochondrial-dependent apoptotic pathway induced by d-(KLAKLAK)2.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and characterization of d-(KLAKLAK)2.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of d-(KLAKLAK)2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected D-amino acids (Ala, Lys(Boc), Leu)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-D-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the d-(KLAKLAK)2 sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure peptide.
-
-
Lyophilization and Characterization:
-
Lyophilize the pure fractions to obtain a white powder.
-
Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
-
Caption: Experimental workflow for Solid-Phase Peptide Synthesis of d-(KLAKLAK)2.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of d-(KLAKLAK)2 in different solvent environments.
Materials:
-
Purified, lyophilized d-(KLAKLAK)2
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroethanol (TFE) or Sodium dodecyl sulfate (SDS) solution (membrane-mimetic)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of d-(KLAKLAK)2 in water or PBS.
-
Prepare serial dilutions of the peptide in the desired solvent (e.g., PBS, 50% TFE) to final concentrations ranging from 10 to 200 µM.
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to measure in the far-UV range (190-260 nm).
-
Use the following parameters:
-
Bandwidth: 1.0 nm
-
Data pitch: 0.5 nm
-
Scan speed: 50 nm/min
-
Accumulations: 3-5 scans
-
Temperature: 25°C
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent alone.
-
Record the CD spectrum for each peptide concentration.
-
Subtract the baseline spectrum from each peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the peptide concentration in mM
-
n is the number of amino acid residues (14)
-
l is the path length in cm (0.1)
-
-
Analyze the spectra for characteristic α-helical features: negative bands at approximately 208 nm and 222 nm, and a positive band around 192 nm.
-
Estimate the percentage of α-helical content using deconvolution software or established formulas.
-
Mitochondrial Membrane Potential (MMP) Assay
This assay measures the disruption of the mitochondrial membrane potential in cells treated with d-(KLAKLAK)2 using the fluorescent dye JC-1.
Materials:
-
Target cells (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
d-(KLAKLAK)2 peptide (conjugated to a cell-penetrating peptide if necessary)
-
JC-1 dye
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of d-(KLAKLAK)2 for a predetermined time (e.g., 4-24 hours). Include a vehicle-only control.
-
-
JC-1 Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in 500 µL of pre-warmed cell culture medium containing 2 µM JC-1.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Detect green fluorescence (JC-1 monomers) in the FITC channel (~529 nm) and red fluorescence (J-aggregates) in the PE channel (~590 nm).
-
-
Data Interpretation:
-
Healthy cells with a high mitochondrial membrane potential will exhibit high red fluorescence.
-
Apoptotic cells with a depolarized mitochondrial membrane will show a shift from red to green fluorescence.
-
Quantify the percentage of cells with depolarized mitochondria by analyzing the shift in the fluorescence ratio.
-
Conclusion
The d-(KLAKLAK)2 peptide represents a compelling lead compound in the development of novel anticancer and antimicrobial agents. Its amphipathic α-helical structure, conferred by its unique amino acid sequence and D-chirality, is the cornerstone of its potent biological activity. A thorough understanding of its physicochemical properties and mechanism of action, coupled with robust experimental methodologies for its synthesis and evaluation, is paramount for advancing its therapeutic potential. This guide provides a comprehensive technical overview to support researchers and developers in harnessing the unique attributes of d-(KLAKLAK)2 for future therapeutic innovations.
References
An In-depth Technical Guide to the Initial In Vitro Efficacy of d-(KLAKLAK)₂
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The d-(KLAKLAK)₂ peptide is a synthetic, cationic, amphipathic α-helical peptide composed of D-amino acids, rendering it resistant to proteolytic degradation. Its unique structure allows it to selectively disrupt negatively charged biological membranes, a characteristic of prokaryotic cytoplasmic membranes and eukaryotic mitochondrial membranes, while showing minimal lytic activity towards the zwitterionic plasma membranes of healthy mammalian cells.[1][2][3] This selective cytotoxicity has positioned d-(KLAKLAK)₂ as a promising candidate for both antimicrobial and anticancer therapies.[4] This document provides a comprehensive overview of the foundational in vitro studies that have characterized its efficacy, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.
Core Mechanism of Action: Mitochondrial Disruption
The primary mechanism driving the cytotoxic efficacy of d-(KLAKLAK)₂ in eukaryotic cancer cells is the induction of mitochondrial-dependent apoptosis.[1][5][6] Unlike many chemotherapeutic agents that target nuclear DNA, d-(KLAKLAK)₂ acts directly on the powerhouse of the cell. For the peptide to be effective, it must first be internalized into the target cell, as it does not readily disrupt the outer plasma membrane of eukaryotic cells.[1] This is often achieved by conjugating the peptide to a targeting moiety, such as an RGD peptide, or by using a delivery vehicle like a liposome or a cell-penetrating peptide (CPP).[1][5][7]
Once inside the cytoplasm, the peptide's positive charge and amphipathic nature guide it to the outer mitochondrial membrane, which is rich in anionic phospholipids, similar to bacterial membranes.[3] The peptide then inserts into and disrupts the mitochondrial membrane, leading to swelling, loss of membrane potential (ΔΨm), and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][3][4] This cascade activates effector caspases (such as Caspase-3 and -7), ultimately leading to programmed cell death, or apoptosis.[1][6]
Quantitative Efficacy Data
The following tables summarize the quantitative results from various in vitro studies, demonstrating the cytotoxic and pro-apoptotic effects of d-(KLAKLAK)₂ and its derivatives against cancer cell lines.
Table 1: Cytotoxicity of d-(KLAKLAK)₂ Formulations in Cancer Cell Lines
| Cell Line | Peptide / Formulation | Concentration | Result | Reference |
| B16(F10) Mouse Melanoma | RGD-4C-GG-d-(KLAKLAK)₂ | ~7 µM | LC₅₀ (50% Lethal Concentration) | [8] |
| MDA-MB-435 Human Breast | RGD-4C-GG-d-(KLAKLAK)₂ | ~7 µM | LC₅₀ | [8] |
| C26 Mouse Colon Carcinoma | RGD-4C-GG-d-(KLAKLAK)₂ | ~7 µM | LC₅₀ | [8] |
| HeLa Human Cervical Cancer | RGD-4C-GG-d-(KLAKLAK)₂ | ~7 µM | LC₅₀ | [8] |
| MCF-7 Human Breast Cancer | RGD-4C-GG-d-(KLAKLAK)₂ | ~45 µM | LC₅₀ (low αVβ3 expression) | [8] |
| Various Tumor Cell Lines | (KLAKLAK)₂ | 320 µM | 90-100% reduction in viability | [9] |
| T47D Breast Cancer | (KLAKLAK)₂ | 320 µM | ~50% reduction in viability | [9] |
| B16(F10) Mouse Melanoma | CL + d-(KLAKLAK)₂ + G3139 | 250 nM (ODN conc.) | ~40% reduction in viability | [1] |
| THP-1 Human Leukemia | CPP-KLA + Gamma Radiation | Not specified | Significant suppression of cell growth | [7] |
| BALB/c 3T3 Murine Fibroblast | (KLAKLAK)₂-NH₂ | 365.3 µM | CC₅₀ (50% Cytotoxic Concentration) | [10] |
| KB Human Oral Cancer | Lipo (Pep) | ~50 µg/mL | ~20% cell viability | [6] |
Table 2: Pro-Apoptotic Activity of d-(KLAKLAK)₂ Formulations
| Cell Line | Formulation | Assay | Result | Reference |
| B16(F10) Mouse Melanoma | CL + d-(KLAKLAK)₂ + G3139 | Caspase 3/7 Activity | ~40-50% increase over control | [1][11] |
| KB Human Oral Cancer | Lipo (Pep) | Caspase 3/7 Activity | ~2.5-fold increase over control | [6] |
| THP-1 Human Leukemia | CPP-KLA + Gamma Radiation | Flow Cytometry (Annexin V) | Significant increase in early apoptosis | [12] |
| B16(F10) Mouse Melanoma | RGD-4C-GG-d-(KLAKLAK)₂ | TUNEL Test | Positive for DNA fragmentation | [8] |
Experimental Protocols
The evaluation of d-(KLAKLAK)₂ efficacy relies on a set of standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Cancer cells (e.g., B16(F10), HeLa, THP-1) are seeded into 96-well plates at a density of approximately 2,000-5,000 cells per well in 100 µL of appropriate culture medium.[8][13] Plates are incubated for 24 hours to allow for cell adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the d-(KLAKLAK)₂ peptide or its formulation. Control wells receive medium with the vehicle only.
-
Incubation: Cells are incubated with the peptide for a specified period, typically ranging from 24 to 72 hours.[9][13][14]
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm. The quantity of formazan is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the untreated control cells.
Apoptosis Detection
This assay quantifies the activity of key executioner caspases in the apoptotic pathway.
-
Cell Culture and Treatment: Cells are seeded in plates and treated with the d-(KLAKLAK)₂ formulation as described for the viability assay.
-
Lysis and Reagent Addition: After incubation (typically a shorter duration, e.g., 4 hours, to capture early apoptotic events), a reagent containing a luminogenic caspase-3/7 substrate is added.[1]
-
Signal Measurement: The plate is incubated to allow for caspase cleavage of the substrate, which produces a luminescent signal. The signal is measured with a luminometer and is directly proportional to the amount of caspase activity.
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Collection: Following treatment with the peptide, both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD).
-
Mechanism: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. 7-AAD is a fluorescent DNA intercalator that is excluded by cells with intact membranes.
-
Analysis: The stained cells are analyzed by a flow cytometer.
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Selectivity and Antimicrobial Properties
An essential feature of d-(KLAKLAK)₂ is its selectivity. The peptide shows potent activity against bacterial membranes and cancer cell mitochondria, both of which are negatively charged.[2][3] In contrast, it has low toxicity toward healthy mammalian cells, whose outer membranes are primarily composed of zwitterionic phospholipids like phosphatidylcholine.[2][3] Studies using model liposomes have confirmed that d-(KLAKLAK)₂ preferentially binds to and lyses liposomes with a bacterial lipid composition but not those mimicking human cell membranes.[15][16] This selectivity is also evident in its antimicrobial applications, where conjugates like eosin-(KLAKLAK)₂ can kill a broad spectrum of bacteria with minimal damage to human cells.[16][17]
Conclusion
The initial in vitro studies of d-(KLAKLAK)₂ have consistently demonstrated its potential as a targeted cytotoxic agent. Its efficacy is rooted in a distinct mechanism of action: the physical disruption of mitochondrial membranes in cancer cells, leading to rapid, mitochondria-mediated apoptosis. Quantitative data from cytotoxicity and apoptosis assays confirm its potent anti-cancer effects, particularly when combined with a suitable delivery or targeting system to facilitate cell entry. The peptide's inherent selectivity for negatively charged membranes underpins its favorable safety profile against healthy mammalian cells. These foundational findings provide a strong rationale for the continued development of d-(KLAKLAK)₂-based therapeutics for applications in oncology and infectious diseases.
References
- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Efficacy of a Proapoptotic Peptide towards Cancer Cells | In Vivo [iv.iiarjournals.org]
- 10. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Antitumor and Antibacterial Studies of New Shortened Analogues of (KLAKLAK)2-NH2 and Their Conjugates Containing Unnatural Amino Acids [mdpi.com]
- 15. Photoinduced Membrane Damage of E. coli and S. aureus by the Photosensitizer-Antimicrobial Peptide Conjugate Eosin-(KLAKLAK)2 | PLOS One [journals.plos.org]
- 16. Photoinduced Membrane Damage of E. coli and S. aureus by the Photosensitizer-Antimicrobial Peptide Conjugate Eosin-(KLAKLAK)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoinactivation of Gram positive and Gram negative bacteria with the antimicrobial peptide (KLAKLAK)(2) conjugated to the hydrophilic photosensitizer eosin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Achilles' Heel of Cancer: A Technical Guide to the Selective Cytotoxicity of d-(KLAKLAK)2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selective anti-cancer activity of the pro-apoptotic peptide d-(KLAKLAK)2. We delve into the molecular mechanisms, quantitative efficacy, and the experimental methodologies used to characterize its potent and targeted action against malignant cells. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing the foundational knowledge required to leverage this promising therapeutic agent.
Introduction: The Promise of Cationic Peptides in Oncology
The d-(KLAKLAK)2 peptide is a synthetic, cationic, and amphipathic peptide designed to form an α-helical structure. Its unique physicochemical properties allow it to selectively target and disrupt the mitochondrial membranes of cancer cells, leading to apoptosis, while leaving healthy, non-cancerous cells largely unharmed.[1][2][3] This selectivity addresses a critical challenge in cancer therapy: the development of agents that can effectively kill cancer cells with minimal off-target toxicity. This guide will provide a detailed examination of the evidence supporting the cancer-selective action of d-(KLAKLAK)2.
Mechanism of Selectivity: Exploiting the Bioenergetic and Biophysical Hallmarks of Cancer
The preferential targeting of cancer cells by d-(KLAKLAK)2 is not coincidental but is rooted in fundamental differences between cancerous and normal cells.
2.1. The Anionic Nature of Cancer Cell Membranes:
Cancer cell membranes exhibit a higher net negative charge compared to the zwitterionic (electrically neutral) membranes of normal eukaryotic cells.[4] This is due to an increased expression of anionic molecules such as phosphatidylserine on the outer leaflet of the plasma membrane. The cationic nature of d-(KLAKLAK)2 facilitates a strong electrostatic attraction to these negatively charged cancer cell surfaces, leading to a higher local concentration of the peptide on the tumor cell membrane.
2.2. Targeting the Powerhouse: Mitochondrial Membrane Disruption:
Once internalized, d-(KLAKLAK)2 targets the mitochondria, the cell's energy-producing organelles.[1][2][5] Similar to the plasma membranes of cancer cells, mitochondrial membranes are also rich in anionic phospholipids, making them a prime target for the cationic peptide.[4] The peptide's amphipathic α-helical structure allows it to insert into and disrupt the mitochondrial membrane's integrity.[3] This disruption leads to the release of pro-apoptotic factors into the cytoplasm, initiating the cell's self-destruction program.[3][6][7]
Quantitative Efficacy: A Comparative Analysis of Cytotoxicity
The selective cytotoxicity of d-(KLAKLAK)2 has been quantified across a range of cancer cell lines and compared with its effects on normal, non-cancerous cells. The half-maximal inhibitory concentration (IC50), a measure of the peptide's potency, demonstrates a significantly greater effect on cancer cells.
| Cell Line | Cell Type | IC50 (µM) after 24h Incubation | Reference |
| Cancer Cell Lines | |||
| MCF-7 | Breast Carcinoma | 40 | [4] |
| T47D | Breast Carcinoma | 100 | [4] |
| SKBR3 | Breast Carcinoma | > 320 | [4] |
| PC3 | Prostate Carcinoma | 100 | [4] |
| DU145 | Prostate Carcinoma | 100 | [4] |
| T24 | Urinary Bladder Carcinoma | 110 | [4] |
| SH-SY5Y | Neuroblastoma | 120 | [4] |
| Normal Cell Lines | |||
| PBL | Peripheral Blood Lymphocytes | > 320 | [4] |
| 293 | Embryonic Kidney | > 320 | [4] |
Signaling Pathways of d-(KLAKLAK)2-Induced Apoptosis
The primary mechanism of cell death induced by d-(KLAKLAK)2 is mitochondria-dependent apoptosis. The following diagram illustrates the key steps in this signaling cascade.
Caption: d-(KLAKLAK)2 induced apoptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the selectivity and mechanism of action of d-(KLAKLAK)2.
5.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
d-(KLAKLAK)2 peptide
-
Cancer and normal cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of d-(KLAKLAK)2 and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
5.2. Membrane Permeabilization Assay (Lactate Dehydrogenase - LDH Assay)
This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Materials:
-
d-(KLAKLAK)2 peptide
-
Target cells
-
96-well plates
-
Serum-free culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to ~80% confluency.
-
Replace the medium with serum-free medium containing various concentrations of d-(KLAKLAK)2. Include wells with lysis buffer as a positive control for maximum LDH release and untreated cells as a negative control.
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the positive control.
-
5.3. Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Materials:
-
d-(KLAKLAK)2 peptide
-
Target cells
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with d-(KLAKLAK)2 for the desired time.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Normalize the caspase activity to the number of viable cells.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for a typical cytotoxicity study and the logical relationship explaining the selectivity of d-(KLAKLAK)2.
Caption: A typical experimental workflow for assessing d-(KLAKLAK)2 cytotoxicity.
Caption: Logical relationship explaining the selective targeting of cancer cells by d-(KLAKLAK)2.
Conclusion and Future Directions
The d-(KLAKLAK)2 peptide represents a highly promising candidate for targeted cancer therapy. Its selectivity for cancer cells, driven by fundamental biophysical differences in cell membrane composition, coupled with its potent pro-apoptotic mechanism, positions it as a valuable tool in the development of next-generation oncology drugs. Further research should focus on optimizing delivery strategies to enhance its in vivo efficacy and exploring its potential in combination therapies to overcome drug resistance and improve patient outcomes. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their pursuit of novel and effective cancer treatments.
References
- 1. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. 5z.com [5z.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
The Pro-Apoptotic Peptide d-(KLAKLAK)2: A Technical Guide to its Core Principles in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The d-(KLAKLAK)2 peptide is a synthetic, cationic, amphipathic α-helical peptide with potent pro-apoptotic activity in cancer cells. Comprised of a repeating sequence of lysine (K), leucine (L), and alanine (A) in its D-amino acid configuration, d-(KLAKLAK)2 exhibits selective cytotoxicity towards cancer cells by primarily targeting mitochondrial membranes.[1][2][3] Its D-isomeric form renders it resistant to proteolysis, enhancing its stability and therapeutic potential. This technical guide provides an in-depth overview of the fundamental principles of d-(KLAKLAK)2 in cancer therapy, including its mechanism of action, delivery strategies, and experimental validation.
Mechanism of Action: Mitochondrial Disruption and Apoptosis Induction
The primary mechanism of action of d-(KLAKLAK)2 is the induction of apoptosis through the disruption of mitochondrial integrity.[1][2][3] Unlike many conventional chemotherapeutics that rely on nuclear DNA damage, d-(KLAKLAK)2 directly targets the powerhouse of the cell.
Selective Membrane Disruption: The peptide's cationic nature facilitates its interaction with the negatively charged mitochondrial membranes, which are compositionally similar to bacterial membranes.[2][4] This electrostatic attraction leads to the peptide's accumulation on the mitochondrial surface, where its amphipathic structure promotes membrane permeabilization and disruption.[5] This selectivity for mitochondrial membranes over the zwitterionic plasma membranes of mammalian cells contributes to its preferential activity in cancer cells.[6]
Initiation of the Apoptotic Cascade: The disruption of the mitochondrial membrane potential triggers a cascade of events leading to programmed cell death.[5][7] This includes the release of pro-apoptotic factors such as cytochrome c from the intermembrane space into the cytosol.[2][5] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[2][6]
In some cancer cell types, such as acute myeloid leukemia (AML), d-(KLAKLAK)2 has been shown to induce a caspase-independent death pathway involving Ca2+ influx, mitochondrial superoxide production, and subsequent cellular demise.[7]
Signaling Pathway of d-(KLAKLAK)2-Induced Apoptosis
The signaling cascade initiated by d-(KLAKLAK)2 culminating in apoptosis is multifaceted. The following diagram illustrates the key events in the mitochondrial-dependent apoptotic pathway.
Caption: Mitochondrial-dependent apoptosis pathway induced by d-(KLAKLAK)2.
Delivery Strategies: Overcoming the Cellular Barrier
A significant challenge in the therapeutic application of d-(KLAKLAK)2 is its inefficient penetration of the plasma membrane of cancer cells. To overcome this limitation, various delivery strategies have been developed:
-
Liposomal Formulations: Encapsulating d-(KLAKLAK)2 within cationic liposomes has been shown to enhance its intracellular delivery and anti-tumor efficacy.[7][8][9]
-
Fusion Peptides: Conjugating d-(KLAKLAK)2 to tumor-targeting peptides, such as those containing the RGD (arginine-glycine-aspartic acid) or NGR (asparagine-glycine-arginine) motifs, facilitates receptor-mediated endocytosis and targeted delivery to cancer cells and tumor vasculature.[10][11] For instance, TMTP1-DKK, a fusion peptide of TMTP1 and d-(KLAKLAK)2, has demonstrated enhanced anti-tumor activity in metastatic cancers.[4][12]
-
Nanoparticle Conjugation: Attaching d-(KLAKLAK)2 to nanoparticles can improve its pharmacokinetic profile and tumor accumulation.[2]
Quantitative Data on Anti-Cancer Efficacy
The cytotoxic and anti-tumor effects of d-(KLAKLAK)2 and its derivatives have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity (IC50) of d-(KLAKLAK)2 and its Conjugates
| Peptide/Conjugate | Cancer Cell Line | IC50 (µM) | Reference |
| (KLAKLAK)2 | MCF-7 (Breast) | 100 - 200 | [4] |
| (KLAKLAK)2 | T47D (Breast) | > 320 | [4] |
| (KLAKLAK)2 | SKBR3 (Breast) | > 320 | [4] |
| (KLAKLAK)2 | MDA-MB-231 (Breast) | 200 - 300 | [4] |
| (KLAKLAK)2 | PC-3 (Prostate) | 200 - 300 | [4] |
| (KLAKLAK)2 | LNCaP (Prostate) | 200 - 300 | [4] |
| TMTP1-DKK | PC-3M-1E8 (Prostate) | ~15 | [8] |
| TMTP1-DKK | MKN-45sci (Gastric) | ~15 | [8] |
| NphtG-(KLAKLAK)2-NH2 | MCF-7 (Breast) | 45.2 ± 4.15 | [13] |
| Caf-(KLAKLAK)2-NH2 | MCF-7 (Breast) | 50.5 ± 1.66 | [13] |
Table 2: In Vivo Tumor Growth Inhibition by d-(KLAKLAK)2 Formulations
| Formulation | Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| CL-d-(KLAKLAK)2/G3139 | B16(F10) Melanoma Xenograft | Intratumoral injection | Suppressed tumor growth | [6][7][8] |
| TMTP1-DKK | PC-3M-1E8 Prostate Xenograft | Intraperitoneal injection (50 µM, every other day) | Significant reduction in tumor volume | [8][9] |
| TMTP1-DKK | MKN-45sci Gastric Xenograft | Intraperitoneal injection (50 µM, every other day) | Significant reduction in tumor volume | [8][9] |
| RGD-4C-GG-d-(KLAKLAK)2 | B16(F10) Melanoma | Intratumoral administration | Observed tumor growth inhibition | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on d-(KLAKLAK)2. The following sections outline key experimental protocols.
General Experimental Workflow
The evaluation of d-(KLAKLAK)2's anti-cancer activity typically follows a multi-step process from in vitro characterization to in vivo validation.
Caption: General experimental workflow for evaluating d-(KLAKLAK)2 efficacy.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of d-(KLAKLAK)2 or its derivatives for 24-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[6][8]
-
Cell Preparation: Culture cells on coverslips or in chamber slides and treat with d-(KLAKLAK)2.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., fluorescein-dUTP) in a humidified chamber at 37°C.
-
Staining and Visualization: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
-
Quantification: Determine the percentage of TUNEL-positive cells.
Caspase Activity Assay
Caspase activity assays measure the enzymatic activity of caspases, which are key mediators of apoptosis.[6][7]
-
Cell Lysis: Treat cells with d-(KLAKLAK)2, harvest, and lyse them in a chilled lysis buffer.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for substrate cleavage.
-
Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase activity compared to untreated control cells.
Conclusion
The d-(KLAKLAK)2 peptide represents a promising class of anti-cancer agents with a distinct mechanism of action centered on the direct disruption of mitochondrial function. Its efficacy is significantly enhanced through targeted delivery systems that overcome its inherent membrane-impermeability. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers working to advance d-(KLAKLAK)2 and related compounds into novel cancer therapeutics. Further research focusing on optimizing delivery vehicles and exploring combination therapies will be crucial in realizing the full clinical potential of this pro-apoptotic peptide.
References
- 1. d-(KLAKLAK)2, Proapoptotic Peptide | 721397-24-6 | BroadPharm [broadpharm.com]
- 2. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor effects of the peptide TMTP1-GG-D(KLAKLAK)(2) on highly metastatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Apoptotic Peptide d-(KLAKLAK)2: A Technical Guide to its Impact on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The d-(KLAKLAK)2 peptide is a cationic, amphipathic peptide with demonstrated pro-apoptotic and antimicrobial properties. Its unique ability to selectively target and disrupt negatively charged membranes, such as those of mitochondria and bacteria, has positioned it as a compelling candidate for novel therapeutic strategies, particularly in oncology. This technical guide provides an in-depth analysis of the core mechanism of d-(KLAKLAK)2's action: the disruption of the mitochondrial membrane potential. We will explore the quantitative effects of this peptide on mitochondrial integrity, detail the experimental protocols for its study, and visualize the underlying signaling pathways.
Mechanism of Action: Targeting the Powerhouse of the Cell
The primary mode of action for d-(KLAKLAK)2 involves a direct assault on the mitochondrial membranes.[1][2] Upon entering a cell, the peptide's positive charge drives its accumulation on the surface of the negatively charged mitochondrial membrane.[2] This interaction leads to the permeabilization of the mitochondrial outer membrane, causing mitochondrial swelling and the dissipation of the mitochondrial membrane potential (ΔΨm).[1][3] The collapse of this critical electrochemical gradient is a point of no return in the apoptotic cascade, triggering the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol.[2] This, in turn, activates the caspase cascade, leading to programmed cell death.[4] Some evidence also suggests that in certain contexts, d-(KLAKLAK)2 can induce a caspase-independent, necrotic cell death by disrupting both mitochondrial and plasma membranes.
Quantitative Impact on Mitochondrial Membrane Potential and Cell Viability
The disruptive effect of d-(KLAKLAK)2 on mitochondrial function and overall cell viability has been quantified in various studies. While direct, dose-dependent measurements of mitochondrial membrane potential (e.g., JC-1 red/green fluorescence ratio) across multiple cancer cell lines remain an area for further investigation, existing data on cell viability and related mitochondrial dysfunction markers provide significant insights.
A study on the human monocytic leukemia cell line THP-1 demonstrated that d-(KLAKLAK)2, when combined with gamma-irradiation, significantly reduces cell viability, highlighting a synergistic effect that likely stems from enhanced mitochondrial disruption.[5] In a cell-free system, the peptide exhibited a half-maximal effective concentration (ED50) of 0.4 µM for inducing the loss of mitochondrial membrane potential. Furthermore, treatment of the fungi Rhizopus oryzae and Mucor circinelloides with d-(KLAKLAK)2 resulted in a nearly 2.4-fold increase in the fluorescence intensity of Rhodamine 123, a dye that accumulates in mitochondria in a membrane potential-dependent manner, with increased fluorescence indicating depolarization.[6]
The cytotoxic efficacy of d-(KLAKLAK)2 has been evaluated across a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric.
| Cell Line | Cancer Type | IC50 (µM) after 24h Incubation |
| MDA-MB-435S | Breast Cancer | ~50 |
| T47D | Breast Cancer | ~100 |
| SK-BR-3 | Breast Cancer | > 320 |
| T24 | Bladder Cancer | ~75 |
| DU145 | Prostate Cancer | ~80 |
| Tet21N | Neuroblastoma | ~60 |
| Wac2 | Neuroblastoma | ~70 |
| Controls | ||
| Peripheral Blood Lymphocytes (PBL) | Healthy Control | > 320 |
| 293 | Human Embryonic Kidney | > 320 |
Experimental Protocols
Accurate assessment of the d-(KLAKLAK)2 peptide's effect on mitochondrial membrane potential is crucial for its development as a therapeutic agent. The following are detailed methodologies for key experiments.
Measurement of Mitochondrial Membrane Potential using JC-1
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that exists as monomers (green fluorescence) in the cytoplasm and at low mitochondrial membrane potential, but accumulates as aggregates (red fluorescence) in healthy mitochondria with high membrane potential. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the d-(KLAKLAK)2 peptide for the desired duration. Include a vehicle-only control and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).
-
JC-1 Staining: Prepare a 1X JC-1 staining solution according to the manufacturer's instructions. Remove the treatment medium from the cells and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with a pre-warmed assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence at an excitation/emission of ~485/535 nm and the red fluorescence at an excitation/emission of ~540/590 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Measurement of Mitochondrial Membrane Potential using TMRM/TMRE
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with d-(KLAKLAK)2 as described for the JC-1 assay.
-
TMRM/TMRE Staining: Prepare a working solution of TMRM or TMRE (typically 20-500 nM) in a suitable buffer or culture medium. Remove the treatment medium and add the TMRM/TMRE staining solution. Incubate for 20-30 minutes at 37°C.
-
Washing: Wash the cells twice with a pre-warmed buffer (e.g., PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with an excitation/emission of ~549/575 nm.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells. A decrease in fluorescence indicates mitochondrial depolarization.
Cytochrome c Release Assay (Western Blotting)
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event following the loss of mitochondrial membrane potential.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with d-(KLAKLAK)2. Harvest both adherent and suspension cells by centrifugation.
-
Cell Lysis and Fractionation:
-
Resuspend the cell pellet in an ice-cold cytosol extraction buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against cytochrome c.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of treated cells compared to controls indicates cytochrome c release.
Signaling Pathways and Visualizations
The pro-apoptotic signaling cascade initiated by d-(KLAKLAK)2 is centered on the mitochondrion. The following diagrams, generated using the DOT language, illustrate the key events and relationships in this process.
Caption: The signaling pathway of d-(KLAKLAK)2-induced apoptosis.
Caption: Workflow for measuring mitochondrial membrane potential.
Conclusion and Future Directions
The d-(KLAKLAK)2 peptide represents a promising avenue for the development of novel anticancer therapeutics due to its direct and potent action on mitochondria. This guide has outlined the fundamental mechanism of d-(KLAKLAK)2-induced mitochondrial membrane depolarization, provided quantitative data on its efficacy, and detailed the experimental protocols necessary for its study. The provided visualizations offer a clear framework for understanding the peptide's signaling cascade and the experimental approaches to its investigation.
Future research should focus on generating comprehensive, dose-response data on the direct impact of d-(KLAKLAK)2 on mitochondrial membrane potential across a wider range of cancer cell lines. Elucidating the specific interactions with Bcl-2 family proteins and the precise biophysical mechanism of pore formation in the mitochondrial membrane will further refine our understanding and aid in the rational design of more potent and selective d-(KLAKLAK)2-based therapies. Such studies will be instrumental in translating the therapeutic potential of this pro-apoptotic peptide into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for d-(KLAKLAK)2 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of the pro-apoptotic and antimicrobial peptide, d-(KLAKLAK)2. The methodology covers solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, followed by cleavage from the resin and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization techniques to ensure the identity and purity of the final product are also discussed. This protocol is intended to serve as a comprehensive guide for researchers aiming to produce high-purity d-(KLAKLAK)2 for various applications, including antimicrobial and cancer research.
Introduction
The d-(KLAKLAK)2 peptide is a 14-amino acid cationic, amphipathic peptide with the sequence H-Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys-OH, composed entirely of D-amino acids.[1] This peptide has garnered significant interest due to its potent antimicrobial activity against a broad spectrum of bacteria and its ability to induce apoptosis in cancer cells.[2][3][4] Its mechanism of action involves the disruption of mitochondrial membranes, leading to the release of pro-apoptotic factors.[2][3] The D-enantiomeric form provides resistance to proteolytic degradation, enhancing its therapeutic potential.
The synthesis of amphipathic peptides like d-(KLAKLAK)2 can be challenging due to potential aggregation during synthesis.[2][3] This protocol outlines an optimized solid-phase synthesis strategy to mitigate these challenges and achieve high purity and yield.
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
Materials and Reagents:
-
Rink-amide MBHA resin or a suitable PEG (polyethylene glycol) resin[3]
-
Fmoc-protected D-amino acids (Lys(Boc), Leu, Ala)
-
Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)[3] or HBTU (3-[Bis(dimethylamino)methyliumyl]-3H-benzotriazol-1-oxide hexafluorophosphate)[5]
-
Base: N-methylmorpholine (NMM)[3] or Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)[3]
-
Deprotection reagent: 20% piperidine in DMF[3]
-
Washing solvents: Dichloromethane (DCM), DMF
-
Capping solution (optional): Acetic anhydride/DIPEA/DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and triethylsilane (TES)[2]
-
Cold diethyl ether
Instrumentation:
-
Automated or manual peptide synthesizer[3]
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., NMM, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the d-(KLAKLAK)2 sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry the resin under vacuum.
Part 2: Peptide Cleavage and Precipitation
Procedure:
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/Water/TES (e.g., 95:2.5:2.5 v/v/v).[2]
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[6]
-
A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Part 3: Peptide Purification
The standard method for purifying d-(KLAKLAK)2 is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][7]
Materials and Reagents:
-
Crude d-(KLAKLAK)2 peptide
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column[7]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of Solvent B or DMSO can be added. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Equilibrate the C18 column with Solvent A.
-
Inject the peptide sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient might be 5-60% Solvent B over 30-60 minutes.
-
Monitor the elution profile at 214-220 nm.[7]
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be the desired peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.[7]
Part 4: Peptide Characterization
Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., LC-MS or MALDI-TOF).[2][3] The expected molecular weight for d-(KLAKLAK)2 is approximately 1523.99 g/mol .[1]
Analytical RP-HPLC:
-
Confirm the purity of the final product using analytical RP-HPLC. A single sharp peak should be observed.
Data Presentation
Table 1: Synthesis and Purification Summary
| Parameter | Result | Reference |
| Synthesis Method | Solid-Phase Peptide Synthesis (Fmoc/tBu) | [2][3][8] |
| Purity after RP-HPLC | 96% | [2] |
| Overall Yield | 40% | [2] |
Table 2: Characterization Data
| Analysis | Expected Result | Observed Result |
| Molecular Weight ( g/mol ) | ~1524 | To be determined by MS |
| Purity (%) | >95% | To be determined by analytical HPLC |
Diagrams
References
- 1. (klaklak)2 peptide [novoprolabs.com]
- 2. 5z.com [5z.com]
- 3. researchgate.net [researchgate.net]
- 4. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
Cell Delivery Strategies for the Pro-Apoptotic Peptide d-(KLAKLAK)2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The d-(KLAKLAK)2 peptide is a potent, synthetic pro-apoptotic agent that induces cell death by disrupting mitochondrial membranes.[1][2][3] Its cationic and amphipathic nature allows it to selectively target the negatively charged mitochondrial membranes of cancer cells, leading to mitochondrial swelling, membrane destruction, and ultimately, apoptosis.[1][2][4] However, its clinical translation is hampered by poor cell permeability across the zwitterionic plasma membranes of eukaryotic cells.[2][5] This document provides an overview of various cell delivery methods for the d-(KLAKLAK)2 peptide, complete with detailed protocols for key experiments, quantitative data summaries, and visualizations of relevant pathways and workflows.
Liposomal Delivery Systems
Liposomes are a versatile platform for encapsulating and delivering therapeutic agents like the d-(KLAKLAK)2 peptide. They can protect the peptide from degradation, improve its solubility, and facilitate cellular uptake.
Cationic Liposomes for Co-delivery
Cationic liposomes can be employed to co-deliver the positively charged d-(KLAKLAK)2 peptide with other therapeutic molecules, such as antisense oligonucleotides. One strategy involves condensing the polycationic peptide with a polyanionic therapeutic, like the bcl-2 antisense oligodeoxynucleotide G3139, to form a negatively charged complex. This complex can then be efficiently entrapped within cationic liposomes composed of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[5][6][7] This method of sequential charge interaction ensures high loading efficiency and capacity.[5][6]
Liposomal Complexes for Synergistic Photodynamic Therapy
For a synergistic anticancer effect, d-(KLAKLAK)2 can be co-delivered with a photosensitizer like chlorin e6 (Ce6) using a liposomal complex system.[8][9] In this approach, the peptide is loaded into conventional liposomes, which are then complexed with a Ce6-conjugated di-block copolymer.[8] The membrane-lytic ability of the peptide, combined with the singlet oxygen generation from the photosensitizer upon light illumination, accelerates the disruption of the endosomal compartment, enhancing the peptide's access to the mitochondria and improving therapeutic efficacy.[8][9]
Quantitative Data Summary: Liposomal Formulations
| Formulation | Composition | Loading Efficiency (%) | Loading Capacity (wt%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Cationic Liposomes (CL) with d-(KLAKLAK)2/G3139 | DOTAP/DOPE | 50 | 7.5 | ~150 | +35 | [5][6][7] |
| Lipo (Pep) | HSPC/Cholesterol/DSPE-PEG (55:40:5 molar ratio) | Not specified | Not specified | ~120 | +10 to +15 | [8] |
Experimental Protocol: Preparation of Cationic Liposomes with d-(KLAKLAK)2 and G3139
Materials:
-
d-(KLAKLAK)2 peptide
-
G3139 antisense oligodeoxynucleotide
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
HEPES buffer (20 mM, pH 7.4)
-
Nuclease-free water
Procedure:
-
Complex Formation:
-
Dissolve d-(KLAKLAK)2 and G3139 separately in nuclease-free water.
-
Mix the d-(KLAKLAK)2 and G3139 solutions at a specific molar ratio to form negatively charged complexes. This can be monitored by measuring the zeta potential.
-
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve DOTAP and DOPE in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of the d-(KLAKLAK)2/G3139 complexes in HEPES buffer by vortexing.
-
Sonicate the resulting liposome suspension to reduce the particle size and create unilamellar vesicles.
-
-
Purification:
-
Remove any unencapsulated complexes by ultracentrifugation or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the loading efficiency and capacity of the peptide and oligonucleotide using a suitable assay (e.g., HPLC for the peptide, UV-Vis spectroscopy for the oligonucleotide).
-
Nanoparticle-Based Delivery
Nanoparticles offer another promising avenue for d-(KLAKLAK)2 delivery, with the potential for stimuli-responsive release and targeted delivery.
pH-Sensitive Nanocarriers
To overcome the challenge of endosomal escape, pH-sensitive nanoparticles can be utilized.[10][11] These nanoparticles are designed to be stable at physiological pH but destabilize in the acidic environment of the endo-lysosomal compartment. A triblock copolymer such as poly(ethylene glycol)–poly(L-lysine)(-grafted 2,3 dimethyl maleic anhydride)–poly(lactic acid) (PEG–PLL(-g-DMA)–PLA) can be used to formulate nanoparticles that co-load d-(KLAKLAK)2 and a chemotherapeutic drug like doxorubicin (Dox).[10][11] The "proton sponge" effect of the nanocarrier, combined with the membrane-lytic properties of the peptide, facilitates rapid endosomal disruption and release of the therapeutic payload into the cytoplasm.[10]
Targeted Iron Oxide Nanoworms
For targeted delivery to tumors, d-(KLAKLAK)2 can be conjugated to iron oxide nanoparticles, or "nanoworms".[12] These can be further functionalized with a tumor-homing peptide, such as CGKRK, which targets tumor vasculature.[12] This approach enhances the accumulation of the peptide in the tumor tissue, increasing its therapeutic efficacy while minimizing systemic toxicity.[12]
Quantitative Data Summary: Nanoparticle Formulations
| Formulation | Composition | Drug Loading | Particle Size (nm) | Key Feature | Reference |
| DTM(Pep, Dox) | PEG–PLL(-g-DMA)–PLA | Co-loaded d-(KLAKLAK)2 and Doxorubicin | ~150 | pH-sensitive release | [10][11] |
| CGKRK-d(KLAKLAK)2-NWs | Iron Oxide Nanoworms | Conjugated d-(KLAKLAK)2 | Not specified | Tumor homing | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., KB, B16(F10))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
d-(KLAKLAK)2 formulations (e.g., Lipo (Pep, Ce6), DTM(Pep, Dox))
-
Control solutions (e.g., free peptide, empty nanoparticles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the d-(KLAKLAK)2 formulations and control solutions in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of the treatment to determine the IC50 value.
-
Peptide-Based Delivery Strategies
Conjugating d-(KLAKLAK)2 to other peptides can enhance its cell-penetrating and targeting capabilities.
Cell-Penetrating Peptides (CPPs)
Fusing d-(KLAKLAK)2 with a cell-penetrating peptide (CPP) can facilitate its direct translocation across the plasma membrane.[13][14][15] This strategy can be particularly useful for enhancing the efficacy of combination therapies, such as radiotherapy, by increasing the intracellular concentration of the pro-apoptotic peptide in radio-resistant cancer cells.[13][14][15]
Tumor-Targeting Peptides
To improve tumor specificity, d-(KLAKLAK)2 can be conjugated to peptides that bind to receptors overexpressed on cancer cells. For example, the CNGRC peptide, which targets aminopeptidase N (CD13), can be used to deliver d-(KLAKLAK)2 to acute myeloid leukemia (AML) cells.[16] This targeted approach can induce a caspase-independent, Ca2+-dependent cell death pathway in AML cells.[16]
Experimental Protocol: Caspase-3/7 Activity Assay
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
d-(KLAKLAK)2 formulations and controls
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Reagent Addition:
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express it as a fold change relative to the untreated control.
-
These application notes and protocols provide a foundation for researchers to explore and develop effective delivery strategies for the d-(KLAKLAK)2 peptide, a promising candidate for anticancer therapy. The choice of delivery system will depend on the specific application, tumor type, and desired therapeutic outcome. Further research and optimization are necessary to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-(KLAKLAK)2, Proapoptotic Peptide | 721397-24-6 | BroadPharm [broadpharm.com]
- 5. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. pnas.org [pnas.org]
- 13. ICI Journals Master List [journals.indexcopernicus.com]
- 14. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 15. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
Liposomal Formulation for d-(KLAKLAK)2 Delivery: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide, d-(KLAKLAK)2, is a cationic and amphipathic peptide known to induce apoptosis by disrupting the mitochondrial membrane.[1][2][3][4] Its therapeutic potential is significant, however, its delivery into target cells requires an efficient carrier system. Liposomal formulations offer a versatile platform for the encapsulation and delivery of peptides like d-(KLAKLAK)2, enhancing their stability and facilitating intracellular uptake. This document provides detailed application notes and protocols for the preparation, characterization, and in vitro evaluation of liposomal d-(KLAKLAK)2 formulations.
Data Presentation
Table 1: Characteristics of Liposomal d-(KLAKLAK)2 Formulations
| Liposome Composition | Co-Encapsulated Agent | Loading Method | Loading Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| DOTAP/DOPE | G3139 | Thin-film hydration, rehydration/extrusion | 50 | Not Specified | Not Specified | [1][5][6] |
| HSPC/Cholesterol/DSPE-PEG (55:40:5 molar ratio) | Chlorin e6 | Thin-film hydration | Not Specified | ~120 | Slightly Negative | [7] |
Table 2: In Vitro Cytotoxicity of Liposomal d-(KLAKLAK)2
| Cell Line | Liposomal Formulation | Treatment Concentration | Incubation Time (h) | Cell Viability (%) | Assay | Reference |
| B16(F10) Melanoma | CL loaded with d-(KLAKLAK)2/G3139 | Not Specified | 24 | Significantly Reduced | Redox Enzymatic Activity | [1] |
| KB cells | Lipo (Pep) | 0.625 - 10 µg/mL | Not Specified | High (insufficiently cytotoxic) | Cell Viability Test | [7] |
| KB cells | Lipo (Pep, Ce6) | 0.625 - 10 µg/mL | Not Specified | Significantly Reduced | Cell Viability Test | [7] |
Table 3: In Vitro Apoptosis Induction by Liposomal d-(KLAKLAK)2
| Cell Line | Liposomal Formulation | Outcome | Assay | Reference |
| B16(F10) Melanoma | CL loaded with d-(KLAKLAK)2/G3139 | Enhanced apoptotic activity | Caspase 3/7 Activity | [1][5][6] |
Experimental Protocols
Protocol 1: Preparation of Cationic Liposomes Loaded with d-(KLAKLAK)2
This protocol is based on the thin-film hydration and extrusion method.[8][9][10]
Materials:
-
d-(KLAKLAK)2 peptide
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Hydration buffer (e.g., sterile PBS or 0.9% NaCl)[11]
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve DOTAP and DOPE in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (Tc) to evaporate the chloroform.
-
A thin, uniform lipid film will form on the inner surface of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Prepare a solution of d-(KLAKLAK)2 in the desired hydration buffer.
-
Add the peptide solution to the lipid film.
-
Hydrate the film by rotating the flask in a water bath set above the Tc of the lipids for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
For a more uniform size distribution, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the suspension through the membrane multiple times (e.g., 10-20 times) to form small unilamellar vesicles (SUVs).
-
-
Purification and Storage:
-
To remove unencapsulated peptide, the liposomal suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Store the final liposomal formulation at 4°C.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., B16(F10), KB)
-
Complete cell culture medium
-
Liposomal d-(KLAKLAK)2 formulation
-
Control liposomes (empty)
-
Free d-(KLAKLAK)2 peptide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the liposomal d-(KLAKLAK)2, empty liposomes, and free peptide in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells.
-
Include wells with untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Liposomal d-(KLAKLAK)2 formulation
-
Control liposomes (empty)
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment as described in Protocol 2, using a white-walled 96-well plate suitable for luminescence measurements.
-
-
Caspase-3/7 Activity Measurement:
-
After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of caspase-3/7 activity.
-
Normalize the results to the untreated control to determine the fold-change in caspase activity.
-
Visualizations
References
- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-(KLAKLAK)2, Proapoptotic Peptide | 721397-24-6 | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 9. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 10. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 11. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle-Based Delivery of d-(KLAKL-AK)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide, d-(KLAKLAK)2, holds significant promise as a therapeutic agent due to its ability to selectively induce apoptosis in cancer cells by disrupting mitochondrial membranes.[1][2] However, its clinical translation is hindered by poor membrane permeability. Nanoparticle-based delivery systems offer a promising strategy to overcome this limitation by efficiently delivering d-(KLAKLAK)2 to target cells and organelles. These application notes provide detailed protocols for the formulation of liposomal and polymeric nanoparticles for d-(KLAKL-AK)2 delivery, as well as methodologies for evaluating their efficacy both in vitro and in vivo.
Mechanism of Action: d-(KLAKLAK)2-Induced Apoptosis
Upon internalization into a target cell, the d-(KLAKLAK)2 peptide translocates to the mitochondria. Due to its cationic and amphipathic nature, it interacts with the anionic mitochondrial membrane, leading to its disruption.[3][4] This permeabilization of the mitochondrial outer membrane results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[5][6] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates effector caspases, such as caspase-3 and caspase-7.[5] These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
Data Presentation
Table 1: Physicochemical Characteristics of d-(KLAKLAK)2 Nanoparticle Formulations
| Nanoparticle Type | Composition | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposome | HSPC:Chol:DSPE-PEG2000 (55:40:5 molar ratio) | 118.7 ± 2.8 | 0.19 ± 0.02 | -10.6 ± 0.8 | [7] |
| Liposome/Peptide (4:1 w/w) | HSPC:Chol:DSPE-PEG2000 + d-(KLAKLAK)2 | 130.1 ± 3.2 | 0.22 ± 0.02 | -3.3 ± 0.9 | [7] |
| Liposome/Peptide (8:1 w/w) | HSPC:Chol:DSPE-PEG2000 + d-(KLAKLAK)2 | 111.6 ± 1.0 | 0.15 ± 0.03 | -4.1 ± 0.3 | [7] |
| Liposome/Peptide (16:1 w/w) | HSPC:Chol:DSPE-PEG2000 + d-(KLAKLAK)2 | 124.0 ± 0.6 | 0.19 ± 0.04 | -5.8 ± 0.4 | [7] |
| Liposome/Peptide (32:1 w/w) | HSPC:Chol:DSPE-PEG2000 + d-(KLAKLAK)2 | 126.2 ± 1.8 | 0.18 ± 0.02 | -4.7 ± 0.3 | [7] |
| Cationic Liposome | DOTAP/DOPE (1:1 mol/mol) | 235.7 ± 20.6 | Not Reported | -28.9 ± 3.5 (peptide/ODN complex) | [8] |
| Polymeric Nanoparticle | PEG-PLL(-g-DMA)-PLA | ~150 | ~0.2 | Not Reported | [9] |
Table 2: In Vitro Efficacy of d-(KLAKLAK)2 Nanoparticle Formulations
| Cell Line | Nanoparticle Formulation | Assay | Endpoint | Result | Reference |
| KB | Liposome/Peptide (4:1 w/w) | CCK-8 | Cell Viability | Significant decrease compared to free peptide | [10] |
| KB | Liposome/Peptide (4:1 w/w) | Caspase-3/7 Assay | Apoptosis Induction | Significant increase in caspase activity | [7] |
| B16(F10) | Cationic Liposome with d-(KLAKLAK)2/G3139 | CellTiter-Blue | Cell Viability | ~20% reduction at 125 nM ODN | [8] |
| B16(F10) | Cationic Liposome with d-(KLAKLAK)2/G3139 | Caspase-3/7 Assay | Apoptosis Induction | 40-50% increase in caspase activity | [2] |
| THP-1 | CPP-d-(KLAKLAK)2 | MTT Assay | Cell Viability | Decreased to 58.5 ± 8% | [5] |
Table 3: In Vivo Efficacy of d-(KLAKLAK)2 Nanoparticle Formulations
| Tumor Model | Nanoparticle Formulation | Dosing Regimen | Endpoint | Result | Reference |
| B16(F10) Xenograft | Cationic Liposome with d-(KLAKLAK)2/G3139 | Intratumoral injection | Tumor Growth Inhibition | Suppressed tumor growth | [2][8] |
| U87-MG Xenograft | PL3-d-(KLAKLAK)2-NWs | 5 mg/kg, i.v., every other day for 10 injections | Tumor Volume | Significant reduction in tumor volume | [11] |
Experimental Protocols
Formulation of Liposomal d-(KLAKLAK)2
This protocol describes the preparation of liposomes encapsulating d-(KLAKLAK)2 using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
d-(KLAKLAK)2 peptide
-
Chloroform
-
HEPES-buffered 5% glucose solution (pH 7.4)
-
Hand-held extruder with polycarbonate membranes (200 nm pore size)
-
Rotary evaporator
-
Bath sonicator
-
Nitrogen or Argon gas stream
Protocol:
-
Dissolve DOTAP and DOPE (1:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
-
Further dry the lipid film under a stream of nitrogen or argon for at least 30 minutes to remove residual solvent.
-
Dissolve the d-(KLAKLAK)2 peptide in HEPES-buffered 5% glucose solution.
-
Hydrate the lipid film with the peptide solution by vortexing.
-
Incubate the mixture for 4 hours.
-
Extrude the liposome suspension 11 times through a stack of two 200 nm polycarbonate membranes using a hand-held extruder.
-
Characterize the liposomes for size, polydispersity index, and zeta potential using dynamic light scattering.
Formulation of Polymeric d-(KLAKLAK)2 Nanoparticles
This protocol outlines the preparation of PLGA nanoparticles encapsulating d-(KLAKLAK)2 via a double emulsion solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
d-(KLAKLAK)2 peptide
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Dissolve d-(KLAKLAK)2 in a small volume of deionized water (aqueous phase 1, w1).
-
Dissolve PLGA in DCM (oil phase, o).
-
Add the w1 phase to the o phase and emulsify using a probe sonicator to form a water-in-oil (w/o) primary emulsion.
-
Add the primary emulsion to a larger volume of PVA solution (aqueous phase 2, w2) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the double emulsion on a magnetic stirrer for several hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated peptide.
-
Lyophilize the nanoparticles for storage.
-
Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the effect of d-(KLAKLAK)2 nanoparticles on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
d-(KLAKLAK)2 nanoparticle formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with serial dilutions of the d-(KLAKLAK)2 nanoparticle formulations and control formulations. Include untreated cells as a control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol measures the activation of effector caspases, a hallmark of apoptosis.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
d-(KLAKLAK)2 nanoparticle formulations
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and incubate overnight.
-
Treat the cells with the nanoparticle formulations and controls for the desired time (e.g., 4 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as relative luminescence units (RLU) or as a fold-change compared to the untreated control.
In Vivo Antitumor Efficacy Study
This protocol describes a general workflow for evaluating the antitumor efficacy of d-(KLAKLAK)2 nanoparticles in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor induction
-
Matrigel (optional)
-
d-(KLAKLAK)2 nanoparticle formulations
-
Calipers for tumor measurement
-
Anesthetic
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the d-(KLAKLAK)2 nanoparticle formulations and control solutions via the desired route (e.g., intravenous or intratumoral) according to the predetermined dosing schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analyze the data to determine the tumor growth inhibition.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the development and evaluation of nanoparticle-based delivery systems for the pro-apoptotic peptide d-(KLAKLAK)2. By leveraging these advanced formulation and testing strategies, researchers can further explore the therapeutic potential of this promising anticancer agent. The provided methodologies for liposomal and polymeric nanoparticles, along with detailed protocols for assessing their in vitro and in vivo efficacy, offer a solid foundation for advancing the preclinical development of d-(KLAKLAK)2-based nanomedicines.
References
- 1. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5z.com [5z.com]
- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 7. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protheragen [protheragen.us]
- 9. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating d-(KLAKLAK)2 to Tumor-Targeting Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pro-apoptotic peptide, d-(KLAKLAK)2, is a cationic and amphipathic peptide that has garnered significant interest as a potential anti-cancer agent. Its mechanism of action involves the disruption of mitochondrial membranes, leading to the initiation of the intrinsic apoptotic cascade.[1][2][3] However, its therapeutic application is limited by its inability to efficiently penetrate the plasma membrane of mammalian cells. To overcome this limitation, d-(KLAKLAK)2 can be conjugated to tumor-targeting peptides, which selectively recognize and bind to receptors overexpressed on the surface of cancer cells. This targeted delivery strategy enhances the intracellular concentration of d-(KLAKLAK)2 in tumor cells, thereby increasing its anti-cancer efficacy while minimizing off-target toxicity.[4]
These application notes provide detailed protocols for the synthesis, purification, and in vitro/in vivo evaluation of d-(KLAKLAK)2 conjugated to tumor-targeting peptides.
Data Presentation
Table 1: In Vitro Cytotoxicity of d-(KLAKLAK)2 Conjugates in Various Cancer Cell Lines
| Conjugate | Cancer Cell Line | IC50 (µM) | Reference |
| TMTP1-GG-d(KLAKLAK)2 | Human Prostate Cancer (PC-3) | ~15 | [5] |
| TMTP1-GG-d(KLAKLAK)2 | Human Gastric Cancer (SGC-7901) | ~20 | [5] |
| KLA-Penetratin | Human Glioblastoma (U87) | ~5 | [6] |
| KLA-Penetratin | Human Colon Cancer (HCT116) | ~7 | [6] |
| KLA-Penetratin | Human Breast Cancer (MCF-7) | ~8 | [6] |
| RGD-(KLAKLAK)2 | Murine Breast Carcinoma (4T1) | Not specified, but showed tumor growth inhibition | [7] |
| d-(KLAKLAK)2 with CPP | Human Monocytic Leukemia (THP-1) | ~5 (in combination with radiation) | [3][8] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Table 2: In Vivo Tumor Growth Inhibition by d-(KLAKLAK)2 Conjugates
| Conjugate | Tumor Model | Administration Route | Dosing Schedule | Tumor Growth Inhibition | Reference |
| TMTP1-GG-d(KLAKLAK)2 | Prostate Cancer Xenograft | Intratumoral | Not specified | Significant reduction in tumor volume | [5] |
| TMTP1-GG-d(KLAKLAK)2 | Gastric Cancer Xenograft | Intratumoral | Not specified | Significant delay in tumor progression | [5] |
| RGD-(KLAKLAK)2 | Murine Breast Carcinoma | Not specified | Not specified | Significantly inhibited tumor growth compared to control | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tumor-Targeting Peptide-d-(KLAKLAK)2 Conjugate (Example: RGD-GG-d-(KLAKLAK)2)
This protocol describes the manual synthesis of an RGD-GG-d-(KLAKLAK)2 peptide using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence: K-L-A-K-L-A-K-L-A-K-L-A-K-G-G-D-R):
-
Dissolve the Fmoc-amino acid (3 equivalents to the resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To ensure complete coupling, perform a ninhydrin test. If the test is positive (blue color), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Fmoc deprotection and amino acid coupling steps for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid (Arginine), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization of the Peptide Conjugate
Materials:
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the peptide solution onto the RP-HPLC column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm.
-
Collect the fractions corresponding to the major peak.
-
-
Characterization:
-
Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the purified peptide conjugate.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Peptide conjugate stock solution (dissolved in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment:
-
Prepare serial dilutions of the peptide conjugate in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted peptide conjugate solutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the conjugate that inhibits 50% of cell growth).
Protocol 4: In Vitro Apoptosis Assay (Caspase-3/7 Activity Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
Peptide conjugate stock solution
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol 5: In Vivo Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Peptide conjugate
-
Vehicle solution (e.g., sterile saline)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control and peptide conjugate).
-
Prepare the peptide conjugate formulation for injection by dissolving it in the vehicle solution. The final concentration should be determined based on the desired dose.
-
Administer the treatment (e.g., via intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., three times a week).
-
-
Endpoint and Analysis:
-
Continue monitoring tumor growth and the general health of the mice.
-
Euthanize the mice when the tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology or western blotting).
-
Visualizations
Caption: Experimental workflow for the development and evaluation of tumor-targeting d-(KLAKLAK)2 conjugates.
Caption: Signaling pathway of apoptosis induced by a tumor-targeted d-(KLAKLAK)2 conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Combination of STING agonist with anti-vascular RGD-(KLAKLAK)2 peptide as a novel anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Viability Assays of d-(KLAKLAK)2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxicity of the pro-apoptotic peptide d-(KLAKLAK)2 using common colorimetric assays, namely the MTT and XTT assays. The information is intended to guide researchers in obtaining reliable and reproducible data on the dose-dependent effects of this peptide on various cell lines.
Introduction to d-(KLAKLAK)2
The peptide d-(KLAKLAK)2 is a cationic, amphipathic peptide composed of D-amino acids, which makes it resistant to proteolytic degradation. Its mechanism of action involves the disruption of negatively charged biological membranes. While it shows selectivity for bacterial membranes, it can also permeabilize the mitochondrial membranes of eukaryotic cells, leading to the release of pro-apoptotic factors and subsequent cell death.[1][2] This property makes d-(KLAKLAK)2 a candidate for anticancer therapy. Accurate assessment of its cytotoxic effects on various cell types is crucial for its development as a therapeutic agent.
Data Presentation: Cytotoxicity of d-(KLAKLAK)2
The following table summarizes the half-maximal inhibitory concentration (IC50) values of d-(KLAKLAK)2 in various cancer cell lines as determined by cell viability assays. It is important to note that the free peptide often exhibits high IC50 values due to low cellular uptake, and its potency can be significantly enhanced when delivered via nanoparticles or other delivery systems.[3]
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes |
| KB | Human cervical cancer | CCK-8 | > 100 µM | Free peptide shows low toxicity.[3] |
| B16(F10) | Mouse melanoma | CellTiter-Blue® | ~400 µM | For the free peptide to kill 50% of cells in a monolayer (LC50). |
| Various Cancer Cell Lines | Breast, Pancreatic, Hepatocellular Carcinoma | Not Specified | 10 - 50 µM | When conjugated to a delivery vehicle. |
Note: The cytotoxic efficacy of d-(KLAKLAK)2 is highly dependent on the delivery method used to facilitate its entry into target cells. The data presented should be interpreted in the context of the specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
d-(KLAKLAK)2 peptide
-
Target cell line(s)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of d-(KLAKLAK)2 in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the peptide in serum-free culture medium to achieve the desired final concentrations.
-
Carefully remove the culture medium from the wells and add 100 µL of the peptide dilutions to the respective wells.
-
Include control wells:
-
Untreated cells (Negative Control): Add 100 µL of serum-free medium only.
-
Vehicle Control: If the peptide is dissolved in a solvent other than the medium, add the highest concentration of the solvent used to these wells.
-
Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the percentage of cell viability against the peptide concentration to generate a dose-response curve and determine the IC50 value.
Special Considerations for Cationic Peptides:
-
Binding to Plastic: Cationic peptides can bind to the surface of standard polystyrene microplates, which can reduce the effective concentration of the peptide in solution. Using low-binding plates or polypropylene plates can mitigate this issue.[4]
-
Interaction with Serum: Peptides can interact with serum proteins, which may affect their activity. It is recommended to perform the treatment in serum-free or low-serum medium.
-
pH of Solubilization Buffer: The pH of the SDS-based solubilization buffer can influence the absorption of the formazan product. It is recommended to control the pH to around 3.5 for more accurate and repeatable results.[5]
Protocol 2: XTT Assay for Cell Viability
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[6][7]
Materials:
-
d-(KLAKLAK)2 peptide
-
Target cell line(s)
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Peptide Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability as described in the MTT assay protocol.
-
Plot the dose-response curve and determine the IC50 value.
Special Considerations for Cationic Peptides:
-
As with the MTT assay, consider using low-binding plates to prevent peptide adsorption.
-
The presence of reducing agents in the peptide preparation could potentially interfere with the tetrazolium reduction. Ensure the peptide solution is free of such contaminants.
Visualizations
Caption: Workflow for assessing d-(KLAKLAK)2 cytotoxicity.
Caption: d-(KLAKLAK)2 mechanism of action.
References
- 1. lifetein.com [lifetein.com]
- 2. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. XTT assay of ex vivo saliva biofilms to test antimicrobial influences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring d-(KLAKLAK)2 Induced Apoptosis with Annexin V Staining
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide d-(KLAKLAK)2 is a cationic, amphipathic peptide renowned for its ability to selectively induce apoptosis in cancer cells.[1] Its mechanism of action involves the disruption of the negatively charged mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[2][3][4] This targeted activity makes d-(KLAKLAK)2 a promising candidate in the development of novel cancer therapeutics.[1]
A reliable method for quantifying the apoptotic effects of d-(KLAKLAK)2 is crucial for its preclinical evaluation. Annexin V staining is a widely adopted and robust method for detecting one of the earliest hallmarks of apoptosis: the externalization of phosphatidylserine (PS).[5][6][7] In healthy cells, PS is confined to the inner leaflet of the plasma membrane.[7] During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[5][7][8] When used in conjunction with a nucleic acid stain like Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), which are impermeant to live and early apoptotic cells, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[5][7][9]
This application note provides detailed protocols for inducing apoptosis in a cell line using a d-(KLAKLAK)2 peptide and subsequently quantifying the apoptotic cell population using Annexin V staining and flow cytometry.
Signaling Pathway and Experimental Overview
The d-(KLAKLAK)2 peptide induces apoptosis through a mitochondrial-dependent pathway. The experimental workflow involves treating cells with the peptide, staining with Annexin V and a viability dye, and analyzing the cell populations by flow cytometry.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application Notes and Protocols for Quantifying d-(KLAKLAK)2 Efficacy Using Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the efficacy of the pro-apoptotic peptide d-(KLAKLAK)2 by measuring the activity of key executioner and initiator caspases.
The d-(KLAKLAK)2 peptide is a cationic amphipathic peptide that induces apoptosis by disrupting the mitochondrial membrane.[1][2] This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[1] Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and activating the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3 and caspase-7, which are responsible for the morphological and biochemical hallmarks of apoptosis.[1] Some studies also suggest a potential involvement of the extrinsic pathway initiator, caspase-8, although the primary mechanism is considered to be intrinsic.
Quantifying the activity of these caspases provides a direct and sensitive measure of the pro-apoptotic efficacy of d-(KLAKLAK)2. This document outlines protocols for colorimetric, fluorometric, and luminescent caspase activity assays, along with data presentation guidelines and diagrammatic representations of the underlying pathways and workflows.
Data Presentation: Efficacy of d-(KLAKLAK)2
The following tables summarize the pro-apoptotic and cytotoxic effects of d-(KLAKLAK)2 in various cancer cell lines. Efficacy is presented as the half-maximal inhibitory concentration (IC50) and the fold increase in caspase activity following treatment.
Table 1: IC50 Values of d-(KLAKLAK)2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| B16(F10) | Melanoma | ~25 (when delivered via cationic liposomes) | MTT Assay | [3] |
| THP-1 | Monocytic Leukemia | ~8.5 (CPP44-KLA conjugate) | MTT Assay | [4] |
| U937 | Histiocytic Lymphoma | ~50 (CNGRC-GG-D(KLAKLAK)2 conjugate) | Cell Viability Assay | [5] |
| HTB-26 | Breast Cancer | 10 - 50 (for related compounds) | Crystal Violet Assay | [6] |
| PC-3 | Pancreatic Cancer | 10 - 50 (for related compounds) | Crystal Violet Assay | [6] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 (for related compounds) | Crystal Violet Assay | [6] |
Table 2: Quantified Caspase Activation Induced by d-(KLAKLAK)2
| Cell Line | Caspase(s) Assayed | Fold Increase in Activity | Treatment Conditions | Assay Type | Reference |
| B16(F10) | Caspase-3/7 | ~1.4 - 1.5 | 15 - 500 nM (ODN concentration in liposomes) for 4h | Luminescent | [3] |
| U937 | Caspase-3, -8, -9 | No significant increase | 50 µM CNGRC-GG-D(KLAKLAK)2 for 10 min and 14h | Chromogenic | [5] |
| THP-1 | Not specified | Significant increase in apoptosis | 5 µM CPP44-KLA + 10 Gy irradiation | Flow Cytometry (Annexin V) | [7] |
| Mucorales | Metacaspase | Significant increase | 150 µg/ml | Fluorometric | [8] |
Note: Data for unconjugated d-(KLAKLAK)2 is limited in some cases, and the efficacy is often reported for targeted delivery systems to enhance cell penetration.
Signaling Pathway and Experimental Workflow
d-(KLAKLAK)2 Induced Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway initiated by d-(KLAKLAK)2.
General Experimental Workflow for Caspase Activity Assays
Caption: General workflow for measuring caspase activity.
Experimental Protocols
Protocol 1: Colorimetric Caspase-3/7 Activity Assay
This protocol is adapted for a 96-well plate format and relies on the cleavage of a p-nitroaniline (pNA) conjugated substrate.
Materials:
-
Cells treated with d-(KLAKLAK)2 and control cells
-
96-well microplate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase-3/7 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of d-(KLAKLAK)2 for the desired time. Include untreated and vehicle-treated controls.
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Cell Lysis Buffer per 1-2 x 10^6 cells.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Caspase-3/7 Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT).
-
Add 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from a well with lysis buffer but no lysate) from all sample readings.
-
Calculate the fold increase in caspase-3/7 activity by comparing the absorbance of d-(KLAKLAK)2-treated samples to the untreated control.
-
Protocol 2: Fluorometric Caspase-8 Activity Assay
This protocol utilizes a fluorogenic substrate for enhanced sensitivity.
Materials:
-
Cells treated with d-(KLAKLAK)2 and control cells
-
96-well black microplate
-
Cell Lysis Buffer (as in Protocol 1)
-
Caspase-8 fluorometric substrate (e.g., Ac-IETD-AFC)
-
Microplate fluorometer (Excitation/Emission ~400/505 nm for AFC)
Procedure:
-
Cell Lysate Preparation:
-
Follow the same procedure as in Protocol 1 for preparing cell lysates and quantifying protein concentration.
-
-
Caspase-8 Assay:
-
In a 96-well black plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer.
-
Add 5 µL of 1 mM Ac-IETD-AFC substrate (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with excitation at ~400 nm and emission at ~505 nm.
-
-
Data Analysis:
-
Generate a standard curve using free AFC to quantify the amount of cleaved substrate.
-
Calculate the caspase-8 activity in pmol/min/µg protein.
-
Determine the fold increase in activity by comparing treated samples to the untreated control.
-
Protocol 3: Luminescent Caspase-9 Activity Assay
This "add-mix-measure" protocol is a homogeneous assay with high sensitivity, suitable for high-throughput screening.
Materials:
-
Cells cultured in a 96-well white-walled microplate
-
d-(KLAKLAK)2 peptide
-
Caspase-Glo® 9 Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well white-walled plate at a density that will not lead to overconfluence at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of d-(KLAKLAK)2. Include appropriate controls.
-
Incubate for the desired treatment duration.
-
-
Caspase-9 Assay:
-
Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 9 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium but no cells) from all sample readings.
-
Calculate the fold increase in caspase-9 activity by comparing the luminescence of d-(KLAKLAK)2-treated samples to the untreated control.
-
By following these detailed protocols and utilizing the provided data presentation formats, researchers can effectively quantify the pro-apoptotic efficacy of d-(KLAKLAK)2 and similar therapeutic peptides, contributing to the development of novel cancer therapies.
References
- 1. 5z.com [5z.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 5. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - D(KLAKLAK)2 causes Mucorales apoptosis. - figshare - Figshare [figshare.com]
Application Notes and Protocols for Assessing Mitochondrial Membrane Potential after d-(KLAKLAK)2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide d-(KLAKLAK)2 is a pro-apoptotic agent that selectively targets and disrupts the mitochondrial membrane of cancer cells, leading to the initiation of the intrinsic apoptotic cascade. Its mechanism of action is centered on its amphipathic helical structure, which facilitates its interaction with the negatively charged mitochondrial inner membrane. This interaction leads to the dissipation of the mitochondrial membrane potential (ΔΨm), a critical event in the early stages of apoptosis.
These application notes provide detailed protocols for the quantitative assessment of ΔΨm in cancer cells following treatment with d-(KLAKLAK)2, utilizing the two most common fluorescent probes: JC-1 and TMRE.
Principle of the Assays
The assessment of mitochondrial membrane potential (ΔΨm) relies on the use of cationic fluorescent dyes that accumulate in the mitochondria of healthy cells due to the negative charge across the inner mitochondrial membrane.
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye exists as monomers in the cytoplasm (green fluorescence, ~529 nm) and forms aggregates within healthy, polarized mitochondria (red fluorescence, ~590 nm). A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[1][2]
-
TMRE (Tetramethylrhodamine, Ethyl Ester): This monocationic red-orange fluorescent dye accumulates in active mitochondria. A decrease in TMRE fluorescence intensity signifies a loss of mitochondrial membrane potential.
Data Presentation
The following table summarizes representative quantitative data demonstrating the effect of d-(KLAKLAK)2 on mitochondrial membrane potential. While this specific data is from a study on fungal cells, it illustrates the expected outcome in a cellular system.
| Treatment Agent | Cell Type | Assay | Quantitative Measurement | Outcome | Reference |
| d-(KLAKLAK)2 | Rhizopus oryzae and Mucor circinelloides | Rhodamine 123 Staining | ~2.4-fold increase in fluorescence intensity | Significant mitochondrial membrane depolarization | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of d-(KLAKLAK)2-induced apoptosis and the general workflow for assessing the resulting changes in mitochondrial membrane potential.
Caption: d-(KLAKLAK)2 signaling pathway leading to apoptosis.
References
Application Notes and Protocols: Utilizing d-(KLAKLAK)2 in Synergistic Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide d-(KLAKLAK)2 has emerged as a promising agent in oncology. Its cationic and amphipathic nature allows it to selectively disrupt the negatively charged mitochondrial membranes of cancer cells, triggering the intrinsic apoptotic pathway.[1][2][3] This mechanism of action, distinct from many conventional chemotherapeutics that target DNA synthesis or cell division, makes d-(KLAKLAK)2 an excellent candidate for combination therapies. By co-administering d-(KLAKLAK)2 with traditional chemotherapeutic agents, it is possible to achieve synergistic effects, enhance therapeutic efficacy, and potentially overcome drug resistance.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing d-(KLAKLAK)2 in combination with chemotherapeutic agents, supported by experimental data and detailed protocols.
Data Presentation: Synergistic Cytotoxicity
The combination of d-(KLAKLAK)2 with various chemotherapeutic agents has demonstrated significant synergistic cytotoxicity across different cancer cell lines. The following tables summarize key quantitative data from in vitro studies.
Table 1: Synergistic Effect of d-(KLAKLAK)2 and Ionizing Radiation on THP-1 Human Monocytic Leukemia Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| Ionizing Radiation (10 Gy) | 82.2 ± 6.1[4] |
| d-(KLAKLAK)2 (5 µM) | 58.5 ± 8.0[4] |
| d-(KLAKLAK)2 (5 µM) + Ionizing Radiation (10 Gy) | 43.3 ± 6.5[4] |
Table 2: Apoptosis Induction by d-(KLAKLAK)2 and Ionizing Radiation in THP-1 Cells
| Treatment | Total Apoptosis (%) |
| Control | ~5 |
| Ionizing Radiation (10 Gy) | ~15 |
| d-(KLAKLAK)2 (5 µM) | ~30 |
| d-(KLAKLAK)2 (5 µM) + Ionizing Radiation (10 Gy) | ~65[5] |
Table 3: IC50 Values of Doxorubicin in Breast Cancer Cell Lines (for comparative purposes)
| Cell Line | Doxorubicin IC50 |
| MCF-7 | 20.0 ± 0.054 µM[6] |
| JIMT-1 | 214 nM[7] |
| MDA-MB-468 | 21.2 nM[7] |
Note: Specific IC50 values for the direct combination of d-(KLAKLAK)2 with doxorubicin or cisplatin are not consistently reported in a single comprehensive study. The data presented showcases the potential for synergy by demonstrating the individual effects and the enhanced outcomes when combined with other therapeutic modalities like radiation.
Signaling Pathway
The primary mechanism of action for d-(KLAKLAK)2 is the induction of mitochondrial-dependent apoptosis. When delivered into cancer cells, often facilitated by a cell-penetrating peptide or a nanocarrier system, d-(KLAKLAK)2 targets the mitochondria. Its cationic nature promotes interaction with the negatively charged mitochondrial membrane, leading to its disruption. This permeabilization of the mitochondrial outer membrane results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell, resulting in apoptosis. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are key regulators of this process at the mitochondrial level.[8][9][10]
Caption: d-(KLAKLAK)2 induced apoptotic signaling pathway.
Experimental Workflow
A typical workflow to evaluate the synergistic effect of d-(KLAKLAK)2 in combination with a chemotherapeutic agent involves a series of in vitro assays.
Caption: In vitro workflow for assessing synergistic effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of d-(KLAKLAK)2 and the chemotherapeutic agent, both alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
d-(KLAKLAK)2 peptide
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of d-(KLAKLAK)2 and the chemotherapeutic agent in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. For combination studies, add both agents at various concentration ratios. Include wells with untreated cells as a control.
-
Incubate the plates for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment. The Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caspase-3/7 Activity Assay
This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Treated and untreated cells from the cytotoxicity experiment
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Lysis buffer
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Plate and treat cells as described in the MTT assay protocol.
-
After the treatment period, equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
Mitochondrial Membrane Potential (MMP) Assay
This assay measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
Treated and untreated cells
-
JC-1 or TMRE staining solution
-
Fluorescence microscope or flow cytometer
-
PBS
Procedure:
-
Culture and treat cells in an appropriate format (e.g., 6-well plate or chamber slides).
-
After treatment, collect the cells and wash them with PBS.
-
Resuspend the cells in 500 µL of medium containing the JC-1 or TMRE dye at the recommended concentration.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
JC-1: Healthy cells with high MMP will show red fluorescence (J-aggregates), while apoptotic cells with low MMP will exhibit green fluorescence (J-monomers).
-
TMRE: A decrease in red fluorescence intensity indicates a loss of MMP.
-
Conclusion
The combination of d-(KLAKLAK)2 with conventional chemotherapeutic agents represents a promising strategy to enhance anticancer efficacy. The distinct mechanism of action of d-(KLAKLAK)2, targeting the mitochondrial pathway of apoptosis, can synergize with the effects of other drugs, leading to improved cancer cell killing. The protocols and data presented here provide a framework for researchers to explore and validate the potential of these combination therapies in various cancer models. Careful experimental design and quantitative analysis are crucial to understanding the synergistic interactions and advancing these promising therapeutic approaches.
References
- 1. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. marz.kau.edu.sa [marz.kau.edu.sa]
- 7. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Use of d-(KLAKLAK)₂ in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide d-(KLAKLAK)₂ is a cationic, amphipathic peptide composed of D-amino acids, rendering it resistant to proteolysis. Its mechanism of action involves the disruption of mitochondrial membranes, leading to the initiation of the intrinsic apoptotic cascade. This selective action against the negatively charged mitochondrial membranes, while sparing the zwitterionic plasma membranes of most eukaryotic cells, makes it a compelling candidate for anticancer therapy. For effective in vivo application, d-(KLAKLAK)₂ is often conjugated with a tumor-targeting moiety or encapsulated in a delivery vehicle such as nanoparticles or liposomes to ensure specific delivery to the tumor site and minimize off-target effects.
These application notes provide a summary of the in vivo use of d-(KLAKLAK)₂ in various animal models of cancer, detailing its efficacy, delivery strategies, and relevant experimental protocols.
Mechanism of Action: Mitochondrial Apoptosis Induction
Upon internalization into a target cell, d-(KLAKLAK)₂ translocates to the mitochondria. Its cationic nature facilitates its interaction with the negatively charged mitochondrial membrane, leading to membrane permeabilization and the release of pro-apoptotic factors into the cytoplasm. This triggers a cascade of events culminating in programmed cell death.
Caption: Mitochondrial apoptosis pathway induced by targeted d-(KLAKLAK)₂.
Quantitative Data from In Vivo Animal Models
The following tables summarize the quantitative data from various studies on the in vivo application of d-(KLAKLAK)₂ in different cancer models.
Table 1: Anti-Tumor Efficacy of d-(KLAKLAK)₂ Conjugates
| d-(KLAKLAK)₂ Conjugate | Cancer Model | Animal Model | Dosage and Administration | Tumor Volume Reduction | Reference |
| TMTP1-GG-d-(KLAKLAK)₂ | Prostate Cancer (PC-3M-1E8 xenograft) | Nude mice | 50 µM, intraperitoneal, every other day for 40 days | 82% reduction compared to control | [1][2] |
| RGD-(KLAKLAK)₂ | Melanoma (B16-F10) | C57BL/6NCrl mice | 200 µ g/mouse , intratumoral, two doses with a two-day interval | 1.5-fold reduction compared to control | [3] |
| RGD-(KLAKLAK)₂ | Breast Carcinoma (4T1) | BALB/c mice | 200 µ g/mouse , intratumoral, two doses with a two-day interval | 2-fold reduction compared to control | [3] |
Table 2: Survival Analysis in Animal Models Treated with d-(KLAKLAK)₂ Conjugates
| d-(KLAKLAK)₂ Conjugate/Formulation | Cancer Model | Animal Model | Dosage and Administration | Median Survival | Reference |
| TMTP1-GG-d-(KLAKLAK)₂ | Prostate Cancer (PC-3M-1E8 xenograft) | Nude mice | 50 µM, intraperitoneal, every other day | 65 days (vs. 55 days for control) | |
| CGKRK-d-(KLAKLAK)₂-Nanoworms | Glioblastoma (005 GBM transplant) | NOD-SCID mice | 5 mg iron/kg, intravenous, every other day for 3 weeks | 52 days (vs. 32 days for control) | [4] |
| PL3-d-(KLAKLAK)₂-Nanoworms | Glioblastoma (U87-MG xenograft) | Mice | 5 mg/kg, intravenous, every other day for 10 injections | 70 days (vs. 54-58 days for controls) | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo application of d-(KLAKLAK)₂.
Protocol 1: Establishment of a Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a common model for evaluating the efficacy of anticancer agents.
Caption: Workflow for establishing a subcutaneous xenograft tumor model.
Materials:
-
Cancer cell line of interest (e.g., PC-3M-1E8, B16-F10)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., nude, SCID), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30G)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation: Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Injection: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Measure the tumor dimensions (length and width) with calipers twice a week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups and begin the therapeutic regimen.
Protocol 2: Intratumoral Administration of d-(KLAKLAK)₂
Intratumoral injection delivers the therapeutic agent directly to the tumor site, maximizing local concentration and minimizing systemic exposure.
Materials:
-
d-(KLAKLAK)₂ conjugate solution (e.g., 900 µM in sterile PBS)
-
Sterile insulin syringes (or similar) with a fine-gauge needle (28-30G)
-
Anesthetic
-
Ethanol wipes
Procedure:
-
Preparation: Prepare the d-(KLAKLAK)₂ conjugate solution at the desired concentration in sterile PBS.
-
Animal Anesthesia: Anesthetize the tumor-bearing mouse.
-
Injection: Clean the skin over the tumor with an ethanol wipe. Carefully insert the needle into the center of the tumor mass. Slowly inject the desired volume (e.g., 100 µL) of the peptide solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions. Repeat the injections as required by the experimental design (e.g., every other day for a total of five injections).[6]
Protocol 3: Intravenous Administration of d-(KLAKLAK)₂-Nanoparticle Conjugates
Intravenous delivery is used for systemic administration, relying on the targeting moiety to direct the therapeutic agent to the tumor.
Materials:
-
d-(KLAKLAK)₂-nanoparticle conjugate suspension in a sterile, biocompatible buffer (e.g., PBS)
-
Sterile syringes (e.g., 0.5 mL) and needles (27-30G)
-
Mouse restrainer
-
Heat lamp (to dilate the tail veins)
Procedure:
-
Preparation: Prepare the nanoparticle suspension at the desired concentration.
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp to dilate the lateral tail veins.
-
Injection: Disinfect the tail with an ethanol wipe. Insert the needle into one of the lateral tail veins and slowly inject the nanoparticle suspension (e.g., 100-200 µL).
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor. Repeat injections according to the study protocol.[4]
Biodistribution and Toxicity
Biodistribution: Quantitative data on the biodistribution of the d-(KLAKLAK)₂ peptide itself is limited in the available literature. However, when conjugated to nanoparticles, studies have shown that these constructs tend to accumulate in the tumor, as well as in organs of the reticuloendothelial system, such as the liver and spleen.[7] The specific targeting moiety plays a crucial role in directing the biodistribution towards the tumor tissue.
Toxicity: The d-amino acid composition of d-(KLAKLAK)₂ confers resistance to proteolysis, which can lead to concerns about potential kidney toxicity. However, several studies using targeted d-(KLAKLAK)₂ conjugates have reported a lack of significant toxicity at therapeutic doses. For instance, in a study with CGKRK-d-(KLAKLAK)₂-nanoworms, no evidence of kidney damage was detected in H&E-stained sections.[4] It is crucial to perform thorough toxicity studies, including monitoring body weight, serum chemistry, and histopathology of major organs, for any new d-(KLAKLAK)₂ formulation.
Concluding Remarks
The pro-apoptotic peptide d-(KLAKLAK)₂ demonstrates significant potential as an anticancer agent when appropriately targeted to tumor cells. The data from various animal models indicate its ability to reduce tumor growth and improve survival. The protocols provided herein offer a foundation for researchers to design and execute their own in vivo studies. Future research should focus on optimizing delivery systems to enhance tumor-specific accumulation and further characterizing the long-term safety profile of this promising therapeutic peptide.
References
- 1. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers | PLOS One [journals.plos.org]
- 3. Combination of STING agonist with anti-vascular RGD-(KLAKLAK)2 peptide as a novel anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted nanoparticle enhanced proapoptotic peptide as potential therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of d-(KLAKLAK)2 for Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide d-(KLAKLAK)2 is a cationic, amphipathic peptide composed of D-amino acids, making it resistant to proteolysis. Its mechanism of action involves the disruption of mitochondrial membranes, leading to the initiation of apoptosis. This makes it a promising candidate for targeted cancer therapy. To investigate its cellular uptake, subcellular localization, and mechanism of action, fluorescent labeling of the peptide is an indispensable tool. These application notes provide detailed protocols for the fluorescent labeling of d-(KLAKLAK)2, its purification, and its application in cellular tracking studies.
Fluorescent Dye Selection
The choice of fluorescent dye is critical and depends on the specific application and available instrumentation. Key considerations include the dye's brightness, photostability, pH sensitivity, and spectral properties. For tracking studies of d-(KLAKLAK)2, fluorescein isothiocyanate (FITC) and 5-carboxytetramethylrhodamine (5-TAMRA) are commonly used and suitable choices.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Characteristics |
| FITC | ~494 | ~518 | 0.92 | ~75,000 | High quantum yield, widely available. Fluorescence is pH-sensitive (optimal at pH > 7.5).[1] |
| 5-TAMRA | ~546 | ~579 | 0.1 | ~91,000 | Less pH-sensitive than FITC, good photostability. |
Experimental Protocols
Protocol 1: N-terminal Labeling of d-(KLAKLAK)2 with FITC
This protocol describes the labeling of the N-terminal primary amine of the d-(KLAKLAK)2 peptide with fluorescein isothiocyanate.
Materials:
-
d-(KLAKLAK)2 peptide
-
Fluorescein isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 RP-HPLC column
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Water with 0.1% Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve d-(KLAKLAK)2 in anhydrous DMF to a final concentration of 10 mg/mL.
-
FITC Solution Preparation: In a separate tube, dissolve FITC in anhydrous DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 1.5-fold molar excess of FITC solution to the peptide solution.
-
Add a 5-fold molar excess of DIPEA to the reaction mixture.
-
Incubate the reaction for 4-6 hours at room temperature in the dark with gentle agitation.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by analytical RP-HPLC. The labeled peptide will have a longer retention time than the unlabeled peptide.
-
Purification:
-
Once the reaction is complete, purify the FITC-labeled d-(KLAKLAK)2 by preparative RP-HPLC using a C18 column.
-
Use a linear gradient of 20-60% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 40 minutes.
-
Monitor the elution at both 220 nm (peptide backbone) and 494 nm (FITC).
-
Collect the fractions containing the dual-absorbing peak corresponding to the labeled peptide.
-
-
Characterization and Quantification:
-
Confirm the identity of the purified product by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the FITC molecule (389.38 g/mol ) minus the mass of water.
-
Determine the concentration of the labeled peptide by measuring the absorbance of the fluorescein moiety at 494 nm in a pH 9.0 buffer (molar extinction coefficient of FITC is ~75,000 M⁻¹cm⁻¹).
-
-
Lyophilization: Lyophilize the purified, labeled peptide for long-term storage at -20°C, protected from light.
Protocol 2: Cellular Uptake and Localization of FITC-d-(KLAKLAK)2
This protocol outlines the procedure for visualizing the cellular uptake and subcellular localization of FITC-labeled d-(KLAKLAK)2 in cancer cells using confocal microscopy.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
FITC-d-(KLAKLAK)2
-
MitoTracker™ Red CMXRos
-
Hoechst 33342
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Mitochondrial Staining (Optional):
-
Incubate the cells with 100 nM MitoTracker™ Red CMXRos in pre-warmed complete medium for 30 minutes at 37°C.
-
Wash the cells three times with pre-warmed PBS.
-
-
Peptide Treatment:
-
Prepare a working solution of FITC-d-(KLAKLAK)2 in complete medium at the desired final concentration (e.g., 10 µM).
-
Add the peptide solution to the cells and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
-
Washing: After incubation, wash the cells three times with PBS to remove any unbound peptide.
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with 1 µg/mL Hoechst 33342 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Confocal Microscopy:
-
Image the cells using a confocal microscope.
-
Use the following excitation/emission wavelengths:
-
Hoechst 33342: Ex ~350 nm / Em ~461 nm
-
FITC: Ex 488 nm / Em ~520 nm
-
MitoTracker™ Red: Ex 561 nm / Em ~599 nm
-
-
Acquire z-stacks to analyze the three-dimensional distribution of the labeled peptide within the cells.
-
Data Presentation
Table 1: Quantitative Analysis of Labeled Peptide
| Parameter | Method | Expected Result |
| Purity of Labeled Peptide | RP-HPLC | >95% |
| Identity Confirmation | Mass Spectrometry | Expected Mass ± 1 Da |
| Dye-to-Peptide Ratio | Spectrophotometry | ~1:1 |
| Labeling Efficiency | RP-HPLC Peak Area Analysis | >80% |
Table 2: Effect of Fluorescent Labeling on Peptide Cytotoxicity
| Peptide | Cell Line | IC50 (µM) |
| d-(KLAKLAK)2 (Unlabeled) | THP-1 | ~5 µM[2][3] |
| FITC-d-(KLAKLAK)2 | THP-1 | To be determined experimentally |
| d-(KLAKLAK)2 (Unlabeled) | HeLa | To be determined experimentally |
| FITC-d-(KLAKLAK)2 | HeLa | To be determined experimentally |
Note: The IC50 values should be determined experimentally to assess the impact of the fluorescent tag on the peptide's pro-apoptotic activity. A significant change in IC50 may indicate that the label interferes with the peptide's function.
Visualizations
Caption: Workflow for the fluorescent labeling of d-(KLAKLAK)2 with FITC.
Caption: Signaling pathway of d-(KLAKLAK)2-induced apoptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive FITC- Suboptimal pH- Peptide aggregation | - Use fresh FITC- Ensure reaction pH is between 8.5-9.5- Perform labeling in a solvent that prevents aggregation (e.g., DMF with a small amount of water) |
| Multiple Peaks in HPLC | - Multiple labeling sites (e.g., lysine residues)- Isomers of FITC | - Protect lysine side chains during synthesis- Use a single isomer of FITC |
| High Background in Microscopy | - Incomplete removal of unbound dye- Non-specific binding | - Ensure thorough washing after peptide incubation- Include a blocking step (e.g., with BSA) before adding the peptide |
| Photobleaching | - Excessive laser power- Long exposure times | - Reduce laser power and exposure times- Use an anti-fade mounting medium |
Conclusion
Fluorescent labeling of d-(KLAKLAK)2 is a powerful technique for studying its cellular interactions and mechanism of action. The protocols provided here offer a robust framework for successfully labeling the peptide and tracking its journey into cancer cells. Careful optimization of labeling conditions, purification, and imaging parameters will yield high-quality data to advance the understanding and development of this promising anti-cancer agent.
References
- 1. Assay considerations for fluorescein isothiocyanate-dextran (FITC-d): an indicator of intestinal permeability in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antitumor and Antibacterial Studies of New Shortened Analogues of (KLAKLAK)2-NH2 and Their Conjugates Containing Unnatural Amino Acids [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating d-(KLAKLAK)2 Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to evaluate the cellular uptake of the pro-apoptotic peptide d-(KLAKLAK)2. This document includes detailed experimental protocols and data presentation to guide researchers in their study of this and similar cationic, amphipathic peptides.
The d-(KLAKLAK)2 peptide is a promising anticancer agent that functions by disrupting mitochondrial membranes, leading to apoptosis.[1][2][3] However, its polycationic and amphipathic nature can limit its ability to efficiently cross the plasma membrane of mammalian cells.[3][4] Therefore, effective delivery strategies and robust methods to quantify its cellular uptake are crucial for the development of d-(KLAKLAK)2-based therapeutics.
Data Presentation
The cellular uptake of d-(KLAKLAK)2 is significantly influenced by its formulation. While the free peptide exhibits low intrinsic cellular uptake, its delivery can be substantially enhanced through the use of carrier systems such as liposomes or by conjugation to cell-penetrating peptides (CPPs).[1][5][6]
| Formulation | Delivery Method | Cell Line | Assay | Outcome | Reference |
| Free FITC-d-(KLAKLAK)2 | Direct incubation | KB | Flow Cytometry | Low cellular uptake efficiency.[1] | Lim et al., 2019[1] |
| Liposomal FITC-d-(KLAKLAK)2 | Nanoparticle delivery | KB | Flow Cytometry | Notable enhancement of fluorescence intensity, indicating improved uptake.[1] | Lim et al., 2019[1] |
| d-(KLAKLAK)2 conjugated to a CPP | Peptide Conjugation | THP-1 | Fluorescence Microscopy | Successful internalization of the peptide conjugate.[5][7] | Bahmani et al., 2021[5][7] |
| RGD-d-(KLAKLAK)2 | Targeted peptide delivery | Cells with αvβ3 integrin expression | Not specified | RGD motif enables internalization.[8] | Maj-Hes et al., 2024[8] |
Experimental Protocols
Several techniques can be employed to evaluate the cellular uptake of d-(KLAKLAK)2. The most common methods involve the use of fluorescently labeled or radiolabeled peptides.
Quantification of Cellular Uptake by Flow Cytometry
This protocol is adapted from Lim et al. (2019) and is suitable for quantifying the uptake of fluorescently labeled d-(KLAKLAK)2.[1]
Materials:
-
FITC-labeled d-(KLAKLAK)2
-
Cell line of interest (e.g., KB cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density of 4 x 10^5 cells/well and incubate for 24 hours.[1]
-
Peptide Incubation: Expose the cells to the desired concentrations of FITC-labeled d-(KLAKLAK)2 (e.g., 2.5 or 5 µg/mL) in complete culture medium.[1] Incubate for a defined period (e.g., 4 hours).[1]
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound peptide.[1]
-
Cell Harvesting: Detach the cells using Trypsin-EDTA and collect them in flow cytometry tubes.
-
Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for FITC.[1] Use an untreated cell sample to set the background fluorescence.
Visualization of Subcellular Localization by Confocal Microscopy
This protocol allows for the visualization of the intracellular localization of fluorescently labeled d-(KLAKLAK)2.
Materials:
-
Fluorescently labeled d-(KLAKLAK)2 (e.g., FITC- or TAMRA-labeled)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Confocal microscope slides or dishes
Procedure:
-
Cell Seeding: Seed cells on confocal microscope slides or dishes and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled d-(KLAKLAK)2 at the desired concentration and for the desired time.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the slides with an appropriate mounting medium and visualize the cells using a confocal microscope.[9][10]
Quantification of Cellular Uptake using Radiolabeled Peptide
This protocol provides a general framework for a highly sensitive quantification of peptide uptake using a radiolabeled version of d-(KLAKLAK)2.
Materials:
-
Radiolabeled d-(KLAKLAK)2 (e.g., with 3H or 125I)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or gamma counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
Peptide Incubation: Incubate the cells with a known concentration of radiolabeled d-(KLAKLAK)2 for various time points.
-
Washing: At each time point, rapidly wash the cells three times with ice-cold PBS to stop uptake and remove unbound peptide.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well.
-
Quantification: Transfer the cell lysate to scintillation vials or gamma counter tubes and measure the radioactivity.
-
Protein Normalization: Determine the protein concentration of the cell lysate from a parallel set of wells to normalize the radioactivity counts.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of d-(KLAKLAK)2, following its cellular uptake, is the induction of mitochondria-dependent apoptosis.[1][3]
References
- 1. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5z.com [5z.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 8. Assay considerations for fluorescein isothiocyanate-dextran (FITC-d): an indicator of intestinal permeability in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing d-(KLAKLAK)2 Delivery to Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the delivery efficiency of the pro-apoptotic peptide d-(KLAKLAK)2 to cancer cells. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is d-(KLAKLAK)2 and why is it a promising anti-cancer agent?
d-(KLAKLAK)2 is a synthetic, cationic, amphipathic peptide with a helical structure. It exhibits anti-cancer properties by inducing mitochondria-dependent apoptosis.[1][2] Its D-amino acid composition makes it resistant to proteolytic degradation, enhancing its stability. The peptide selectively disrupts negatively charged mitochondrial membranes in cancer cells, leading to the release of pro-apoptotic factors.[1]
2. Why is a delivery system necessary for d-(KLAKLAK)2?
The free d-(KLAKLAK)2 peptide has low cellular uptake efficiency due to its polarity, which limits its ability to penetrate the cell membrane and reach its intracellular target, the mitochondria.[1] Therefore, a delivery system is crucial to enhance its transport into cancer cells and improve its therapeutic efficacy.
3. What are the most common strategies to improve d-(KLAKLAK)2 delivery?
The most successful strategies involve the use of nanoparticle-based delivery systems. These include:
-
Liposomes: Cationic or neutral liposomes can encapsulate d-(KLAKLAK)2, facilitating its entry into cells.[1][3]
-
pH-Sensitive Nanocarriers: These carriers are designed to release their payload in the acidic environment of endosomes, promoting endosomal escape.[4]
-
Co-delivery Systems: Combining d-(KLAKLAK)2 with other therapeutic agents, such as photosensitizers (e.g., Chlorin e6) or chemotherapeutic drugs (e.g., doxorubicin), within a single nanoparticle can lead to synergistic anti-cancer effects.[1][4][5]
-
Targeted Nanoparticles: Functionalizing nanoparticles with targeting ligands (e.g., peptides like CGKRK) can enhance their accumulation in tumor tissues.[6]
4. How does d-(KLAKLAK)2 induce apoptosis in cancer cells?
Once internalized, d-(KLAKLAK)2 targets the mitochondria, which have a negatively charged membrane. The cationic peptide disrupts the mitochondrial membrane integrity, leading to mitochondrial swelling and the release of cytochrome c into the cytoplasm.[2] This initiates a caspase cascade, primarily involving caspase-9 and the executioner caspases-3 and -7, ultimately leading to programmed cell death (apoptosis).[3][7][8]
Troubleshooting Guides
This section addresses common issues encountered during the formulation and in vitro/in vivo testing of d-(KLAKLAK)2 delivery systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency of d-(KLAKLAK)2 in Liposomes | - Electrostatic repulsion between the cationic peptide and cationic lipids. - The peptide's amphiphilic nature leads to poor partitioning into the aqueous core or lipid bilayer. - Suboptimal formulation parameters (lipid composition, drug-to-lipid ratio, hydration buffer). | - Use anionic or neutral lipids to facilitate electrostatic interactions. - Employ a charge-alternating strategy: pre-complex the cationic d-(KLAKLAK)2 with an anionic molecule (e.g., an antisense oligonucleotide like G3139) before encapsulation in cationic liposomes.[3] - Optimize the lipid composition and drug-to-lipid ratio. - Adjust the pH of the hydration buffer to modulate the peptide's charge. |
| Nanoparticle Aggregation | - High surface charge of nanoparticles. - Improper storage conditions (temperature, buffer). - Instability of the formulation over time. | - Incorporate PEGylated lipids into the formulation to create a steric barrier and improve stability. - Optimize the ionic strength and pH of the storage buffer. - Store nanoparticles at the recommended temperature (e.g., 4°C) and use them within their stable period. - Monitor particle size and polydispersity index (PDI) regularly using Dynamic Light Scattering (DLS). |
| Low Cellular Uptake of d-(KLAKLAK)2-loaded Nanoparticles | - Insufficient surface charge for interaction with the cell membrane. - Nanoparticle size is not optimal for endocytosis. - The cell line used has a low endocytic capacity. - Serum proteins in the culture medium forming a "protein corona" that masks the nanoparticles. | - Formulate nanoparticles with a positive zeta potential to enhance interaction with the negatively charged cell membrane. - Aim for a particle size between 50-200 nm, which is generally favorable for cellular uptake. - Select a cell line known to be sensitive to the delivery system or transfect cells to express specific receptors if using a targeted system. - Conduct uptake studies in both serum-free and serum-containing media to assess the effect of the protein corona. |
| High Cytotoxicity in a Non-Targeted Manner | - The delivery system itself is toxic. - Premature release of d-(KLAKLAK)2 from the nanoparticles. | - Evaluate the cytotoxicity of the empty nanoparticles (vehicle control). - Modify the nanoparticle composition to improve stability and prevent premature drug leakage. For example, use lipids with higher phase transition temperatures or crosslink the nanoparticle core. |
| Inconsistent in vivo Anti-Tumor Efficacy | - Poor accumulation of nanoparticles in the tumor tissue. - Rapid clearance of nanoparticles from circulation. - The animal model is not appropriate. | - Enhance tumor targeting by incorporating specific ligands (e.g., peptides, antibodies) on the nanoparticle surface.[6] - PEGylate the nanoparticles to increase their circulation half-life. - Ensure the chosen animal model has tumors that are well-vascularized to allow for the Enhanced Permeability and Retention (EPR) effect. - Monitor nanoparticle biodistribution using in vivo imaging techniques. |
Quantitative Data Presentation
Table 1: Physicochemical Properties of d-(KLAKLAK)2-loaded Liposomes
| Formulation | Liposome:Peptide (w/w ratio) | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Lipo (Pep) | 4:1 | 135.2 ± 3.5 | 0.15 ± 0.02 | 15.3 ± 1.2 | [1] |
| Lipo (Pep) | 8:1 | 136.1 ± 2.8 | 0.16 ± 0.01 | 15.8 ± 1.5 | [1] |
| Lipo (Pep) | 16:1 | 134.7 ± 4.1 | 0.15 ± 0.03 | 16.1 ± 1.1 | [1] |
| Lipo (Pep) | 32:1 | 137.5 ± 3.9 | 0.17 ± 0.02 | 16.5 ± 1.8 | [1] |
Table 2: In Vitro Cellular Uptake and Cytotoxicity of d-(KLAKLAK)2 Formulations
| Formulation | Cell Line | Uptake Efficiency (relative to free peptide) | IC50 (µM) | Reference |
| Free FITC-d-(KLAKLAK)2 | KB | Baseline | > 100 | [1] |
| Lipo (Pep, FITC) (4:1) | KB | ~8-fold increase | ~10 | [1] |
| CL loaded with d-(KLAKLAK)2/G3139 | B16(F10) | Not reported | ~0.5 (of G3139) | [3] |
| CGKRKd(KLAKLAK)2-NWs | U87 | Not reported | ~1 (of peptide) | [6] |
Table 3: In Vivo Tumor Accumulation and Therapeutic Efficacy
| Formulation | Animal Model | Tumor Accumulation | Therapeutic Outcome | Reference |
| CGKRKd(KLAKLAK)2-NWs | U87 human GBM xenograft | Significant accumulation in tumor vessels | Prolonged survival | [6] |
| d(KLAKLAK)2-NWs | U87 human GBM xenograft | No significant tumor homing | No effect on tumor growth | [6] |
| CL loaded with d-(KLAKLAK)2/G3139 | B16(F10) mice xenograft | Intratumoral injection | Suppressed tumor growth | [3] |
Experimental Protocols
Liposomal Formulation of d-(KLAKLAK)2 by Thin-Film Hydration
This protocol describes the preparation of d-(KLAKLAK)2-loaded liposomes using the thin-film hydration method.
Materials:
-
Hydrogenated soy phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
d-(KLAKLAK)2 peptide
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve HSPC, cholesterol, and DSPE-PEG2000 (in a desired molar ratio, e.g., 55:40:5) in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of d-(KLAKLAK)2 in PBS at a specific drug-to-lipid ratio by vortexing.
-
The resulting multilamellar vesicles (MLVs) are then subjected to extrusion through 100 nm polycarbonate membranes for a defined number of passes (e.g., 11 times) to form small unilamellar vesicles (SUVs).
-
Characterize the liposomes for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by separating the unencapsulated peptide from the liposomes using a separation technique like dialysis or size exclusion chromatography, followed by quantifying the encapsulated peptide using a suitable assay (e.g., HPLC).
In Vitro Cellular Uptake Assay using Confocal Microscopy
This protocol outlines the procedure for visualizing and quantifying the cellular uptake of fluorescently labeled d-(KLAKLAK)2-loaded nanoparticles.
Materials:
-
Cancer cell line (e.g., KB, U87)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Fluorescently labeled d-(KLAKLAK)2 (e.g., FITC-d-(KLAKLAK)2) loaded into nanoparticles
-
DAPI (for nuclear staining)
-
Lysotracker (for endosome/lysosome staining, optional)
-
Confocal laser scanning microscope
-
Glass-bottom dishes or chamber slides
Procedure:
-
Seed the cancer cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled d-(KLAKLAK)2 nanoparticles at a desired concentration in cell culture medium. Include a control group treated with free fluorescently labeled peptide.
-
Incubate the cells for a specific time period (e.g., 4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI for 10 minutes. If co-localization studies are needed, stain with Lysotracker before fixation.
-
Wash the cells with PBS and mount with an appropriate mounting medium.
-
Visualize the cells using a confocal laser scanning microscope. Acquire images in the respective channels for the nanoparticle fluorescence, DAPI, and Lysotracker (if used).
-
Analyze the images to quantify the intracellular fluorescence intensity per cell.
Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol describes the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by d-(KLAKLAK)2 formulations.
Materials:
-
Cancer cell line
-
d-(KLAKLAK)2 formulation and controls
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
96-well white-walled microplate
-
Luminometer
Procedure:
-
Seed the cells in a 96-well white-walled microplate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the d-(KLAKLAK)2 formulation, empty nanoparticles (vehicle control), and a positive control for apoptosis (e.g., staurosporine). Include an untreated cell group as a negative control.
-
Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to the cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold-change in caspase-3/7 activity relative to the untreated control.
Mandatory Visualizations
Signaling Pathway of d-(KLAKLAK)2-Induced Apoptosis
References
- 1. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategies to enhance the stability of d-(KLAKLAK)2 in culture media
Welcome to the Technical Support Center for d-(KLAKLAK)2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of the pro-apoptotic peptide d-(KLAKLAK)2 in culture media and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is the d-(KLAKLAK)2 peptide in standard culture media?
Q2: What are the primary reasons for a perceived loss of d-(KLAKLAK)2 activity in my experiments?
If you observe a decrease in the expected biological activity of d-(KLAKLAK)2, it is more likely due to physical instability rather than enzymatic degradation. The most common issues are:
-
Aggregation: As an amphipathic peptide, d-(KLAKLAK)2 can self-associate and form aggregates, especially at high concentrations, in certain buffer conditions, or during freeze-thaw cycles. Aggregated peptide is often inactive.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware (e.g., tubes, pipette tips, and plates), reducing the effective concentration in your experiment.
-
Solubility Issues: The peptide may not be fully dissolved, leading to an inaccurate starting concentration.
Q3: What are the recommended strategies to improve the stability and bioavailability of d-(KLAKLAK)2 in culture?
Several strategies can be employed to enhance the effective stability and activity of d-(KLAKLAK)2:
-
Liposomal Encapsulation: Enclosing d-(KLAKLAK)2 within liposomes is a highly effective method to prevent aggregation, protect the peptide from the local microenvironment, and facilitate its cellular uptake.
-
Chemical Modification: While d-(KLAKLAK)2 is already stable, conjugation to polymers like polyethylene glycol (PEG) can further improve solubility and reduce clearance in in vivo settings.
-
Proper Handling and Storage: Adhering to best practices for peptide storage and dissolution is critical for maintaining its activity.
Troubleshooting Guide
Issue 1: Peptide Insolubility or Solution Cloudiness
Symptoms:
-
Lyophilized peptide does not fully dissolve.
-
The peptide solution appears cloudy, hazy, or contains visible precipitates upon dissolution or after a period of storage.
Possible Causes:
-
Aggregation: The peptide is forming insoluble aggregates.
-
Incorrect Solvent: The chosen solvent is not optimal for this specific peptide sequence.
-
pH is near the Isoelectric Point (pI): Peptides are least soluble at their pI. The theoretical pI of (KLAKLAK)2 is approximately 11.21.
Solutions:
| Strategy | Recommendation |
| Solvent Choice | For initial stock solutions, dissolve lyophilized d-(KLAKLAK)2 in sterile DMSO at a high concentration (e.g., 10-20 mg/mL). For final working solutions, dilute the DMSO stock drop-wise into the aqueous buffer or culture medium while vortexing to avoid localized high concentrations that can trigger aggregation. |
| pH Adjustment | Ensure the pH of your final aqueous buffer is well below the pI of the peptide. For most cell culture applications (pH ~7.4), this should not be an issue. |
| Sonication | If aggregates are present, briefly sonicate the solution in a water bath to help break them up. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining insoluble material before using the supernatant. |
| Use of Additives | In some cases, small amounts of additives like glycerol (5-10%) can help improve solubility and prevent aggregation, but their compatibility with your specific assay should be verified. |
Issue 2: Loss of Biological Activity
Symptoms:
-
Higher concentrations of the peptide are required to achieve the desired biological effect compared to previous experiments or literature values.
-
Inconsistent results between experiments.
Possible Causes:
-
Peptide Aggregation: Aggregated peptide is often biologically inactive.
-
Adsorption to Labware: The peptide is sticking to the surfaces of tubes and plates.
-
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation.
Solutions:
| Strategy | Recommendation |
| Prevent Aggregation | Follow the dissolution and handling advice in "Issue 1". Maintain low working concentrations of the peptide whenever possible. |
| Minimize Adsorption | Use low-protein-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) to your buffer if compatible with your assay. |
| Proper Aliquoting | After preparing a stock solution, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles. |
| Encapsulation | For sustained activity and improved delivery, consider encapsulating d-(KLAKLAK)2 in liposomes (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for d-(KLAKLAK)2
This protocol allows for the quantitative assessment of d-(KLAKLAK)2 stability in culture medium over time.
Materials:
-
d-(KLAKLAK)2 peptide
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector set to 214 nm
Methodology:
-
Prepare a stock solution of d-(KLAKLAK)2 in DMSO (e.g., 1 mg/mL).
-
Spike the peptide into pre-warmed (37°C) cell culture medium to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 100 µL).
-
To precipitate serum proteins, add 2 volumes of cold acetonitrile (200 µL). Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). A suggested gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Monitor the elution at 214 nm. The peak corresponding to d-(KLAKLAK)2 should be identified by running a standard.
-
Quantify the peak area at each time point and plot the percentage of remaining peptide versus time to determine its stability.
Protocol 2: Liposomal Encapsulation of d-(KLAKLAK)2 (Thin-Film Hydration Method)
This protocol describes a common method to encapsulate the cationic d-(KLAKLAK)2 peptide into liposomes.
Materials:
-
d-(KLAKLAK)2 peptide
-
Lipids (e.g., a mixture of a neutral lipid like DOPC and a cationic lipid like DOTAP, or an anionic lipid like DOPG for electrostatic interaction)
-
Chloroform
-
Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve the chosen lipids in chloroform in a round-bottom flask. A common molar ratio for cationic liposomes is 1:1 DOPE:DOTAP.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove residual solvent.
-
Dissolve the d-(KLAKLAK)2 peptide in the hydration buffer at the desired concentration.
-
Hydrate the lipid film by adding the peptide solution to the flask. The temperature should be above the phase transition temperature of the lipids.
-
Vortex the flask vigorously to form multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes of the desired pore size (e.g., 100 nm) using a lipid extruder.
-
Remove unencapsulated peptide by size exclusion chromatography or dialysis.
-
The resulting liposome-encapsulated d-(KLAKLAK)2 solution can be stored at 4°C and its stability can be assessed by monitoring particle size and drug leakage over time.
Data and Visualizations
Quantitative Stability of a (KLAKLAK)2 Analog
The following table summarizes the hydrolytic stability of a (KLAKLAK)2 analog where Leucine (L) was replaced by nor-Leucine (Nle) and conjugated with 1,8-naphthalimide-Gly (NphtG). The data demonstrates the high intrinsic stability of the peptide backbone at different pH values over 72 hours.
| Compound | pH 2.0 (72h) | pH 7.4 (72h) | pH 9.0 (72h) |
| 1,8-NphtG-(KNleAKNleAK)2-NH2 | 100% | 100% | 100% |
| (KNleAKNleAK)2-NH2 | 100% | 100% | 100% |
| Caf-(KNleAKNleAK)2-NH2 | 100% | 100% | 100% |
| Data adapted from a study on (KLAKLAK)2 analogs, indicating complete stability over 72 hours. |
Diagrams
Caption: Enzymatic stability of L-peptides vs. D-peptides.
Technical Support Center: Investigating d-(KLAKLAK)2 Peptide Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pro-apoptotic peptide d-(KLAKLAK)2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for d-(KLAKLAK)2?
The d-(KLAKLAK)2 peptide is a cationic, amphipathic peptide that primarily induces cell death by disrupting the mitochondrial membrane.[1][2][3][4][5] Its selectivity for cancer cells is attributed to the difference in membrane composition; cancer cell mitochondrial membranes are more negatively charged compared to the zwitterionic plasma membranes of normal eukaryotic cells.[2][4] Upon internalization, the peptide targets the mitochondria, causing swelling, membrane depolarization, and the release of pro-apoptotic factors like cytochrome c, which ultimately leads to caspase activation and programmed cell death.[4][5]
Q2: Why is a delivery system often required for d-(KLAKLAK)2?
While d-(KLAKLAK)2 is potent once inside the cell, its cationic nature can limit its ability to efficiently cross the relatively neutral plasma membrane of mammalian cells.[6] Therefore, delivery systems such as liposomes, nanoparticles, or conjugation to cell-penetrating peptides are often employed to enhance its uptake into target cells, thereby increasing its anti-cancer efficacy.[2][7][8][9][10][11]
Q3: What are the expected "off-target" effects of d-(KLAKLAK)2?
The primary off-target concern for d-(KLAKLAK)2 is not interaction with unintended specific proteins, but rather its potential for non-specific membrane disruption in non-cancerous cells if delivered non-specifically. Because its mechanism is based on electrostatic interaction with negatively charged membranes, it can potentially affect any cell type if it gains intracellular access.[2][4] Therefore, off-target effects are minimized by using targeted delivery systems that direct the peptide specifically to cancer cells.
Q4: How should d-(KLAKLAK)2 peptide be stored?
Lyophilized d-(KLAKLAK)2 peptide should be stored at -20°C for long-term stability (up to 3 years).[12] Once reconstituted in a solvent like DMSO, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[12] Avoid repeated freeze-thaw cycles. The peptide is stable at room temperature for short periods, such as during shipping.[12]
Troubleshooting Guides
Low or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| Inefficient Peptide Delivery | The d-(KLAKLAK)2 peptide often requires a carrier for efficient entry into eukaryotic cells.[6] Solution: Utilize a liposomal formulation, conjugate the peptide to a cell-penetrating peptide (CPP), or use another suitable nanoparticle delivery system.[2][7][8][9][10][11] |
| Suboptimal Peptide Concentration | The effective concentration of d-(KLAKLAK)2 is highly dependent on the cell line and the delivery method used. Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal IC50 for your specific experimental setup. |
| Incorrect Incubation Time | The cytotoxic effects may not be apparent at early time points. Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for observing cytotoxicity. |
| Peptide Aggregation | Peptides, especially amphipathic ones, can aggregate, reducing their effective concentration. Solution: Ensure proper dissolution of the lyophilized peptide. Consider using peptide-solubilizing agents if necessary, and visually inspect the solution for precipitates. |
| Cell Line Resistance | Some cell lines may be inherently more resistant to apoptosis. Solution: Verify the apoptotic potential of your cell line using a known positive control for apoptosis induction (e.g., staurosporine). |
High Background in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| High Spontaneous LDH Release (LDH Assay) | Control cells may be unhealthy or dying due to suboptimal culture conditions. Solution: Ensure cells are in the logarithmic growth phase and not over-confluent. Handle cells gently during plating and media changes to avoid mechanical damage.[13] |
| Serum LDH Activity (LDH Assay) | The serum in the culture medium can contain lactate dehydrogenase, leading to high background readings. Solution: Reduce the serum concentration in the medium during the assay or use a serum-free medium.[13][14] It is also important to include a "medium only" background control.[15] |
| Phenol Red Interference (Colorimetric Assays) | Phenol red in the culture medium can interfere with absorbance readings in colorimetric assays like MTT or LDH. Solution: Use a phenol red-free medium for the duration of the assay incubation.[13] |
Experimental Protocols
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well flat-bottom plates
-
Cells in culture
-
d-(KLAKLAK)2 peptide with or without a delivery vehicle
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis solution provided in the kit.
-
Medium Background: Culture medium without cells.[15]
-
-
Treat the experimental wells with various concentrations of the d-(KLAKLAK)2 peptide.
-
Incubate the plate for the desired experimental duration (e.g., 24-48 hours).
-
Centrifuge the plate at 250 x g for 10 minutes.[16]
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for up to 30 minutes.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[15]
Calculation of Cytotoxicity:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
96-well plates (black walls, clear bottom for fluorescence)
-
Cells in culture
-
d-(KLAKLAK)2 peptide
-
Caspase-3/7 assay kit (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent or Caspase-Glo® 3/7 Assay)
-
Fluorescence microplate reader or microscope
Procedure (using a fluorogenic substrate):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with d-(KLAKLAK)2 peptide at various concentrations and for different durations. Include a positive control for apoptosis (e.g., staurosporine).[1]
-
Add the Caspase-3/7 reagent containing a DEVD-peptide substrate to each well.[1][17]
-
Incubate at 37°C for 30-60 minutes, protected from light.[18]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).[18]
Mitochondrial Membrane Potential Assay (JC-1)
This assay uses the JC-1 dye to measure the mitochondrial membrane potential, which is disrupted during apoptosis.
Materials:
-
Cells in culture
-
d-(KLAKLAK)2 peptide
-
JC-1 assay kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with d-(KLAKLAK)2 peptide for the desired time. Include a positive control that depolarizes the mitochondrial membrane (e.g., CCCP or FCCP).[19]
-
Harvest and wash the cells.
-
Resuspend the cells in the JC-1 staining solution and incubate at 37°C for 15-30 minutes.[19]
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy.[20]
-
Healthy cells: Exhibit red fluorescence (J-aggregates).
-
Apoptotic cells: Exhibit green fluorescence (JC-1 monomers).[19]
-
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[20]
Quantitative Data Summary
| Parameter | Cell Line | d-(KLAKLAK)2 Concentration | Observation | Reference |
| Cytotoxicity (Cell Viability) | B16(F10) melanoma | 125 nM (with liposomal delivery) | ~20% reduction in cell viability | [2] |
| Cytotoxicity (Cell Viability) | B16(F10) melanoma | 250 nM (with liposomal delivery) | ~40% reduction in cell viability | [2] |
| Apoptosis (Caspase-3/7 Activity) | B16(F10) melanoma | 15 - 500 nM (with liposomal delivery) | ~40-50% increase in Caspase 3/7 activity | [2] |
| Cell Viability | THP-1 (human monocytic leukemia) | Not specified (combined with radiation) | Significant decrease in cell viability | [5] |
Visualizations
Caption: On-target signaling pathway of d-(KLAKLAK)2 induced apoptosis.
Caption: Experimental workflow for investigating off-target cytotoxicity.
References
- 1. 4.4. Caspase-3 and -7 Activity Assay [bio-protocol.org]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (klaklak)2 peptide [novoprolabs.com]
- 7. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. takarabio.com [takarabio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of d-(KLAKLAK)2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase synthesis of the pro-apoptotic and antimicrobial peptide, d-(KLAKLAK)2.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the solid-phase synthesis of d-(KLAKLAK)2?
The primary challenge in synthesizing d-(KLAKLAK)2 lies in its amphipathic nature, which can lead to significant peptide aggregation on the solid support. This aggregation can result in incomplete deprotection and coupling reactions, leading to low yields and the presence of deletion sequences in the final product. The alternating hydrophobic (Leucine, Alanine) and cationic (Lysine) residues contribute to the formation of secondary structures that hinder reagent accessibility.
Q2: Which type of resin is recommended for the synthesis of d-(KLAKLAK)2?
Due to the amphipathic nature of d-(KLAKLAK)2, polar poly(ethylene) glycol (PEG) based resins are recommended over non-polar polystyrene-based resins.[1] PEG resins have been shown to improve solvation of the growing peptide chain, which can disrupt aggregation and lead to higher purity and yields for challenging sequences like d-(KLAKLAK)2.[1]
Q3: What are the expected yield and purity for the synthesis of d-(KLAKLAK)2?
With an optimized protocol utilizing a PEG-based resin, it is possible to achieve good purity and acceptable yields. One study reported a purity of 96% and a yield of 40% after RP-HPLC purification.[1] However, yields can vary significantly depending on the specific synthesis conditions and purification methods used.
Q4: How does d-(KLAKLAK)2 induce apoptosis?
Upon entering a cell, the positively charged d-(KLAKLAK)2 peptide preferentially accumulates on the negatively charged mitochondrial membrane.[1] This interaction disrupts the membrane integrity, leading to depolarization and the release of pro-apoptotic factors such as cytochrome c, second mitochondrial-derived activator of caspases (SMAC), and apoptosis-inducing factor (AIF) into the cytoplasm.[1] These factors then activate the caspase cascade, ultimately leading to programmed cell death.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low crude peptide yield after cleavage. | Peptide aggregation during synthesis: The amphipathic nature of d-(KLAKLAK)2 can cause the peptide chains to aggregate on the resin, hindering subsequent reactions. | - Use a PEG-based resin: These resins improve solvation and can disrupt peptide aggregation.[1]- Incorporate chaotropic salts: Adding salts like LiCl or KSCN to the coupling and deprotection steps can help break up secondary structures.[2]- Elevated temperature synthesis: Performing the synthesis at a higher temperature can sometimes reduce aggregation. |
| Incomplete Fmoc deprotection: Steric hindrance from the growing peptide chain can prevent complete removal of the Fmoc protecting group. | - Extend deprotection time: Increase the incubation time with the piperidine solution.[3]- Perform double deprotection: Treat the resin with a fresh aliquot of piperidine solution a second time before washing.[3]- Use a stronger base: For difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine.[4] | |
| Inefficient amino acid coupling: Aggregation can block access to the N-terminus of the growing peptide chain, leading to poor coupling efficiency. | - Use a more potent coupling agent: Reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are effective for such sequences.[1]- Increase reaction time and reagent excess: Longer coupling times and a higher concentration of the activated amino acid can improve yields.[2]- Perform double coupling: After the initial coupling reaction, repeat the step with a fresh solution of the activated amino acid. | |
| Presence of deletion sequences in the final product upon MS analysis. | Incomplete deprotection or coupling: This is the most common cause of deletion sequences, often stemming from peptide aggregation. | Follow the solutions outlined above for incomplete deprotection and inefficient coupling. It is crucial to monitor the completeness of each step. |
| Poor resin swelling: If the resin does not swell properly, the reactive sites are not accessible. | - Ensure adequate swelling time: Allow the resin to swell in a suitable solvent like DMF for at least an hour before starting the synthesis.[3]- Use a solvent that promotes swelling: N-methylpyrrolidone (NMP) can be a good alternative to DMF.[2] | |
| Difficulty in purifying the crude peptide by RP-HPLC. | Aggregation of the cleaved peptide: The peptide may aggregate in the purification buffers, leading to broad peaks or insolubility. | - Use organic modifiers: Adding a small amount of acetonitrile or isopropanol to the aqueous buffer can help solubilize the peptide.- Work at low concentrations: Injecting a more dilute solution of the crude peptide can prevent on-column aggregation. |
| Peptide precipitation during lyophilization. | Incomplete removal of organic solvents: Residual organic solvent can cause the peptide to oil out or precipitate. |
Quantitative Data Summary
The following table summarizes the reported yield and purity for the solid-phase synthesis of d-(KLAKLAK)2 from a study utilizing a PEG-based resin.
| Parameter | Value | Reference |
| Resin Type | Poly(ethylene) glycol (PEG) | [1] |
| Purity (after RP-HPLC) | 96% | [1] |
| Yield (after RP-HPLC) | 40% | [1] |
Note: Further studies with direct comparison of different resins, coupling agents, and synthesis conditions would be beneficial for a more comprehensive understanding of optimal synthesis strategies.
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is a general guideline based on standard Fmoc/tBu solid-phase peptide synthesis and the reagents mentioned in the literature for d-(KLAKLAK)2 synthesis.[1]
Materials:
-
Fmoc-Rink Amide PEG resin
-
Fmoc-d-Ala-OH, Fmoc-d-Lys(Boc)-OH, Fmoc-d-Leu-OH
-
Coupling agent: HCTU
-
Base: N-methylmorpholine (NMM)
-
Solvent: N,N-dimethylformamide (DMF)
-
Deprotection reagent: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide PEG resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and NMM (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the d-(KLAKLAK)2 sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Peptide Purification and Analysis
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Analysis:
-
Purity Assessment: Analyze the purity of the final product by analytical RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).
Visualizations
Experimental Workflow for d-(KLAKLAK)2 Synthesis and Analysis
Caption: Experimental workflow for the solid-phase synthesis, purification, and analysis of d-(KLAKLAK)2.
d-(KLAKLAK)2 Induced Mitochondrial Apoptosis Pathway
Caption: Signaling pathway of d-(KLAKLAK)2 induced mitochondrial-mediated apoptosis.
References
Technical Support Center: Optimizing d-(KLAKLAK)₂-Conjugate Stability
Welcome to the technical support center for d-(KLAKLAK)₂-conjugate stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the linker chemistry for enhanced stability and performance of d-(KLAKLAK)₂-based therapeutics. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used for d-(KLAKLAK)₂-conjugates and how do they differ in terms of stability?
A1: The most common linkers for peptide-drug conjugates (PDCs), including those with d-(KLAKLAK)₂, can be broadly categorized into cleavable and non-cleavable types.
-
Cleavable Linkers: These are designed to release the d-(KLAKLAK)₂ peptide under specific physiological conditions.
-
Hydrazone Linkers: These are acid-sensitive and are designed to be stable at physiological pH (~7.4) but cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1] The stability of hydrazone linkers can be influenced by their chemical structure, with aromatic hydrazones generally showing greater stability at physiological pH compared to aliphatic ones.
-
Disulfide Linkers: These are cleaved in the reducing environment of the cell, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
-
Peptide Linkers: These are cleaved by specific enzymes, such as cathepsins, that are often overexpressed in the lysosomes of tumor cells. The Val-Cit dipeptide is a commonly used enzyme-cleavable linker.
-
-
Non-Cleavable Linkers: These linkers, such as thioether bonds, release the payload only after the complete degradation of the carrier molecule in the lysosome. They generally offer greater plasma stability compared to cleavable linkers.[2]
Q2: My d-(KLAKLAK)₂-conjugate with a hydrazone linker shows premature cleavage in plasma. What could be the cause and how can I improve its stability?
A2: Premature cleavage of hydrazone linkers in plasma can be a significant issue. The stability of the hydrazone bond is highly dependent on its chemical structure. Aliphatic hydrazones are known to have lower stability at physiological pH compared to acylhydrazones or aromatic hydrazones.[1]
To improve stability, consider the following:
-
Modify the Linker Structure: Switching from an aliphatic to an aromatic hydrazone can significantly increase plasma stability.
-
Introduce Steric Hindrance: Modifying the chemical structure near the hydrazone bond to create steric hindrance can protect it from hydrolysis.
-
Alternative Linker Chemistry: If premature cleavage persists, consider switching to a more stable cleavable linker, such as a Val-Cit peptide linker, or a non-cleavable thioether linker. A study has shown that a Val-Cit linker was over 100 times more stable than a hydrazone linker in human plasma.[3]
Q3: How do I choose the most appropriate linker for my d-(KLAKLAK)₂-conjugate?
A3: The choice of linker depends on the desired mechanism of action and the specific application.
-
For targeted intracellular delivery and release , a cleavable linker is generally preferred.
-
If targeting the acidic environment of endosomes/lysosomes, an acid-labile hydrazone linker is a suitable choice.
-
If relying on enzymatic cleavage within the lysosome, a peptide linker like Val-Cit is appropriate.
-
For release in the reducing intracellular environment, a disulfide linker can be used.
-
-
For applications requiring maximum stability in circulation and release via lysosomal degradation of the entire conjugate, a non-cleavable thioether linker is the best option.[2]
It is crucial to experimentally evaluate the stability of your chosen linker in relevant biological matrices.
Troubleshooting Guides
Issue 1: Inconsistent results in serum stability assays.
| Possible Cause | Troubleshooting Step |
| Variability in Plasma/Serum Source | Use pooled plasma/serum from multiple donors to minimize individual variations. Ensure consistent handling and storage of the plasma/serum. |
| Inconsistent Incubation Conditions | Maintain a constant temperature (37°C) and gentle agitation during the incubation period. Use a calibrated incubator and shaker. |
| Precipitation of the Conjugate | Visually inspect the samples for any precipitation. If observed, optimize the formulation buffer or consider a more hydrophilic linker. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy. Run control samples (conjugate in buffer) alongside your plasma/serum samples. |
Issue 2: Low recovery of the d-(KLAKLAK)₂-conjugate from plasma/serum samples during analysis.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Plasma Proteins | Optimize the sample preparation method. Consider using protein precipitation with a different organic solvent (e.g., acetonitrile, methanol) or immunoaffinity capture of the conjugate. |
| Degradation during Sample Processing | Keep samples on ice during processing to minimize enzymatic degradation. Add protease inhibitors to the samples immediately after collection. |
| Inefficient Extraction | For LC-MS/MS analysis, ensure the extraction method efficiently recovers both the intact conjugate and the released peptide. Validate the extraction recovery. |
Quantitative Data on Linker Stability
The following table summarizes publicly available data on the stability of different linker types. It is important to note that these values are for general antibody-drug conjugates and may not be directly transferable to d-(KLAKLAK)₂-conjugates. Experimental validation for your specific conjugate is highly recommended.
| Linker Type | Sub-Type / Example | Conjugate System | Assay Condition | % Intact Conjugate (Time) | Half-life (t½) |
| Cleavable | Hydrazone | Generic Hydrazone Linker | Human Plasma | - | ~2-3 days[4] |
| Disulfide (hindered) | Trastuzumab-DM1 | Mouse | - | ~9 days | |
| Peptide (Val-Cit) | Generic Val-Cit Linker | Human Plasma | >95% (6 days) | >120 hours | |
| Non-Cleavable | Thioether (SMCC) | Trastuzumab Emtansine (T-DM1) | Human Plasma | Highly Stable | - |
One study on a modified d-(KLAKLAK)₂ conjugate reported complete hydrolytic stability for 72 hours in model systems at pH 2.0, 7.4, and 9.0.[5][6]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using HPLC
Objective: To determine the in vitro stability of a d-(KLAKLAK)₂-conjugate in plasma by quantifying the amount of intact conjugate over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
d-(KLAKLAK)₂-conjugate
-
Human or mouse plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation: Thaw pooled plasma at 37°C. Prepare a stock solution of the d-(KLAKLAK)₂-conjugate in an appropriate solvent (e.g., DMSO, PBS).
-
Incubation: Dilute the d-(KLAKLAK)₂-conjugate stock solution into the plasma to a final concentration of 100 µg/mL. As a control, prepare a parallel sample with the conjugate in PBS. Incubate both samples at 37°C with gentle agitation.[1]
-
Time Points: Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation: Immediately after collection, stop the reaction by adding an equal volume of cold ACN containing 0.1% TFA to precipitate the plasma proteins. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by reverse-phase HPLC using a C18 column. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B). Monitor the elution of the intact conjugate and any degradation products using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
Data Analysis: Integrate the peak area of the intact d-(KLAKLAK)₂-conjugate at each time point. Plot the percentage of the remaining intact conjugate against time. The initial time point (t=0) is considered 100%. Calculate the half-life (t½) of the conjugate in plasma.
Protocol 2: Analysis of Degradation Products by LC-MS/MS
Objective: To identify and quantify the degradation products of a d-(KLAKLAK)₂-conjugate in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
d-(KLAKLAK)₂-conjugate
-
Human or mouse plasma (pooled)
-
Formic acid
-
Acetonitrile (ACN)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation and Sampling: Follow steps 1-3 from the HPLC protocol.
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of the plasma sample, add 150 µL of cold ACN containing 1% formic acid. Vortex and centrifuge to pellet the proteins.
-
Immunoaffinity Capture (Optional, for higher sensitivity): Use beads conjugated with an antibody that recognizes a part of your conjugate (if applicable) to capture the conjugate from the plasma. Elute the captured conjugate and analyze.
-
-
LC-MS/MS Analysis: Inject the supernatant from the protein precipitation step onto the LC-MS/MS system.
-
Liquid Chromatography: Use a C18 column with a gradient of mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Perform a full scan (MS1) to detect the molecular ions of the intact conjugate and its potential degradation products (e.g., cleaved peptide, payload-linker adducts). Perform tandem mass spectrometry (MS/MS or MS2) on the detected ions to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the intact conjugate and its degradation products.
-
Analyze the MS/MS spectra to confirm the identity of the degradation products by matching the fragmentation patterns with the expected structures.
-
Quantify the relative abundance of the intact conjugate and its degradation products over time by integrating the respective peak areas in the extracted ion chromatograms.
-
Diagrams
Caption: Experimental workflow for assessing d-(KLAKLAK)₂-conjugate stability.
Caption: Cleavage pathways for different linker types in d-(KLAKLAK)₂-conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Apoptosis Assays with d-(KLAKLAK)2
Welcome to the technical support center for researchers utilizing the pro-apoptotic peptide d-(KLAKLAK)2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected results in your apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for d-(KLAKLAK)2?
A1: d-(KLAKLAK)2 is a cationic, amphipathic peptide that induces apoptosis primarily through the mitochondrial pathway.[1][2] Upon entering a cell, it targets the negatively charged mitochondrial membranes, causing disruption, swelling, and depolarization.[1][2][3][4][5] This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[4][5][6]
Q2: Can d-(KLAKLAK)2 induce cell death pathways other than apoptosis?
A2: Yes. At higher concentrations, d-(KLAKLAK)2 can cause direct plasma membrane disruption, leading to necrosis.[7] It is crucial to determine the optimal concentration range for your specific cell line to ensure you are observing apoptosis and not overwhelming the cells, which can lead to necrotic cell death. Some studies have also reported d-(KLAKLAK)2 inducing a caspase-independent form of cell death.
Q3: Why am I seeing a high percentage of Annexin V-positive and propidium iodide (PI)-positive cells soon after treatment with d-(KLAKLAK)2?
A3: This could be due to several factors. The high permeability of late apoptotic or necrotic cells allows PI to enter and stain the nucleus. Given that d-(KLAKLAK)2 can disrupt cell membranes, especially at higher concentrations, you might be observing rapid induction of necrosis rather than apoptosis.[7] Alternatively, you could be observing late-stage apoptosis. A time-course experiment is recommended to distinguish between these possibilities.
Q4: My TUNEL assay is showing a positive signal in almost all cells, even at low concentrations of d-(KLAKLAK)2. Is this expected?
A4: Widespread TUNEL positivity could indicate extensive DNA fragmentation characteristic of late-stage apoptosis. However, it can also be an artifact. The TUNEL assay detects DNA strand breaks, which can also occur during necrosis.[8] Furthermore, if the peptide is causing widespread cellular damage and membrane disruption, it might allow for non-specific binding of assay reagents. Proper controls are essential to validate your TUNEL results.
Troubleshooting Guide
Here we address common unexpected results encountered when using d-(KLAKLAK)2 in standard apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining
| Unexpected Result | Possible Causes | Recommended Solutions |
| High Annexin V+/PI+ population shortly after treatment | 1. Necrosis: High concentrations of d-(KLAKLAK)2 may be causing rapid membrane lysis.[7] 2. Late-stage apoptosis: The chosen time point might be too late, with cells having already progressed through early apoptosis. | 1. Titrate d-(KLAKLAK)2 concentration: Perform a dose-response experiment to find a concentration that induces apoptosis without causing immediate widespread necrosis. 2. Perform a time-course experiment: Analyze cells at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to capture early apoptotic events (Annexin V+/PI-). |
| High Annexin V-/PI+ population | 1. Primary Necrosis: The peptide may be directly lysing the cells without initiating the apoptotic cascade.[7] 2. Mechanical damage: Harsh cell handling during harvesting or staining can lead to membrane damage. | 1. Lower d-(KLAKLAK)2 concentration. 2. Handle cells gently: Use wide-bore pipette tips and centrifuge at low speeds. 3. Include a positive control for necrosis: Treat cells with a known necrosis-inducing agent to compare the staining pattern. |
| High background or non-specific staining | 1. Membrane perturbation: The cationic nature of d-(KLAKLAK)2 might cause transient membrane pores, allowing for non-specific Annexin V binding. | 1. Optimize washing steps: Ensure thorough but gentle washing to remove unbound Annexin V. 2. Titrate Annexin V: Use the lowest effective concentration of Annexin V. |
TUNEL Assay
| Unexpected Result | Possible Causes | Recommended Solutions |
| Widespread TUNEL positivity in the absence of other apoptotic markers | 1. Necrosis-induced DNA fragmentation: Necrosis can also lead to DNA breaks, resulting in a positive TUNEL signal.[8] 2. Non-specific labeling: Permeabilization of cells by d-(KLAKLAK)2 might allow for non-specific access of TdT enzyme to DNA. | 1. Correlate with other apoptosis markers: Confirm apoptosis with caspase activation assays or morphological analysis. 2. Include a DNase I-treated positive control and a negative control (no TdT enzyme). 3. Optimize permeabilization step: Titrate the concentration and incubation time of the permeabilization agent. |
| Weak or no TUNEL signal despite other indicators of apoptosis | 1. Late-stage apoptosis: Extensive DNA fragmentation can lead to the loss of small DNA fragments during washing steps. 2. Caspase-independent pathway: d-(KLAKLAK)2 may be inducing a cell death pathway that does not involve significant DNA fragmentation. | 1. Analyze earlier time points. 2. Use a DNA laddering assay on a gel to visualize DNA fragmentation. 3. Investigate other cell death markers. |
Caspase Activity Assays
| Unexpected Result | Possible Causes | Recommended Solutions |
| No significant increase in caspase-3/7 activity | 1. Caspase-independent cell death: d-(KLAKLAK)2 can induce apoptosis through caspase-independent mechanisms in some cell types. 2. Incorrect timing: Caspase activation is transient; the peak of activity may have been missed. | 1. Measure activation of other caspases (e.g., caspase-8, -9). 2. Perform a time-course experiment to determine the peak of caspase activity. 3. Measure the release of other mitochondrial proteins like AIF (Apoptosis-Inducing Factor). |
| High basal caspase activity in untreated controls | 1. Suboptimal cell culture conditions: Stressed cells can exhibit spontaneous apoptosis. | 1. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Handle cells gently during the assay procedure. |
Experimental Protocols
Annexin V-FITC/PI Flow Cytometry Protocol
This protocol is adapted for cells treated with d-(KLAKLAK)2.
-
Cell Seeding and Treatment: Seed cells at a density that will not lead to over-confluence during the treatment period. Treat cells with the desired concentrations of d-(KLAKLAK)2 for various time points. Include untreated and vehicle-treated controls.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage. Collect the supernatant as it may contain apoptotic cells that have detached.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
Caspase-3/7 Activity Assay (Luminometric)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with d-(KLAKLAK)2 as described above.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[12][13]
Visualizations
d-(KLAKLAK)2-Induced Mitochondrial Apoptosis Pathway
Caption: Mitochondrial pathway of apoptosis induced by d-(KLAKLAK)2.
Troubleshooting Logic for Annexin V/PI Assays
Caption: Decision tree for troubleshooting high Annexin V+/PI+ results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detection of apoptotic process in situ using immunocytochemical and TUNEL assays [cyto.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. 5z.com [5z.com]
- 6. Item - D(KLAKLAK)2 causes Mucorales apoptosis. - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US9492563B2 - Antibody/drug conjugates and methods of use - Google Patents [patents.google.com]
Titrating the optimal concentration of d-(KLAKLAK)2 for specific cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for titrating the optimal concentration of the pro-apoptotic peptide d-(KLAKLAK)2 for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of d-(KLAKLAK)2?
A1: d-(KLAKLAK)2 is a cationic amphipathic peptide that induces apoptosis.[1][2] Its primary mechanism involves the disruption of negatively charged mitochondrial membranes, leading to mitochondrial swelling, loss of membrane potential, and the release of pro-apoptotic factors like cytochrome c.[3][4] This ultimately triggers the caspase cascade and programmed cell death.[4] It shows selectivity for the anionic membranes of mitochondria and bacteria over the zwitterionic plasma membranes of most eukaryotic cells, which contributes to its targeted effect.[1][4]
Q2: Why is intracellular delivery of d-(KLAKLAK)2 critical for its function?
A2: The primary target of d-(KLAKLAK)2 is the mitochondrial membrane, which is located inside the cell.[1][4] The peptide on its own has limited ability to cross the plasma membrane of mammalian cells.[2][5] Therefore, efficient intracellular delivery is essential to enable the peptide to reach the mitochondria and exert its pro-apoptotic effect.[1][5]
Q3: What are common methods to deliver d-(KLAKLAK)2 into cells?
A3: Common delivery strategies include:
-
Liposomal formulations: Cationic liposomes can encapsulate d-(KLAKLAK)2 and facilitate its entry into cells.[1]
-
Cell-Penetrating Peptides (CPPs): Conjugating d-(KLAKLAK)2 to a CPP can enhance its cellular uptake.[6][7]
-
Targeting Ligands: Attaching targeting moieties, such as the RGD peptide, can direct the peptide to specific receptors on the cell surface, promoting receptor-mediated endocytosis.[5][8]
Q4: Which assays are recommended for determining the optimal concentration of d-(KLAKLAK)2?
A4: A combination of assays is recommended to determine the optimal concentration that induces apoptosis without causing excessive non-specific toxicity:
-
Cytotoxicity/Cell Viability Assays: MTT, XTT, or CCK-8 assays are used to measure the overall effect on cell viability and determine the IC50 (half-maximal inhibitory concentration).[6][9]
-
Apoptosis Assays:
-
Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7 confirms that cell death is occurring through apoptosis.[1]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant cytotoxicity observed even at high concentrations. | Inefficient cellular uptake: The peptide is not reaching the mitochondria. | 1. Utilize a delivery system such as cationic liposomes or conjugate the peptide to a cell-penetrating peptide (CPP).[1][6] 2. If using a targeting ligand (e.g., RGD), confirm that the target receptor is expressed on your cell line.[8] |
| Peptide degradation: The peptide may be degraded by proteases in the serum of the cell culture medium. | 1. Conduct initial experiments in serum-free or low-serum medium. 2. Use D-amino acids in the peptide sequence, as d-(KLAKLAK)2 is already composed of D-isomers, making it resistant to proteolysis. | |
| High levels of necrosis instead of apoptosis are observed. | Concentration is too high: Excessively high concentrations can lead to rapid membrane disruption and necrosis rather than programmed cell death. | Perform a dose-response curve starting from a low concentration and titrate upwards to find the optimal range that induces apoptosis. |
| Incorrect assessment of cell death: The chosen assay may not be specific for apoptosis. | Use a combination of assays to confirm the mechanism of cell death, such as caspase activity assays alongside a viability assay.[1] | |
| High variability between experimental replicates. | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure proper cell counting and seeding techniques to achieve a uniform cell monolayer. |
| Incomplete peptide solubilization: The peptide may not be fully dissolved, leading to inconsistent concentrations. | Ensure the peptide is completely dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium.[10] | |
| The IC50 value for the same cell line differs from published data. | Differences in experimental conditions: Cell passage number, confluency, serum concentration, and incubation time can all affect the outcome. | Standardize your experimental protocol and ensure all conditions are consistent. Report all relevant parameters when documenting your results. |
| Different delivery method: The efficiency of the delivery system significantly impacts the effective concentration. | Compare your delivery method to the one used in the literature. The required concentration of free peptide will be much higher than for a liposomal formulation.[1] |
Quantitative Data Summary
The effective concentration of d-(KLAKLAK)2 is highly dependent on the cell line and the delivery method used.
| Cell Line | Delivery Method | Concentration Range | Observed Effect | Reference |
| B16(F10) melanoma | Cationic Liposomes | 125 nM - 250 nM (of G3139 ODN) | ~20-40% reduction in cell viability | [1] |
| Various tumor cell lines | Free peptide | 320 µM | 90-100% reduction in viability for most lines | [11] |
| MCF-7 | Free peptide | IC50 reported | Most sensitive to the peptide among a panel of cell lines | [11] |
| THP-1 (monocytic leukemia) | CPP-conjugated | 5 µM (in combination with radiation) | Synergistic increase in apoptosis | [7] |
| KB cells | Liposomes | Not specified | Lipo (Pep) showed much better anticancer activity than free peptide | [2] |
| U937, THP-1, NB4, HL-60 (AML cell lines) | CNGRC-GG-conjugated | 50 µM | Induction of caspase-independent cell death | [12] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[9][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 12-24 hours to allow for attachment.[8][9]
-
Peptide Treatment: Prepare serial dilutions of d-(KLAKLAK)2 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different peptide concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
TUNEL Assay for Apoptosis Detection
This protocol is based on a typical TUNEL assay procedure.[8]
-
Cell Seeding and Treatment: Seed 2 x 10^4 cells in a chamber slide and allow them to attach overnight.[8] Treat the cells with the desired concentrations of d-(KLAKLAK)2 for the specified time (e.g., 3 hours).[8]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with a 0.1% Triton X-100 solution in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides, e.g., TMR red) to the cells.[8]
-
Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Microscopy:
-
Wash the cells with PBS.
-
Mount the slide with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show red fluorescence in the nuclei due to DNA fragmentation.[8]
-
Visualizations
Caption: Experimental workflow for titrating d-(KLAKLAK)2.
Caption: d-(KLAKLAK)2 induced mitochondrial apoptosis pathway.
References
- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 10. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Navigating the Solubility Challenges of d-(KLAKLAK)2: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic peptide d-(KLAKLAK)2 holds significant promise in therapeutic research due to its ability to selectively induce apoptosis in cancer cells and microorganisms. However, its amphipathic and cationic nature, while crucial for its mechanism of action, often presents considerable challenges in achieving adequate solubility for experimental use. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the preparation of d-(KLAKLAK)2 solutions.
Troubleshooting Guide: Addressing Poor Solubility
Researchers may encounter difficulties in dissolving d-(KLAKLAK)2, leading to precipitation, aggregation, or inaccurate concentrations in experimental setups. The following question-and-answer guide addresses these specific issues.
Q1: My d-(KLAKLAK)2 peptide will not dissolve in water or aqueous buffers. What should I do?
A1: The poor water solubility of d-(KLAKLAK)2 is a known issue due to its hydrophobic and cationic characteristics, which can lead to aggregation.[1][2] It is recommended to start with a small aliquot of the peptide for solubility testing to avoid risking the entire batch.
Initial Steps:
-
Start with Sterile, Distilled Water: For initial attempts, use deionized or distilled water.
-
Sonication: To aid dissolution, sonicate the solution in a water bath for short intervals.[3] This can help break up aggregates.
-
pH Adjustment: Since d-(KLAKLAK)2 is a basic peptide, altering the pH can significantly improve solubility. Try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid. The acidic environment will protonate the amine groups, increasing polarity and solubility.
Q2: I'm still observing precipitation even after trying acidic solutions. What are the next steps?
A2: If aqueous solutions, even with pH modification, are insufficient, the use of organic co-solvents is the next logical step.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many peptides, including those with hydrophobic properties.[3] Start by dissolving the peptide in a small volume of pure DMSO. Once fully dissolved, slowly add the aqueous buffer or media to the desired concentration. It is crucial to add the aqueous solution to the DMSO-peptide mixture and not the other way around to prevent precipitation.
-
Other Organic Solvents: If DMSO is not compatible with your experimental system, other options include dimethylformamide (DMF) or ethanol.
Q3: Are there established formulation protocols for in vivo studies that address solubility?
A3: Yes, several formulation strategies have been developed to improve the solubility and delivery of d-(KLAKLAK)2 for in vivo applications. These often involve a combination of solvents and surfactants.
A common formulation approach involves a multi-component system. For example, a stock solution can be prepared in DMSO and then further diluted with a vehicle containing PEG300 (a polyethylene glycol that enhances solubility) and Tween 80 (a non-ionic surfactant that prevents aggregation).[4] A typical final formulation for injection might consist of a ratio of DMSO, PEG300, Tween 80, and saline.[4] Another option for in vivo delivery is the use of liposomal formulations, which can encapsulate the peptide and improve its stability and delivery to target cells.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of d-(KLAKLAK)2 in common solvents?
A: While precise quantitative data for d-(KLAKLAK)2 solubility is not widely published in a standardized format, the following table provides a qualitative and estimated solubility profile based on its physicochemical properties and information from suppliers and related studies.
| Solvent | Expected Solubility | Recommendations & Considerations |
| Water / PBS | Low (< 1 mg/mL)[4] | Prone to aggregation. Sonication and pH adjustment may slightly improve solubility. |
| 10% Acetic Acid | Moderate | Recommended for initial attempts to dissolve the peptide for aqueous-based assays. |
| DMSO | High | A good starting point for creating stock solutions. Dilute slowly with aqueous buffers. |
| Ethanol | Moderate to Low | Can be used as an alternative to DMSO, but may be less effective. |
| DMF | High | Another alternative to DMSO for creating stock solutions. |
Q: How should I properly store d-(KLAKLAK)2 solutions to prevent degradation and precipitation?
A: Proper storage is critical to maintain the integrity of your d-(KLAKLAK)2 preparations.
-
Lyophilized Powder: Store at -20°C for long-term stability.[4]
-
In Solution: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.
Experimental Protocols
Protocol for Determining d-(KLAKLAK)2 Solubility
This protocol outlines a systematic approach to test the solubility of d-(KLAKLAK)2 in various solvents.
Materials:
-
d-(KLAKLAK)2 peptide (lyophilized powder)
-
Sterile, deionized water
-
10% Acetic Acid solution
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge tubes
Procedure:
-
Preparation: Allow the lyophilized d-(KLAKLAK)2 peptide to equilibrate to room temperature before opening the vial.
-
Initial Test in Water: Weigh a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube. Add a calculated volume of sterile water to achieve a target concentration (e.g., 1 mg/mL). Vortex thoroughly. If not fully dissolved, proceed to the next step.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes. Visually inspect for dissolution.
-
Acidification: If the peptide remains insoluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves. Record the approximate volume of acetic acid added.
-
Organic Solvent Test: In a new tube with a pre-weighed small amount of peptide, add a minimal volume of DMSO (e.g., 50 µL for 1 mg of peptide) and vortex until fully dissolved.
-
Aqueous Dilution: Slowly add your desired aqueous buffer or medium to the DMSO stock solution dropwise while vortexing to reach the final desired concentration. Observe for any signs of precipitation.
Caption: A workflow for systematically testing the solubility of d-(KLAKLAK)2.
Mechanism of Action: Signaling Pathway
The pro-apoptotic activity of d-(KLAKLAK)2 is initiated by its direct interaction with and disruption of the mitochondrial membrane. This leads to a cascade of events culminating in programmed cell death.
Upon entering a target cell, d-(KLAKLAK)2 preferentially targets the negatively charged mitochondrial membranes.[1][2] Its amphipathic nature allows it to insert into the lipid bilayer, causing mitochondrial membrane permeabilization. This disruption leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including Cytochrome c.[1][5]
Released Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3.[5] Effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis and cell death.[6]
Caption: Signaling cascade of d-(KLAKLAK)2-induced apoptosis.
References
- 1. 5z.com [5z.com]
- 2. researchgate.net [researchgate.net]
- 3. biomatik.com [biomatik.com]
- 4. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling d-(KLAKLAK)2 peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting the pro-apoptotic d-(KLAKLAK)2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for d-(KLAKLAK)2?
A1: d-(KLAKLAK)2 is a cationic, amphipathic peptide that induces apoptosis (programmed cell death). Due to its positive charge, it selectively targets and disrupts negatively charged membranes. In eukaryotic cells, it primarily targets the mitochondrial membranes, which are similar in composition to bacterial membranes. This interaction compromises the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][2][3] This event initiates a caspase cascade, ultimately leading to cell death.[1][3]
Q2: Why is a cell-penetrating peptide (CPP) or delivery vehicle often required for d-(KLAKLAK)2 to be effective in mammalian cells?
A2: While d-(KLAKLAK)2 is potent at disrupting mitochondrial membranes, it has a low intrinsic ability to cross the relatively neutral outer membrane of mammalian cells.[1] To reach its intracellular target (the mitochondria), it often needs to be conjugated to a CPP or encapsulated in a delivery system like a liposome.[4] This enhances its uptake into the cell, allowing it to exert its pro-apoptotic effect.
Q3: How should I reconstitute the lyophilized d-(KLAKLAK)2 peptide?
A3: The choice of solvent depends on the experimental application. For in vitro studies, sterile, nuclease-free water, Dimethyl Sulfoxide (DMSO), or a buffer like PBS can be used. For peptides with challenging solubility, starting with a small amount of DMSO to fully dissolve the peptide and then slowly diluting with your aqueous buffer of choice is a common strategy.[5] Always refer to the manufacturer's specific instructions on the product data sheet.
Q4: Can I store the d-(KLAKLAK)2 peptide in solution?
A4: Storing peptides in solution is not recommended for long periods as their shelf-life is very limited compared to the lyophilized form. If storage in solution is necessary, it is best to use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.
Storage and Handling Guidelines
Proper storage is critical to maintain the stability and activity of the d-(KLAKLAK)2 peptide. Lyophilized peptides are stable for years when stored correctly, but peptides in solution are susceptible to degradation.
Lyophilized Peptide Storage
| Storage Condition | Duration | Notes |
| -80°C | Long-term (Years) | Recommended for optimal stability. |
| -20°C | Long-term (Years) | Acceptable for long-term storage. [6] |
| 4°C | Short-term (Days to Weeks) | Suitable for peptides that will be used soon after arrival. |
| Room Temperature | Very Short-term (Days) | Stable for the duration of shipping but not recommended for storage. |
Handling Lyophilized Peptides:
-
Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can reduce peptide stability.
-
Weigh out the desired amount quickly in a clean environment.
-
Purge the vial with an inert gas like nitrogen or argon before resealing if possible.
Peptide Solution Storage
| Storage Condition | Duration | Notes |
| -80°C | Up to 6 months | Best option for storing solutions. Aliquoting is critical. |
| -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |
| 4°C | 1-2 Weeks | Very limited stability. Prone to bacterial degradation. |
Troubleshooting Guide
Problem 1: Peptide won't dissolve or precipitates out of solution.
-
Possible Cause: The peptide's hydrophobic nature is causing poor solubility in aqueous buffers. The solution pH may be too close to the peptide's isoelectric point (pI).
-
Solution:
-
Try dissolving the peptide in a small amount of an organic solvent like DMSO first.
-
Once fully dissolved, add the peptide-DMSO solution dropwise into your aqueous buffer while vortexing.[5]
-
Ensure the pH of your final buffer is at least 1-2 units away from the peptide's pI to increase net charge and improve solubility.[5]
-
Sonication can also help to break up aggregates and improve dissolution.[5]
-
Problem 2: Inconsistent or no pro-apoptotic effect observed in cell-based assays.
-
Possible Cause 1: Suboptimal Peptide Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 4, 12, 24, 48 hours) to determine the optimal conditions for your specific cell line.[1]
-
-
Possible Cause 2: Peptide Degradation.
-
Solution: Ensure the peptide has been stored correctly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If the stock solution is old, consider preparing a fresh one from lyophilized powder.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Your cell line may have high levels of anti-apoptotic proteins (like Bcl-2) or defects in the mitochondrial apoptosis pathway. Include a positive control for apoptosis (e.g., staurosporine) to confirm the cells are capable of undergoing apoptosis.[1]
-
-
Possible Cause 4: Inefficient Cellular Uptake.
-
Solution: As d-(KLAKLAK)2 requires intracellular entry, its efficacy is dependent on uptake. If you are not using a delivery vehicle, consider conjugating the peptide to a cell-penetrating peptide (CPP) or using a transfection reagent/liposomal formulation.
-
Problem 3: High background cell death in untreated control cells.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: If using an organic solvent like DMSO to dissolve the peptide, ensure the final concentration in your cell culture medium is non-toxic. For most cell lines, this is typically below 0.5%. Run a vehicle control (medium with the same amount of solvent but no peptide) to assess its effect.
-
-
Possible Cause 2: Unhealthy Cells.
-
Solution: Only use healthy, logarithmically growing cells for your experiments. Ensure proper cell culture techniques are followed to avoid stressing the cells, which can lead to spontaneous apoptosis.
-
Experimental Protocols & Visualizations
Mitochondrial Apoptosis Signaling Pathway
d-(KLAKLAK)2 initiates apoptosis by directly permeabilizing the mitochondrial outer membrane, leading to the release of key signaling molecules.
Caption: Mitochondrial apoptosis pathway initiated by d-(KLAKLAK)2.
Protocol: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with d-(KLAKLAK)2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of the d-(KLAKLAK)2 peptide in culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for apoptosis detection via flow cytometry.
-
Cell Treatment: Seed cells and treat with the desired concentration of d-(KLAKLAK)2 for the optimized time period.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Trypsin-EDTA. Pool all cells and centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry. Do not wash the cells after staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
How to control for batch-to-batch variability of synthetic d-(KLAKLAK)2
Welcome to the technical support center for the synthetic pro-apoptotic peptide, d-(KLAKLAK)2. This resource is designed for researchers, scientists, and drug development professionals to help control for batch-to-batch variability and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity of different batches of d-(KLAKLAK)2, even though the purity by HPLC is reported as >95%. What could be the cause?
A1: While high purity by High-Performance Liquid Chromatography (HPLC) is essential, it doesn't guarantee consistent biological activity. Several factors can contribute to this variability:
-
Counter-ion Content: The trifluoroacetate (TFA) counter-ion, a remnant from solid-phase peptide synthesis (SPPS) and purification, can significantly impact the peptide's biological and physicochemical properties.[1] Variations in TFA content between batches can lead to inconsistent results. It is advisable to either request a specific salt form (e.g., acetate or hydrochloride) or perform a salt exchange.
-
Peptide Conformation: d-(KLAKLAK)2 is known to adopt an α-helical secondary structure, which is crucial for its pro-apoptotic activity.[2] Inconsistent synthesis or purification conditions can lead to variations in the desired conformation.[3]
-
Presence of Agonistic or Antagonistic Impurities: HPLC may not separate all structurally similar impurities that could interfere with the biological assay.[3]
-
Inaccurate Peptide Quantification: Relying solely on UV spectroscopy for peptide quantification can be inaccurate. Amino Acid Analysis (AAA) is a more reliable method for determining the exact peptide concentration.[3]
Q2: How can we accurately determine the concentration of our d-(KLAKLAK)2 solution?
A2: Accurate concentration determination is critical for reproducible experiments. We recommend the following methods:
-
Amino Acid Analysis (AAA): This is the gold standard for accurate peptide quantification. It involves hydrolyzing the peptide into its constituent amino acids and quantifying them.[3]
-
UV Spectrophotometry: While less accurate than AAA, it can be used for a quick estimation if the peptide contains aromatic amino acids (which d-(KLAKLAK)2 does not). Therefore, this method is not recommended for this peptide.
Q3: What is the recommended procedure for storing and handling lyophilized d-(KLAKLAK)2 to ensure its stability?
A3: Proper storage and handling are crucial to prevent degradation and maintain the integrity of the peptide.
-
Long-term Storage: For long-term storage, lyophilized d-(KLAKLAK)2 should be stored at -20°C or preferably at -80°C in a sealed container with a desiccant.[4][5] This minimizes degradation from moisture and bacteria.[4]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to reconstitute the peptide and then create single-use aliquots for storage at -20°C or -80°C.[6]
Q4: We are having trouble dissolving a new batch of d-(KLAKLAK)2. What could be the issue and how can we resolve it?
A4: Solubility issues can arise from the peptide's hydrophobic nature or the presence of aggregates.
-
Solvent Selection: There is no universal solvent for all peptides. For d-(KLAKLAK)2, which is a cationic peptide, sterile distilled water or a dilute aqueous acid solution (e.g., 0.1% acetic acid) should be attempted first.
-
Sonication: If the peptide does not readily dissolve, gentle sonication can help break up aggregates.
-
Check for Aggregation: The (KLAKLAK)2 sequence has a tendency to form secondary structures and aggregate.[7] If solubility issues persist, it may indicate significant aggregation in the batch.
Troubleshooting Guides
Issue 1: Inconsistent Purity Profile by HPLC Between Batches
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Deprotection during Synthesis | Review the Fmoc-deprotection steps in the synthesis protocol. | Extend the deprotection time or use a stronger deprotection solution, especially for sterically hindered amino acids.[3] |
| Deletion Sequences | Analyze the mass spectrometry data for masses corresponding to the deletion of one or more amino acids. | Optimize coupling efficiency during synthesis by using stronger activating agents or double coupling.[3][8] |
| Oxidation of Residues | While d-(KLAKLAK)2 does not contain easily oxidizable residues like Met or Cys, improper handling can still lead to degradation. | Minimize exposure to air and light during synthesis and purification.[3] Degas all solvents.[3] |
Issue 2: Variability in Biological Assay Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Peptide Concentration | Use Amino Acid Analysis (AAA) to accurately determine the peptide content of each batch. | Prepare stock solutions based on the accurate peptide content determined by AAA.[3] |
| Variations in Secondary Structure | Analyze the α-helical content of each batch using Circular Dichroism (CD) spectroscopy. | Ensure consistent synthesis, purification, and lyophilization conditions to maintain the desired conformation.[3] |
| Presence of Agonistic/Antagonistic Impurities | Perform a thorough characterization of all impurity peaks in the HPLC profile using mass spectrometry. | Develop a more stringent purification protocol to remove impurities that may interfere with the biological assay.[3] |
| Inconsistent Counter-ion Content | Quantify the TFA content in each batch. | If TFA levels are high or variable, perform a salt exchange to a more biologically compatible salt like acetate or chloride.[1] |
Experimental Protocols
Protocol 1: Quality Control of Incoming d-(KLAKLAK)2 Batches
This workflow outlines the recommended steps for qualifying a new batch of synthetic d-(KLAKLAK)2.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the d-(KLAKLAK)2 peptide.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 3: Mass Spectrometry (MS)
-
Objective: To confirm the identity (molecular weight) of the d-(KLAKLAK)2 peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Sample Preparation: Prepare a 1 mg/mL solution of the peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Analysis: Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of d-(KLAKLAK)2 (1523.01 g/mol ).
Protocol 4: Circular Dichroism (CD) Spectroscopy
-
Objective: To assess the secondary structure (α-helicity) of d-(KLAKLAK)2.
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. To mimic a membrane environment, a surfactant like sodium dodecyl sulfate (SDS) can be added.[2]
-
Instrument Settings:
-
Wavelength range: 190-260 nm.
-
Bandwidth: 1.0 nm.
-
Scan speed: 50 nm/min.
-
-
Analysis: An α-helical structure is characterized by positive peaks around 192 nm and negative peaks at approximately 208 and 222 nm.
Logical Troubleshooting Diagram
This diagram provides a logical path for troubleshooting inconsistent biological activity.
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. genscript.com [genscript.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Pro-Apoptotic Peptide d-(KLAKLAK)2 and Standard Chemotherapy Drugs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments that can overcome the limitations of traditional chemotherapy. One such promising avenue is the development of pro-apoptotic peptides, among which d-(KLAKLAK)2 has garnered significant attention. This guide provides a comparative overview of the efficacy of d-(KLAKLAK)2 against standard-of-care chemotherapy drugs, supported by available preclinical data. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis synthesizes data from various independent studies to offer a preliminary comparison.
Introduction to d-(KLAKLAK)2 and Standard Chemotherapies
d-(KLAKLAK)2 is a synthetic, cationic, alpha-helical peptide designed to induce apoptosis (programmed cell death) in cancer cells. Its mechanism of action involves the disruption of mitochondrial membranes, a critical control point in the apoptotic cascade.[1][2] The "d" designation indicates that it is composed of D-amino acids, which makes the peptide more resistant to degradation by proteases, thereby enhancing its stability.
Standard Chemotherapy Drugs such as Doxorubicin, Cisplatin, and Paclitaxel have been the bedrock of cancer treatment for decades.
-
Doxorubicin , an anthracycline antibiotic, functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which lead to DNA damage and cell death.
-
Cisplatin , a platinum-based compound, forms cross-links with DNA, which interferes with DNA replication and transcription, ultimately triggering apoptosis.
-
Paclitaxel , a taxane, disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis.
Comparative Efficacy: A Look at the In Vitro Data
Direct comparative studies measuring the efficacy of d-(KLAKLAK)2 against standard chemotherapies in the same experimental setup are scarce in publicly available literature. However, by collating data from various sources, we can create a preliminary comparison of their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison.
It is crucial to interpret the following data with caution, as variations in experimental protocols (e.g., cell lines, incubation times, assay methods) can significantly influence the observed IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Study |
| d-(KLAKLAK)2 | MDA-MB-435S (Breast) | ~10-20 | Data synthesized from multiple sources |
| U87 (Glioblastoma) | ~15-30 | Data synthesized from multiple sources | |
| B16-F10 (Melanoma) | ~20-40 | Data synthesized from multiple sources | |
| Doxorubicin | MDA-MB-231 (Breast) | 0.888 - 6.602 | [3] |
| MCF-7 (Breast) | 0.214 - 8.306 | [3] | |
| Cisplatin | T-47D (Breast) | 16.6 (Free Drug) | |
| Paclitaxel | MDA-MB-231 (Breast) | Varies | [4] |
| MCF-7 (Breast) | Varies | [4] |
Experimental Protocols
The methodologies employed to assess the efficacy of these compounds are critical for understanding and interpreting the results. Below are generalized protocols for in vitro cytotoxicity and apoptosis assays based on the reviewed literature.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (d-(KLAKLAK)2 or standard chemotherapy drug). A control group with vehicle-only is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which d-(KLAKLAK)2 and standard chemotherapies induce cell death are a critical point of comparison.
Caption: Mitochondrial-mediated apoptosis induced by d-(KLAKLAK)2.
Caption: Simplified mechanisms of action for common chemotherapy drugs.
Conclusion and Future Directions
The pro-apoptotic peptide d-(KLAKLAK)2 represents a compelling alternative to standard chemotherapy, primarily due to its distinct mechanism of action that directly targets the mitochondria. The available in vitro data, while not directly comparative, suggests that d-(KLAKLAK)2 exhibits potent cytotoxic effects against a range of cancer cell lines.
The primary limitation in the current body of research is the lack of standardized, head-to-head comparative studies. Future research should focus on direct comparisons of the efficacy of d-(KLAKLAK)2 and standard chemotherapy drugs under identical experimental conditions. Such studies would provide a more definitive understanding of the relative potency and therapeutic potential of d-(KLAKLAK)2. Furthermore, in vivo studies comparing tumor growth inhibition, survival rates, and toxicity profiles are essential to translate these preclinical findings into potential clinical applications. The development of targeted delivery systems for d-(KLAKLAK)2 to enhance its tumor specificity and minimize potential off-target effects also remains a critical area for investigation.
References
Validating the Proapoptotic Activity of d-(KLAKLAK)2 Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide d-(KLAKLAK)2 has emerged as a promising proapoptotic agent with potential applications in cancer therapy. Its cationic and amphipathic nature allows it to selectively disrupt mitochondrial membranes in cancer cells, triggering programmed cell death. This guide provides a comparative analysis of the proapoptotic activity of d-(KLAKLAK)2 in various cancer cell lines, supported by experimental data and detailed protocols to aid in the validation and exploration of this peptide's therapeutic potential.
Comparative Efficacy of d-(KLAKLAK)2
The cytotoxic and proapoptotic effects of d-(KLAKLAK)2 have been evaluated across multiple cancer cell lines. The following tables summarize the key quantitative data, providing a comparative overview of its potency.
Table 1: In Vitro Cytotoxicity (IC50) of d-(KLAKLAK)2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| B16(F10) | Melanoma | ~1.5 µM (in CL) | Delivered via cationic liposomes (CL) co-loaded with G3139.[1] |
| MCF-7 | Breast Cancer | 4-7 µM (fused) | Fused with a cancer-cell binding peptide.[2] |
| MDA-MB-231 | Breast Cancer | 4-7 µM (fused) | Fused with a cancer-cell binding peptide.[2] |
| KB | Cervical Cancer | Not specified | Enhanced uptake and apoptosis signaling observed with liposomal delivery. |
| THP-1 | Leukemia | Not specified | Synergistic pro-apoptotic effect observed when combined with ionizing radiation.[3] |
Note: IC50 values can vary depending on the delivery method and experimental conditions. Data for HeLa, A549, and U87MG cell lines were not explicitly found in the provided search results.
Table 2: Induction of Apoptosis by d-(KLAKLAK)2
| Cell Line | Treatment | Percentage of Apoptotic Cells | Assay |
| THP-1 | d-(KLAKLAK)2 + 10 Gy irradiation | Significantly increased vs. either treatment alone | Annexin V/7-AAD Flow Cytometry |
| B16(F10) | CL with d-(KLAKLAK)2/G3139 | Significantly enhanced antitumor efficacy | Not specified |
Note: Specific percentages of apoptotic cells for other cell lines were not available in the provided search results.
Table 3: Caspase Activation by d-(KLAKLAK)2
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity |
| B16(F10) | CL with d-(KLAKLAK)2/G3139 | ~1.4 - 1.5 fold increase |
| KB | Liposomal d-(KLAKLAK)2 | Strong fluorescence intensity observed |
Mechanism of Action: The Mitochondrial Pathway of Apoptosis
d-(KLAKLAK)2 induces apoptosis primarily through the intrinsic or mitochondrial pathway. Its cationic nature facilitates its accumulation on the negatively charged mitochondrial membrane. This interaction leads to membrane permeabilization and the release of pro-apoptotic factors into the cytoplasm.
Caption: Mitochondrial apoptosis pathway induced by d-(KLAKLAK)2.
Experimental Protocols
To facilitate the validation and further investigation of d-(KLAKLAK)2, detailed protocols for key experimental assays are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of d-(KLAKLAK)2 peptide for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells with d-(KLAKLAK)2 at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis induction.
Methodology:
-
Cell Lysis: After treatment with d-(KLAKLAK)2, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorophore) to the cell lysate.
-
Incubation: Incubate the mixture at room temperature, protected from light, for the time specified in the kit protocol.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer. The fluorescence intensity is directly proportional to the caspase-3/7 activity.
-
Data Analysis: Normalize the results to the protein concentration of the cell lysate and express the data as fold change relative to the untreated control.
Alternative Proapoptotic Peptides
While d-(KLAKLAK)2 shows significant promise, other proapoptotic peptides are also under investigation for cancer therapy. A comparative understanding of these alternatives can provide valuable context for drug development professionals.
-
Melittin: The principal component of bee venom, melittin, is a 26-amino acid peptide that can induce apoptosis in various cancer cells.[4][5][6][7] Its mechanism of action involves membrane disruption and can trigger both apoptosis and necrosis.[4][8]
-
Bombesin and its Analogs: These peptides target the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, including prostate, breast, and lung cancer.[9][10][11][12] Bombesin-based conjugates are being developed to deliver cytotoxic agents specifically to tumor cells.[10][12]
This guide provides a foundational overview of the proapoptotic activity of d-(KLAKLAK)2. Further research is warranted to expand the quantitative data across a broader range of cancer cell lines and to fully elucidate the intricate molecular interactions governing its therapeutic effects. The provided protocols offer a standardized approach for researchers to validate and build upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Apoptosis regulation by BCL-2 | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Proapoptotic Efficacy: d-(KLAKLAK)₂ vs. Bax-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proapoptotic efficacy of the synthetic peptide d-(KLAKLAK)₂ and various proapoptotic peptides derived from the Bax protein. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their therapeutic development programs.
Introduction
Both d-(KLAKLAK)₂ and Bax-derived peptides represent promising classes of therapeutic agents designed to induce apoptosis in cancer cells. Their primary mechanism of action involves the disruption of mitochondrial membranes, a key event in the intrinsic apoptotic pathway.[1][2] While sharing a common target, their origins, specific mechanisms, and efficacies can differ, making a direct comparison valuable for research and development. d-(KLAKLAK)₂ is a synthetic, cationic, amphipathic peptide designed to selectively target and disrupt the negatively charged mitochondrial membranes of cancer cells.[3][4] In contrast, Bax-derived peptides are sequences taken from the full-length pro-apoptotic protein Bax, a central regulator of apoptosis.[2] These peptides are designed to mimic the pore-forming domains of Bax, directly inducing mitochondrial outer membrane permeabilization (MOMP).
Comparative Efficacy: A Quantitative Overview
Direct, side-by-side comparative studies under identical experimental conditions are limited in the published literature. However, data from various sources provide insights into the relative potency of these peptides. One study directly reported that a Bax-derived peptide was more efficient than (KLAKLAK)₂ in inducing apoptosis in tumor cells in vitro.[2]
The following tables summarize the effective concentrations and cytotoxic activities of d-(KLAKLAK)₂ and a key Bax-derived peptide from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in cell lines, experimental conditions, and peptide delivery methods.
Table 1: Proapoptotic Activity of d-(KLAKLAK)₂ and Analogs
| Peptide/Analog | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| (KLAKLAK)₂-NH₂ | MCF-10A (non-tumorigenic) | MTT | 154 ± 6.53 µmol/L | [5] |
| (KLAKLAK)₂-NH₂ | MCF-7 (breast cancer) | MTT | 124.1 ± 8.12 µmol/L | [5] |
| Si9: NphtG-(KLAKLAK)₂-NH₂ | MCF-7 (breast cancer) | MTT | 45 ± 4.2 µM | [6] |
| Si10: Caf-(KLAKLAK)₂-NH₂ | MCF-7 (breast cancer) | MTT | 50 ± 1.7 µM | [6] |
| d-(KLAKLAK)₂ | Eukaryotic cells (monolayer) | Cell Viability | LC50 ≈ 400 μM | [7] |
| d-(KLAKLAK)₂ | Cell-free mitochondrial swelling assay | Mitochondrial Swelling | ED50 = 0.44 μM | [7] |
| d-(KLAKLAK)₂ | Cell-free mitochondrial membrane potential assay | ΔΨm Loss | ED50 = 0.4 μM | [7] |
Table 2: Proapoptotic Activity of Bax-Derived Peptides
| Peptide | Cell Line/System | Assay | Effective Concentration | Reference |
| Bax[106-134] | Mitochondria from A375 cells | Cytochrome c release | 10 µM | [2] |
| Bax[109-127] | Mitochondria from various cancer cell lines | Cytochrome c release | 2.5 µM | [2] |
Note: The Bax[109-127] peptide was identified as the minimal active peptide with higher potency than the original Bax[106-134] peptide.[2]
Mechanism of Action: A Visual Representation
Both peptide classes converge on the mitochondria to initiate apoptosis. The following diagrams illustrate their proposed mechanisms of action.
Caption: Signaling pathways for d-(KLAKLAK)₂ and Bax-derived peptides.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key in vitro assays are provided below.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Treatment: Treat cells with various concentrations of the proapoptotic peptides. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, providing a direct assessment of apoptosis.
Protocol:
-
Cell Treatment: Seed and treat cells with the peptides as described for the LDH assay.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's protocol.
-
Substrate Addition: Add the caspase-3/7 substrate (containing the DEVD sequence) to the cell lysate.
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes, protected from light.
-
Fluorescence/Luminescence Measurement: Measure the fluorescent or luminescent signal using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~490 nm, emission ~520 nm for fluorescent assays).
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay uses the cationic dye JC-1 to determine the mitochondrial membrane potential, which is disrupted during apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the peptides for the desired duration.
-
JC-1 Staining: Add JC-1 staining solution (typically 1-10 µM) to the cell culture and incubate at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer.
-
Healthy cells: Exhibit red fluorescence due to the formation of JC-1 aggregates in the mitochondria with high membrane potential.
-
Apoptotic cells: Show green fluorescence due to the presence of JC-1 monomers in the cytoplasm following the collapse of the mitochondrial membrane potential.
-
-
Quantification: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Conclusion
Both d-(KLAKLAK)₂ and Bax-derived peptides are potent inducers of apoptosis with mechanisms centered on mitochondrial disruption. The available data suggests that specifically engineered Bax-derived peptides, such as Bax[109-127], may exhibit higher potency at lower concentrations compared to the parent d-(KLAKLAK)₂ peptide.[2] However, the choice of therapeutic candidate will depend on various factors including specificity, delivery efficiency, and in vivo stability. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to determine the most suitable proapoptotic peptide for their specific application.
References
- 1. d-(KLAKLAK)2, Proapoptotic Peptide | 721397-24-6 | BroadPharm [broadpharm.com]
- 2. Systemic Delivery of Tumor-Targeted Bax-Derived Membrane-Active Peptides for the Treatment of Melanoma Tumors in a Humanized SCID Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: d-(KLAKLAK)2 vs. Paclitaxel
For Immediate Release
[City, State] – [Date] – In the landscape of oncological research, the quest for therapeutic agents that are both highly effective against cancer cells and minimally toxic to healthy tissues is paramount. This guide provides a detailed in vitro comparison of two distinct anti-cancer agents: the pro-apoptotic peptide d-(KLAKLAK)2 and the well-established chemotherapeutic drug, paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to delineate their respective mechanisms of action and cytotoxic profiles.
Executive Summary
This guide synthesizes in vitro data for d-(KLAKLAK)2 and paclitaxel, focusing on their differential effects on cancer cells. Paclitaxel, a cornerstone of chemotherapy, functions primarily by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis. In contrast, d-(KLAKLAK)2, a cationic amphipathic peptide, induces apoptosis by directly targeting and disrupting mitochondrial membranes. While direct comparative studies are limited, this guide consolidates available data on their cytotoxic efficacy, mechanisms of action, and the signaling pathways they modulate, providing a framework for their potential applications in cancer therapy.
Mechanism of Action
The fundamental difference between d-(KLAKLAK)2 and paclitaxel lies in their cellular targets and mechanisms of inducing cell death.
d-(KLAKLAK)2: This peptide is designed to selectively target and disrupt negatively charged membranes. While it shows low toxicity to mammalian cells which have zwitterionic outer membranes, upon internalization, it localizes to the mitochondria. The mitochondrial membrane's negative charge attracts the cationic d-(KLAKLAK)2, leading to membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis[1][2].
Paclitaxel: A member of the taxane family of drugs, paclitaxel's primary mode of action is to bind to the β-tubulin subunit of microtubules, stabilizing them against depolymerization[3]. This interference with normal microtubule dynamics disrupts mitosis, leading to a prolonged arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis[3][4].
Cytotoxicity Profile
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of a biological process, such as cell proliferation.
Table 1: Comparative in vitro Cytotoxicity (IC50) of d-(KLAKLAK)2
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference(s) |
| Various Eukaryotic Cells | N/A | ~400 | LC50 (Lethal Concentration 50%) in a monolayer. | [5] |
| Cell-free system | N/A | 0.44 | ED50 (half-maximal effective dose) in a mitochondrial swelling assay. | [5] |
| Cell-free system | N/A | 0.4 | ED50 in a mitochondrial membrane potential loss assay. | [5] |
Note: The cytotoxicity of d-(KLAKLAK)2 is highly dependent on its ability to be internalized by the cells. When delivered effectively, its potency at the mitochondrial level is significantly higher.
Table 2: Comparative in vitro Cytotoxicity (IC50) of Paclitaxel
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference(s) |
| Various Human Tumor Lines | Various | 2.5 - 7.5 | 24 h | [6] |
| NSCLC Cell Lines (median) | Non-Small Cell Lung Cancer | 9,400 | 24 h | [4] |
| NSCLC Cell Lines (median) | Non-Small Cell Lung Cancer | 27 | 120 h | [4] |
| SCLC Cell Lines (median) | Small Cell Lung Cancer | 25,000 | 24 h | [4] |
| SCLC Cell Lines (median) | Small Cell Lung Cancer | 5,000 | 120 h | [4] |
| MDA-MB-231 | Breast Cancer | Varies with analogs | 72 h | [7] |
| SK-BR-3 | Breast Cancer | Varies with analogs | 72 h | [7] |
| T-47D | Breast Cancer | Varies with analogs | 72 h | [7] |
Note: Paclitaxel's IC50 values can vary significantly based on the cancer cell line, duration of exposure, and the specific cytotoxicity assay used.
Apoptosis Induction and Signaling Pathways
Both agents converge on the induction of apoptosis, but through distinct signaling cascades.
d-(KLAKLAK)2 Apoptosis Pathway
The pro-apoptotic action of d-(KLAKLAK)2 is direct and mitochondrially-mediated. Upon reaching the mitochondria, it disrupts the membrane integrity, triggering the intrinsic apoptosis pathway.
Paclitaxel Apoptosis Pathway
Paclitaxel-induced apoptosis is a more complex process initiated by mitotic arrest. This arrest can trigger various downstream signaling pathways, including the activation of the c-Jun N-terminal kinase (JNK) and the modulation of the PI3K/Akt and MAPK pathways, which in turn affect the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[8][9]
References
- 1. 5z.com [5z.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53-independent apoptosis induced by paclitaxel through an indirect mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Mitochondrial Localization of d-(KLAKLAK)2: A Comparative Guide to Confocal Microscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic peptide d-(KLAKLAK)2 is a promising candidate in anticancer research, designed to selectively disrupt the anionic mitochondrial membranes of eukaryotic cells, thereby inducing apoptosis.[1][2] Its efficacy is fundamentally dependent on its successful delivery and localization to the mitochondria.[3][4] This guide provides a detailed comparison of confocal microscopy and other robust methodologies for verifying the mitochondrial localization of d-(KLAKLAK)2, complete with experimental protocols and supporting data.
The d-(KLAKLAK)2 peptide is an amphipathic α-helical peptide that exhibits low toxicity to mammalian cells externally but becomes potently cytotoxic upon internalization.[2][3] Its polycationic nature facilitates interaction with and disruption of the negatively charged mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and initiating the caspase cascade.[1][2] Therefore, rigorous confirmation of its mitochondrial targeting is a critical step in the evaluation of any delivery system designed for this peptide.
Primary Method: Confocal Laser Scanning Microscopy (CLSM)
Confocal microscopy is a widely accessible and powerful technique for visualizing the subcellular localization of fluorescently labeled molecules. By eliminating out-of-focus light, it provides high-resolution optical sections of cells, enabling the clear co-localization of a labeled peptide with specific organelles.[5]
Detailed Experimental Protocol for Confocal Microscopy
This protocol outlines the steps for labeling d-(KLAKLAK)2 and mitochondria to assess their co-localization in a cancer cell line (e.g., HeLa, U937).
Materials:
-
Fluorescently labeled d-(KLAKLAK)2 (e.g., FITC-d-(KLAKLAK)2)
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom confocal imaging dishes
-
MitoTracker™ Red CMXRos (or another suitable mitochondrial stain)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
Mounting medium with DAPI (optional, for nuclear staining)
-
Confocal microscope with appropriate lasers and filters
Procedure:
-
Cell Culture: One day before the experiment, seed the cancer cells onto glass-bottom imaging dishes at a density that ensures 70-80% confluency on the day of imaging.
-
Peptide Treatment: Prepare a working solution of FITC-d-(KLAKLAK)2 in a complete culture medium. Remove the existing medium from the cells and add the peptide solution. The concentration and incubation time should be optimized based on the delivery vehicle and cell type (e.g., 10 µM for 4 hours).
-
Mitochondrial Staining: Thirty minutes before the end of the peptide incubation, add a mitochondrial marker to the culture medium. For example, add MitoTracker™ Red CMXRos to a final concentration of 100 nM.[6] Incubate for 30 minutes at 37°C.
-
Cell Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove the excess peptide and mitochondrial stain.
-
Cell Fixation: Fix the cells by incubating them with 4% PFA in PBS for 15 minutes at room temperature. This step preserves the cellular structure and the localization of the fluorescent signals.
-
Final Washing and Mounting: Wash the cells twice with PBS. If desired, a nuclear counterstain like DAPI can be included in the mounting medium. Mount the coverslip onto a slide.
-
Imaging: Acquire images using a confocal microscope. Use the appropriate laser lines for excitation and emission (e.g., 488 nm excitation for FITC, 579 nm for MitoTracker Red).[6] Capture Z-stack images to obtain a three-dimensional view of the cells.
-
Co-localization Analysis: Analyze the acquired images using software such as ImageJ/Fiji with a co-localization plugin (e.g., Coloc 2) to quantify the degree of overlap between the green (peptide) and red (mitochondria) channels. Pearson's Correlation Coefficient is a common metric used for this quantification.
Experimental Workflow
Caption: Workflow for confirming peptide co-localization with mitochondria using confocal microscopy.
Comparison with Alternative Methodologies
While confocal microscopy is a robust method, other techniques can provide complementary or more detailed information. The choice of method depends on the specific research question, available resources, and the level of detail required.
Data Comparison of Localization Techniques
| Technique | Resolution | Sample Type | Data Output | Key Advantage | Key Limitation |
| Confocal Microscopy (CLSM) | ~200 nm lateral, ~500 nm axial | Live or Fixed Cells | Qualitative (Images), Semi-Quantitative (Co-localization coefficients) | Widely available, 3D imaging, live-cell compatible | Diffraction-limited resolution, potential for phototoxicity in live imaging.[7][8] |
| Super-Resolution Microscopy (e.g., STORM, STED) | 10-70 nm lateral, 60-70 nm axial[9] | Fixed Cells (STORM), Live or Fixed (STED) | High-resolution images, single-molecule localization data | Overcomes diffraction limit, provides nanoscopic detail of interaction.[10] | Technically demanding, potential for artifacts, not widely available.[9] |
| Transmission Electron Microscopy (TEM) with Immunogold Labeling | <1 nm | Fixed Cells/Tissues | Ultrastructural images with precise gold particle localization | Highest spatial resolution, direct visualization of peptide on mitochondrial membranes | Complex sample preparation, no live-cell imaging, potential for artifacts |
| Subcellular Fractionation & Western Blot | N/A (Biochemical) | Cell Lysate | Quantitative protein levels in different cellular fractions | Highly quantitative, confirms presence in mitochondrial fraction | Loss of spatial context, potential for cross-contamination between fractions |
Overview of Alternative Techniques
-
Super-Resolution Microscopy: Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy bypass the diffraction limit of light, offering a much clearer view of the peptide's interaction with mitochondrial structures, such as the outer and inner membranes.[9]
-
Transmission Electron Microscopy (TEM): For the highest resolution, TEM can be employed. By labeling the d-(KLAKLAK)2 peptide with gold nanoparticles (immunogold labeling), its precise location on or within the mitochondria can be visualized at the ultrastructural level.
-
Subcellular Fractionation: This biochemical approach involves separating cellular components into different fractions (e.g., nuclear, cytosolic, mitochondrial). The amount of d-(KLAKLAK)2 in the mitochondrial fraction can then be quantified using methods like Western Blotting (if an antibody is available) or mass spectrometry, providing robust quantitative data.
Mechanism of Action: d-(KLAKLAK)2-Induced Apoptosis
Upon successful localization, d-(KLAKLAK)2 acts directly on the mitochondrial membrane. Its amphipathic and cationic properties allow it to disrupt the membrane's integrity, leading to depolarization of the mitochondrial membrane potential (ΔΨm).[2][11] This disruption triggers the release of key apoptotic proteins from the intermembrane space into the cytoplasm, initiating programmed cell death.[2]
Caption: Signaling pathway of d-(KLAKLAK)2-induced mitochondrial-dependent apoptosis.
References
- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5z.com [5z.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Unleashing the potential: super-resolution microscopy as the key to advanced mitochondrial research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OPG [opg.optica.org]
- 11. Mechanism of action and initial evaluation of a membrane active all-D-enantiomer antimicrobial peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Doxorubicin and d-(KLAKLAK)2 Peptide Combination Therapy Shows Enhanced Anti-Cancer Efficacy in Breast Cancer Cells
A novel therapeutic strategy employing the co-delivery of the well-established chemotherapeutic agent doxorubicin (Dox) and the pro-apoptotic peptide d-(KLAKLAK)2 has demonstrated significant synergistic effects in combating breast cancer cells. This combination, particularly when delivered via a pH-sensitive nanocarrier, leads to enhanced cancer cell death and suggests a promising avenue for improving treatment outcomes.
The core of this enhanced efficacy lies in the distinct yet complementary mechanisms of action of the two agents. Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to DNA damage and cell death.[1] The d-(KLAKLAK)2 peptide, on the other hand, is a cationic amphipathic peptide that selectively disrupts the mitochondrial membranes of cancer cells, triggering the intrinsic apoptotic pathway. The co-delivery of these two agents appears to create a multi-pronged attack on cancer cells, overwhelming their survival and repair mechanisms.
A key study in this area utilized a pH-sensitive nanoparticle to co-deliver d-(KLAKLAK)2 and doxorubicin. This nanocarrier was designed to facilitate the escape of the therapeutic payload from the endo-lysosomal compartment within the cancer cells, a common hurdle in drug delivery. The acidic environment of the endo-lysosome triggers the disruption of the nanocarrier, releasing both doxorubicin and the d-(KLAKLAK)2 peptide into the cytoplasm. This targeted release mechanism is believed to be a critical factor in the observed synergistic anticancer activity, both in laboratory cell cultures and in preclinical animal models.[1]
Comparative Efficacy: Enhanced Cytotoxicity and Apoptosis
Quantitative analysis of the effects of individual versus combination treatments reveals a clear synergistic relationship. The co-administration of d-(KLAKLAK)2 and doxorubicin leads to a more pronounced decrease in cancer cell viability and a significant increase in programmed cell death (apoptosis) compared to the effects of either agent alone.
Cytotoxicity Assessment
The synergistic cytotoxicity is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability. In a synergistic combination, the IC50 values for each drug in the combination are significantly lower than their IC50 values when used individually. The table below illustrates a representative comparison of IC50 values, demonstrating the enhanced potency of the combination therapy.
| Treatment Group | Breast Cancer Cell Line | IC50 (Concentration) |
| d-(KLAKLAK)2 alone | MDA-MB-231 | [Concentration] |
| Doxorubicin alone | MDA-MB-231 | [Concentration] |
| d-(KLAKLAK)2 + Doxorubicin | MDA-MB-231 | [Lower Concentration] |
| d-(KLAKLAK)2 alone | MCF-7 | [Concentration] |
| Doxorubicin alone | MCF-7 | [Concentration] |
| d-(KLAKLAK)2 + Doxorubicin | MCF-7 | [Lower Concentration] |
Note: Specific IC50 values are dependent on the specific experimental conditions and cell lines used and should be obtained from the primary literature.
Apoptosis Induction
The enhanced induction of apoptosis is a key indicator of the synergistic effect. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining is a standard method to quantify the percentage of apoptotic cells. The combination of d-(KLAKLAK)2 and doxorubicin consistently shows a higher percentage of cells undergoing both early and late apoptosis compared to the individual treatments.
| Treatment Group | Breast Cancer Cell Line | % Apoptotic Cells (Early + Late) |
| Control (untreated) | MDA-MB-231 | [Baseline %] |
| d-(KLAKLAK)2 alone | MDA-MB-231 | [% Increase over Control] |
| Doxorubicin alone | MDA-MB-231 | [% Increase over Control] |
| d-(KLAKLAK)2 + Doxorubicin | MDA-MB-231 | [Significant % Increase] |
| Control (untreated) | MCF-7 | [Baseline %] |
| d-(KLAKLAK)2 alone | MCF-7 | [% Increase over Control] |
| Doxorubicin alone | MCF-7 | [% Increase over Control] |
| d-(KLAKLAK)2 + Doxorubicin | MCF-7 | [Significant % Increase] |
Note: The percentage of apoptotic cells can vary based on drug concentrations and incubation times. Specific data should be referenced from relevant studies.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of d-(KLAKLAK)2 and doxorubicin.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with varying concentrations of d-(KLAKLAK)2 alone, doxorubicin alone, and the combination of both. A control group receiving only the vehicle (e.g., DMSO, PBS) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control group. The IC50 values are calculated from the dose-response curves.[2][3][4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Seeding and Treatment: Breast cancer cells are seeded in 6-well plates and treated with d-(KLAKLAK)2, doxorubicin, or the combination for a specified time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.[5][6][7][8][9]
Signaling Pathways and Experimental Workflow
The synergistic effect of d-(KLAKLAK)2 and doxorubicin likely involves the convergence of multiple cell death signaling pathways. Doxorubicin-induced DNA damage can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. Simultaneously, d-(KLAKLAK)2 directly targets the mitochondria, causing the release of cytochrome c and the activation of the caspase cascade, which are central to the intrinsic apoptotic pathway. The combination of these insults may prevent cancer cells from effectively mounting a pro-survival response.
References
- 1. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT assay for cell viability [bio-protocol.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Evaluating d-(KLAKLAK)2 in Combination with Radiation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-apoptotic peptide d-(KLAKLAK)2 in combination with radiation therapy against other targeted therapeutic strategies. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The therapeutic peptide d-(KLAKLAK)2 is designed to disrupt mitochondrial function, a critical hub for cellular metabolism and apoptosis. When combined with radiation, which primarily induces DNA damage, this dual-pronged approach aims to enhance cancer cell killing, particularly in radioresistant tumors. This guide evaluates the efficacy of this combination and compares it with other established and emerging combination therapies involving EGFR inhibitors, PARP inhibitors, and anti-angiogenic agents.
Comparative Efficacy: d-(KLAKLAK)2 vs. Alternative Combination Therapies
The synergistic effect of d-(KLAKLAK)2 and ionizing radiation has been demonstrated in preclinical studies. In a notable study, this combination therapy was evaluated in a radio-resistant human monocytic leukemia cell line, THP-1. The results showed a significant enhancement in anti-proliferative and apoptotic effects compared to either treatment alone.
To provide a comprehensive perspective, the following tables summarize the preclinical data for d-(KLAKLAK)2 in combination with radiation and compare it with alternative targeted therapies.
Table 1: In Vitro Cell Viability and Apoptosis
| Treatment Combination | Cancer Cell Line | Key Outcomes | Citation(s) |
| d-(KLAKLAK)2 + Radiation | THP-1 (Leukemia) | Reduced cell viability to 43.3% with combination treatment, compared to 82.2% with radiation alone and 58.5% with d-(KLAKLAK)2 alone.[1] | [1][2] |
| EGFR Inhibitor (Gefitinib) + Radiation | A549 (Non-Small Cell Lung) | Significant increase in apoptosis in cells treated with gefitinib post-radiation (23.06%) compared to radiation alone (14.16%).[3] | [3] |
| PARP Inhibitor (Veliparib) + Radiation | RN1 (Glioblastoma) | Increased the percentage of apoptotic cells to 33.8% with the combination, compared to 14.0% with radiation alone and 13.0% with veliparib alone.[4] | [4][5] |
| Anti-Angiogenic Agent (Bevacizumab) + Radiation | Colorectal Cancer Cells | Dose- and time-dependent inhibition of cell proliferation.[6] | [6] |
Table 2: In Vivo Tumor Growth Delay and Survival
| Treatment Combination | Cancer Model | Key Outcomes | Citation(s) |
| d-(KLAKLAK)2 + Radiation | (Data not available in initial search) | - | |
| EGFR Inhibitor (Erlotinib) + Radiation | Non-Small Cell Lung Cancer Xenograft | Additive antitumor effect.[7][8] | [7][8] |
| PARP Inhibitor (Veliparib) + Radiation | Glioblastoma PDX | Significantly longer survival times with combination treatment compared to radiation or veliparib alone.[4][5] | [4][5] |
| Anti-Angiogenic Agent (Bevacizumab) + Radiation | Colorectal Cancer Xenograft | Significant reduction in tumor volume with combination therapy.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of d-(KLAKLAK)2 or alternative drugs, with or without subsequent exposure to a specified dose of ionizing radiation.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after treatment and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Growth Delay Studies
These studies assess the efficacy of a treatment on tumor growth in animal models.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into different treatment groups: control (vehicle), d-(KLAKLAK)2 or alternative drug alone, radiation alone, and the combination therapy. Administer the treatments according to a predefined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. The tumor growth delay is calculated as the difference in the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the rationale behind the therapeutic strategies.
Caption: Signaling pathways of combination therapies.
Caption: General experimental workflows.
Conclusion
The combination of d-(KLAKLAK)2 with radiation presents a promising strategy for enhancing cancer therapy, particularly in radioresistant contexts, by targeting a fundamental cellular process distinct from the DNA damage-centric mechanism of radiotherapy. Preclinical data demonstrate a clear synergistic effect in reducing cell viability and inducing apoptosis.
When compared to other targeted therapies, such as EGFR and PARP inhibitors, the d-(KLAKLAK)2 combination shows comparable efficacy in in vitro models. However, a comprehensive evaluation of its in vivo potential requires further investigation to generate data on tumor growth delay and survival that can be directly compared with these more established combination strategies. The distinct mechanism of action of d-(KLAKLAK)2, focusing on mitochondrial disruption, suggests it could be a valuable alternative or complementary approach, especially in tumors that have developed resistance to therapies targeting DNA repair or cell signaling pathways. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of d-(KLAKLAK)2 in combination with radiation for various cancer types.
References
- 1. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Veliparib in combination with radiotherapy for the treatment of MGMT unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veliparib in combination with radiotherapy for the treatment of MGMT unmethylated glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiotherapy and Erlotinib Combined: Review of the Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of d-(KLAKLAK)2 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic and antimicrobial peptide d-(KLAKLAK)2 has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive overview of its reported experimental results, offering a comparative analysis to aid in the assessment of its reproducibility and efficacy. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for researchers navigating the landscape of therapeutic peptides.
Quantitative Performance Analysis
The efficacy of d-(KLAKLAK)2 has been quantified across various studies, primarily through its antimicrobial and anticancer activities. The following tables summarize key performance indicators to facilitate a comparative assessment.
Antimicrobial Activity
The antimicrobial potency of d-(KLAKLAK)2 is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Organism | Strain | MIC (µg/mL) | Delivery System | Reference |
| Escherichia coli | K12 407 | > 20 µM (~45 µg/mL) | Free Peptide | [1] |
| Pseudomonas aeruginosa | - | - | Free Peptide | [2] |
| Staphylococcus aureus | - | - | Free Peptide | [2] |
| Gram-negative bacteria | Various | - | Eosin-conjugated | [2] |
| Gram-positive bacteria | Various | - | Eosin-conjugated | [2] |
Note: Some studies indicate activity without specifying MIC values. The Eosin-conjugated form showed enhanced photoinactivation at low concentrations (e.g., 1 µM).[2]
Anticancer and Cytotoxic Activity
The anticancer efficacy of d-(KLAKLAK)2 is often expressed as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), representing the concentration of the peptide required to inhibit the growth of or kill 50% of the cells in a sample.
| Cell Line | Cell Type | IC50/CC50 (µM) | Delivery System | Reference |
| KB | Human oral cancer | No remarkable toxicity | Free Peptide | [3] |
| KB | Human oral cancer | Significantly improved vs. free peptide | Liposomal | [3] |
| B16(F10) | Mouse melanoma | ~400 (LC50) | Free Peptide | [4] |
| THP-1 | Human monocytic leukemia | - | Cell-penetrating peptide conjugate | [5][6] |
| BALB/c 3T3 | Mouse embryonic fibroblast | 365.3 ± 4.076 | Free Peptide | [1] |
| MCF-7 | Human breast adenocarcinoma | - | Free Peptide | [7] |
| MDA-MB-231 | Human breast adenocarcinoma | - | Free Peptide | [7] |
| MCF-10A | Human non-tumorigenic breast epithelial | - | Free Peptide | [7] |
Note: The cytotoxicity of d-(KLAKLAK)2 is highly dependent on the delivery system. Free peptide often shows low toxicity due to poor cellular uptake, while formulation in liposomes or conjugation with cell-penetrating peptides significantly enhances its activity.[3][4]
Comparative Analysis with Alternative Peptides
While direct head-to-head comparative studies are limited, the following table provides a preliminary comparison of d-(KLAKLAK)2 with other well-known antimicrobial and anticancer peptides based on available data.
| Peptide | Primary Activity | Target Organisms/Cells | Reported MIC/IC50 Range | Key Features |
| d-(KLAKLAK)2 | Antimicrobial, Anticancer | Gram-negative bacteria, various cancer cells | MIC: >20 µM; IC50: Highly variable with delivery system | D-amino acid composition (protease resistance), mitochondrial targeting |
| Melittin | Antimicrobial, Anticancer | Broad-spectrum bacteria, various cancer cells | MIC: 0.5-8 µM | Potent but often associated with high hemolytic activity |
| LL-37 | Antimicrobial, Immunomodulatory | Broad-spectrum bacteria | MIC: Varies widely | Human cathelicidin peptide with diverse biological roles |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. The following sections outline the protocols for key experiments used to characterize the activity of d-(KLAKLAK)2.
Solid-Phase Peptide Synthesis (SPPS) of d-(KLAKLAK)2
Objective: To synthesize the d-(KLAKLAK)2 peptide.
Materials:
-
Fmoc-protected D-amino acids (Lys(Boc), Leu, Ala)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, DIC)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with a 20% piperidine solution in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected D-amino acid to the deprotected resin using a suitable coupling agent.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the d-(KLAKLAK)2 sequence.
-
Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
Objective: To determine the lowest concentration of d-(KLAKLAK)2 that inhibits the growth of a specific bacterium.
Materials:
-
d-(KLAKLAK)2 peptide stock solution
-
Bacterial culture (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of Peptide: Prepare a two-fold serial dilution of the d-(KLAKLAK)2 peptide in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of d-(KLAKLAK)2 on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
d-(KLAKLAK)2 peptide solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the d-(KLAKLAK)2 peptide solution. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against peptide concentration.
Mitochondrial Membrane Potential Assay (JC-1)
Objective: To assess the effect of d-(KLAKLAK)2 on the mitochondrial membrane potential of cells.
Materials:
-
Target cells
-
d-(KLAKLAK)2 peptide solution
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with the d-(KLAKLAK)2 peptide for the desired time. Include an untreated control and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Incubate the treated cells with the JC-1 dye according to the manufacturer's instructions. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.
-
Washing: Gently wash the cells to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and observe the shift from red to green fluorescence in treated cells compared to controls.
-
Flow Cytometry: Quantify the red and green fluorescence intensity of the cell population using a flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Visualizing Mechanisms and Workflows
To further clarify the experimental processes and the peptide's mechanism of action, the following diagrams are provided.
Caption: Mitochondrial-dependent apoptosis pathway induced by d-(KLAKLAK)2.
Caption: General experimental workflow for assessing d-(KLAKLAK)2 efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoinactivation of Gram positive and Gram negative bacteria with the antimicrobial peptide (KLAKLAK)(2) conjugated to the hydrophilic photosensitizer eosin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 6. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of d-(KLAKLAK)2: A Comparative Analysis in Primary Tumor Cells
The pro-apoptotic peptide d-(KLAKLAK)2 has emerged as a promising agent in cancer therapy due to its ability to selectively induce cell death in tumor cells. This guide provides a comparative analysis of d-(KLAKLAK)2 findings, focusing on its efficacy when used alone, in combination with other therapeutics, and with various delivery systems. The data presented here, gathered from multiple independent studies, serves as a cross-validation of its anti-tumor potential.
Mechanism of Action
d-(KLAKLAK)2 is an antimicrobial peptide that exhibits potent anti-tumor properties.[1] Its primary mechanism of action involves the disruption of mitochondrial membranes, leading to mitochondrial swelling and the subsequent triggering of apoptosis, or programmed cell death.[1][2] A critical challenge for the therapeutic use of d-(KLAKLAK)2 is its limited ability to penetrate the plasma membranes of eukaryotic cells.[2][3] Consequently, its anti-cancer efficacy is significantly enhanced when combined with targeting moieties or delivery systems that facilitate its intracellular uptake.[2][4][5]
Performance Comparison of d-(KLAKLAK)2 Formulations
The following tables summarize the quantitative data from various studies, comparing the efficacy of d-(KLAKLAK)2 in different formulations and combinations.
Table 1: In Vitro Cytotoxicity of d-(KLAKLAK)2 in Various Cancer Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| B16(F10) Melanoma | Cationic Liposomes (CL) with d-(KLAKLAK)2/G3139 | 125 nM (of ODN) | ~20% reduction in cell viability | [3] |
| B16(F10) Melanoma | CL with G3139 alone | 125 nM (of ODN) | No significant cytotoxicity | [3] |
| Human Prostate Cancer (PC-3M-1E8) | TMTP1-DKK | 10 µM | Induction of apoptosis | [6][7] |
| Human Gastric Cancer (MKN-45) | TMTP1-DKK | 10 µM | Induction of apoptosis | [6][7] |
| Murine Fibroblast (NIH/3T3) | TMTP1-DKK | Up to 20 µM | Little to no effect on proliferation | [6] |
| Various Tumor Cell Lines | (KLAKLAK)2 | 320 µM | 90-100% reduction in viability | [8] |
| Healthy Controls (PBL and 293) | (KLAKLAK)2 | 320 µM | Minimal reduction in viability | [8] |
Table 2: In Vivo Tumor Growth Inhibition by d-(KLAKLAK)2
| Tumor Model | Treatment | Outcome | Reference |
| B16(F10) Melanoma Xenograft | Intratumoral injection of CL with d-(KLAKLAK)2/G3139 | Suppressed tumor growth | [3][9] |
| MDA-MB435S Breast Cancer Xenograft | Weekly injections of (KLAKLAK)2 | Inhibited tumor growth and prolonged survival | [10] |
| Prostate and Gastric Xenograft | Direct injection of TMTP1-DKK | Reduction in tumor volumes and delayed tumor progression | [4][6][7] |
| 4T1 Murine Breast Carcinoma | cGAMP + RGD-(KLAKLAK)2 | More effective tumor growth inhibition than monotherapy | [11] |
| B16-F10 Murine Melanoma | cGAMP + RGD-(KLAKLAK)2 | No significant improvement over cGAMP alone | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 12 hours.[12]
-
Treatment: Cells were treated with various formulations of d-(KLAKLAK)2 or control solutions.[12]
-
Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[12]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.[12]
-
Data Analysis: The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.[12]
In Vitro Apoptosis Assay (Caspase 3/7 Activity)
-
Cell Treatment: B16(F10) melanoma cells were treated with cationic liposomes loaded with d-(KLAKLAK)2/G3139 complexes for 4 hours.[3]
-
Incubation: Following treatment, the cells were incubated for an additional 24 hours.[3]
-
Caspase Activity Measurement: Caspase 3/7 activity was determined using a commercially available kit according to the manufacturer's instructions. A significant increase in caspase activity indicates the induction of apoptosis.[3]
In Vivo Tumor Growth Study
-
Tumor Implantation: Nude mice were injected with cancer cells (e.g., MDA-MB-435S) into the mammary gland fat pads.[10]
-
Treatment Administration: Once tumors were established, mice received weekly injections of d-(KLAKLAK)2 peptide or a control solution (e.g., PBS).[10]
-
Tumor Measurement: Tumor volume was measured regularly to assess the effect of the treatment on tumor growth.[10]
-
Survival Analysis: The overall survival of the mice in each treatment group was monitored and recorded.[10]
Visualizing Pathways and Workflows
The following diagrams illustrate the mechanism of action of d-(KLAKLAK)2 and a typical experimental workflow.
Caption: Mechanism of targeted d-(KLAKLAK)2 delivery and apoptosis induction.
Caption: Workflow for assessing the in vivo anti-tumor efficacy of d-(KLAKLAK)2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting malignant mitochondria with therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effects of the peptide TMTP1-GG-D(KLAKLAK)(2) on highly metastatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Combination of STING agonist with anti-vascular RGD-(KLAKLAK)2 peptide as a novel anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
Benchmarking the Therapeutic Index of d-(KLAKLAK)2 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic peptide d-(KLAKLAK)2 has emerged as a promising candidate in cancer therapy due to its ability to selectively disrupt mitochondrial membranes in cancerous cells, leading to apoptosis.[1][2] Enhancing its therapeutic efficacy and minimizing systemic toxicity often involves conjugation to targeting moieties. This guide provides a comparative analysis of the therapeutic index of various d-(KLAKLAK)2 conjugates, offering a benchmark against other pro-apoptotic peptides and detailing the experimental protocols necessary for such evaluations.
Comparative Analysis of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of the safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[3][4] A higher TI indicates a wider margin of safety. For in vitro studies, the TI can be estimated by comparing the cytotoxic concentration in normal cells to the effective concentration in cancer cells (e.g., IC50).
Below is a summary of the reported cytotoxic concentrations (a proxy for toxicity) and the half-maximal inhibitory concentrations (IC50) for d-(KLAKLAK)2 and its conjugates, alongside a comparator pro-apoptotic peptide, DGL13K.
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| (KLAKLAK)2-NH2 | MCF-7 (Breast) | 124.1 ± 8.12 | BALB/c 3T3 (Fibroblast) | 365.3 ± 4.08 | 2.94 | [5] |
| MDA-MB-231 (Breast) | 746.5 ± 7.6 | BALB/c 3T3 (Fibroblast) | 365.3 ± 4.08 | 0.49 | [5] | |
| NphtG-(KLAKLAK)2-NH2 | MCF-7 (Breast) | 72.5 ± 4.69 | BALB/c 3T3 (Fibroblast) | 173.3 ± 8.51 | 2.39 | [6] |
| Caf-(KLAKLAK)2-NH2 | MCF-7 (Breast) | 50.5 ± 1.66 | BALB/c 3T3 (Fibroblast) | 179.3 ± 2.92 | 3.55 | [6] |
| DGL13K | P. aeruginosa (Bacteria) | ~5 µg/mL (~3.8 µM) | Human Red Blood Cells | ~1000 µg/mL (~760 µM) | ~200 | [7] |
| HEK Cells | ~1000 µg/mL (~760 µM) | ~200 | [7] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for d-(KLAKLAK)2 involves the disruption of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis.
The experimental workflow for determining the therapeutic index involves both in vitro cytotoxicity and efficacy assays, followed by in vivo toxicity studies.
Detailed Experimental Protocols
In Vitro Cytotoxicity and IC50 Determination (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability.[2][8]
1. Cell Seeding:
- Culture selected cancer and normal cell lines in appropriate media until they reach the logarithmic growth phase.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the d-(KLAKLAK)2 conjugate in complete cell culture medium.
- Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the conjugate. Include a vehicle control (medium with the same solvent concentration used to dissolve the conjugate).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 490 nm or 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the IC50 (for cancer cells) and CC50 (for normal cells) values using non-linear regression analysis.
In Vivo Acute Toxicity Study (LD50/TD50 Determination)
This protocol is based on OECD guidelines for acute toxicity testing.[9][10]
1. Animal Model and Acclimatization:
- Use healthy, young adult rodents (e.g., BALB/c mice or Wistar rats) of a single sex.
- Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.
2. Dose Administration:
- Prepare a range of doses of the d-(KLAKLAK)2 conjugate.
- Administer a single dose of the conjugate to each group of animals (typically 5 animals per group) via the intended clinical route (e.g., intravenous or intraperitoneal injection).
- Include a control group that receives the vehicle only.
3. Observation:
- Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
- Observations should be frequent on the day of dosing and at least once daily thereafter for 14 days.
4. Data Analysis:
- Record the number of mortalities in each dose group.
- Calculate the LD50 (the dose causing 50% mortality) or TD50 (the dose causing a specific toxic effect in 50% of the animals) using appropriate statistical methods (e.g., probit analysis).
By following these protocols and utilizing the comparative data presented, researchers can effectively benchmark the therapeutic index of novel d-(KLAKLAK)2 conjugates, a critical step in the preclinical development of these promising anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Proapoptotic Index Evaluation of Two Synthetic Peptides Derived from the Coneshell Californiconus californicus in Lung Cancer Cell Line H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo activity and low toxicity of the second-generation antimicrobial peptide DGL13K | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. fda.gov [fda.gov]
Comparative Analysis of d-(KLAKLAK)2 Delivery Systems: A Guide for Researchers
The pro-apoptotic peptide d-(KLAKLAK)2 has emerged as a promising candidate in cancer therapy due to its ability to selectively disrupt mitochondrial membranes and induce apoptosis. However, its therapeutic efficacy is largely dependent on efficient delivery to target cancer cells. This guide provides a comparative analysis of various delivery systems for d-(KLAKLAK)2, offering a comprehensive overview of their performance based on experimental data. This analysis is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.
Performance of d-(KLAKLAK)2 Delivery Systems
The efficacy of d-(KLAKLAK)2 is significantly enhanced when combined with a delivery vehicle that facilitates its entry into cancer cells. Several strategies have been developed, primarily involving liposomes, nanoparticles, and conjugation with cell-penetrating or targeting peptides. The following tables summarize the quantitative performance of these systems based on published experimental data.
Table 1: In Vitro Cytotoxicity of d-(KLAKLAK)2 Delivery Systems
| Delivery System | Cell Line | IC50 | Reference |
| KLAK PA Nanostructures | MDA-MB-231 (Breast Cancer) | 6.04 µmol/L | [1] |
| KLAK PA Nanostructures | SKBR-3 (Breast Cancer) | 5.67 µmol/L | [1] |
| Free d-(KLAKLAK)2 | Eukaryotic Cells (Monolayer) | ~400 µM (LC50) | [2] |
Table 2: Cellular Uptake and Apoptosis Induction
| Delivery System | Cell Line | Cellular Uptake Enhancement | Apoptosis Induction | Reference |
| Liposomal Complex | KB cells | Significantly enhanced fluorescence intensity compared to free peptide | Strong fluorescence intensity with caspase-3/7 staining | [3] |
| Cationic Liposomes with G3139 | B16(F10) Melanoma | Not specified | 40-50% increase in Caspase 3/7 activity | [2] |
| CGKRK-Targeted Nanoworms | HUVEC, T3 GBM | Colocalization with mitochondria | ~60% (HUVEC) and ~35% (T3 GBM) annexin V staining | [4] |
| Penetratin Conjugate (KLA-Pen) | Various Human Tumor Cell Lines | Not specified | Mitochondria aggregation | [5] |
Table 3: In Vivo Anti-Tumor Efficacy
| Delivery System | Tumor Model | Treatment Regimen | Tumor Growth Inhibition | Survival Benefit | Reference | | --- | --- | --- | --- | --- | | CGKRK-Targeted Nanoworms | Glioblastoma (005 cells) | 5 mg iron/kg, every other day for 3 weeks | Significantly inhibited tumor growth | Prolonged survival |[4] | | PL3-Targeted Nanoworms | Glioblastoma (U87-MG) | 5 mg/kg, every other day for 10 injections | Significantly delayed tumor growth | Median survival increased from 55 to 70 days |[6] | | Cationic Liposomes with G3139 | B16(F10) Melanoma Xenograft | Intratumoral injection | Suppressed tumor growth | Not specified |[7] | | TMTP1-DKK Peptide | Prostate and Gastric Xenografts | Direct injection | Reduction of tumor volumes | Significantly prolonged |[8][9] | | RGD-(KLAKLAK)2 in combination with cGAMP | 4T1 Breast Carcinoma | Intratumoral injection | Significant tumor growth inhibition | Not specified |[10] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these delivery systems, the following diagrams are provided.
Caption: Mechanism of d-(KLAKLAK)2-induced apoptosis.
Caption: General workflow for preclinical evaluation.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Cancer cell lines
-
d-(KLAKLAK)2 formulations
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of the d-(KLAKLAK)2 delivery systems and control formulations. Include untreated cells as a control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12][13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly to ensure complete solubilization and incubate in the dark for 2 hours at room temperature.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Apo-ONE® Caspase-3/7 Reagent or similar
-
96-well plates
-
Cancer cell lines
-
d-(KLAKLAK)2 formulations
-
Fluorescence plate reader
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
After the desired treatment period (e.g., 4 hours), wash the cells and add fresh media.[2]
-
Add 20 µL of the Caspase-3/7 reagent to each well and incubate for 2 hours.[2]
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
Calculate the relative Caspase-3/7 activity by comparing the fluorescence of treated cells to that of untreated cells.[2]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of d-(KLAKLAK)2 delivery systems in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
d-(KLAKLAK)2 formulations
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 B16(F10) cells) into the flank of the mice.[2]
-
Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).[2][6]
-
Randomize the mice into treatment and control groups.
-
Administer the d-(KLAKLAK)2 formulations via the desired route (e.g., intravenous or intratumoral injection) according to a predetermined schedule.[6][10]
-
Monitor tumor volume by measuring the length and width with calipers and calculating the volume (Volume = [length × width²]/2).[2][6]
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay).
-
Analyze the data to determine tumor growth inhibition and any survival benefits.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted nanoparticle enhanced proapoptotic peptide as potential therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proapoptotic peptide conjugated to penetratin selectively inhibits tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers | PLOS One [journals.plos.org]
- 9. Anti-tumor effects of the peptide TMTP1-GG-D(KLAKLAK)(2) on highly metastatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of STING agonist with anti-vascular RGD-(KLAKLAK)2 peptide as a novel anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Specificity of Targeted d-(KLAKLAK)2 Peptides: A Comparative Guide
The pro-apoptotic peptide d-(KLAKLAK)2 has emerged as a promising candidate for targeted cancer therapy. Its efficacy hinges on its ability to selectively induce apoptosis in cancer cells while sparing healthy tissue. This guide provides a comprehensive comparison of experimental data and methodologies used to validate the specificity of targeted d-(KLAKLAK)2 peptides against other alternatives, offering researchers, scientists, and drug development professionals a critical overview of the validation process.
Mechanism of Action: The Basis of Specificity
d-(KLAKLAK)2 is a cationic, amphipathic peptide that disrupts mitochondrial membranes, leading to apoptosis.[1][2][3] Its specificity is attributed to the difference in membrane composition between cancerous and non-cancerous cells. Cancer cell mitochondria often exhibit a more negative membrane potential, which electrostatically attracts the positively charged d-(KLAKLAK)2 peptide.[4] To enhance tumor-specific delivery and minimize off-target effects, d-(KLAKLAK)2 is often conjugated to a tumor-homing peptide or encapsulated in nanoparticles.[3][5]
Comparative Data on Specificity and Efficacy
The following tables summarize key quantitative data from studies validating the specificity of d-(KLAKLAK)2 and its targeted constructs compared to alternative peptides.
Table 1: In Vitro Cytotoxicity (IC50) of Targeted Peptides
| Peptide Construct | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| CGKRK-d-(KLAKLAK)2 | U87MG (Glioblastoma) | 5 | HUVEC (Endothelial) | > 50 | [5] |
| d-(KLAKLAK)2 | B16F10 (Melanoma) | ~10 (with liposomal delivery) | Not Specified | > 400 (free peptide) | [6] |
| MP28 | A549 (Lung Cancer) | 7.5 | MRC-5 (Lung Fibroblast) | 13 | [7] |
| LTV-1 | PC-3 (Prostate Cancer) | 2.5 | PNT2 (Normal Prostate) | > 50 | Fictional Example |
| RGD-d-(KLAKLAK)2 | MDA-MB-231 (Breast Cancer) | 8 | MCF-10A (Non-tumorigenic Breast) | > 100 | Fictional Example |
Table 2: Hemolytic Activity of Pro-apoptotic Peptides
| Peptide | HC50 (µM) | Reference |
| d-(KLAKLAK)2 | > 200 | [4] |
| Melittin (Control) | 2 | [1] |
| MP28 | > 40 | [7] |
| LTV-1 | > 150 | Fictional Example |
Key Experimental Protocols for Specificity Validation
Accurate validation of peptide specificity relies on a panel of robust in vitro and in vivo assays. Detailed methodologies for these key experiments are provided below.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of the peptide required to inhibit the growth of or kill cancer cells versus normal cells.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., U87MG, A549) and non-cancerous control cell lines (e.g., HUVEC, MRC-5) in appropriate media and conditions.
-
Peptide Treatment: Seed cells in 96-well plates and, after 24 hours, treat with serial dilutions of the targeted peptide and control peptides.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT, XTT, or CellTiter-Glo to the wells.
-
Data Analysis: Measure the absorbance or luminescence according to the reagent manufacturer's instructions. Calculate the IC50 value, which is the concentration of the peptide that causes 50% inhibition of cell viability.
Hemolysis Assay
Objective: To assess the peptide's toxicity to red blood cells, a key indicator of its potential for systemic toxicity.
Protocol:
-
Erythrocyte Preparation: Obtain fresh red blood cells (RBCs) and wash them with phosphate-buffered saline (PBS).
-
Peptide Incubation: Prepare serial dilutions of the peptide in PBS. Mix the peptide solutions with a suspension of RBCs.
-
Controls: Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubation: Incubate the mixtures at 37°C for 1 hour.
-
Centrifugation: Centrifuge the samples to pellet intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.[1][8]
In Vivo Biodistribution Studies
Objective: To determine the localization and accumulation of the targeted peptide in a living organism.
Protocol:
-
Peptide Labeling: Label the peptide with a fluorescent dye (e.g., Cy5.5) or a radionuclide (e.g., 125I).
-
Animal Model: Use a relevant animal model, typically mice bearing tumors derived from human cancer cell lines.
-
Peptide Administration: Administer the labeled peptide to the animals, usually via intravenous injection.
-
Imaging: At various time points post-injection, image the animals using an appropriate imaging system (e.g., in vivo imaging system for fluorescence, SPECT/CT for radioactivity).
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest major organs and the tumor.
-
Quantification: Measure the fluorescence or radioactivity in each organ and the tumor to quantify the peptide distribution.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying biological mechanisms.
Caption: Workflow for validating the specificity of targeted peptides.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating d-(KLAKLAK)2-Induced Apoptosis Through Rigorous Control Experiments
For researchers, scientists, and drug development professionals, establishing the specific pro-apoptotic activity of d-(KLAKLAK)2 is paramount. This guide provides a comparative framework for the essential control experiments required to validate that the observed cell death is indeed a result of apoptosis induced by this cationic peptide. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to ensure robust and reliable results.
The d-(KLAKLAK)2 peptide is a well-documented pro-apoptotic agent that selectively targets and disrupts the anionic mitochondrial membranes of eukaryotic cells.[1][2][3] This disruption leads to the release of pro-apoptotic factors and the subsequent activation of the intrinsic apoptotic pathway.[4] To rigorously validate that d-(KLAKLAK)2 induces apoptosis and not other forms of cell death like necrosis, a series of well-controlled experiments are essential. This guide compares the necessary controls and the expected outcomes when studying d-(KLAKLAK)2's mechanism of action.
Comparative Analysis of Control Experiments
Effective validation of d-(KLAKLAK)2-induced apoptosis hinges on the inclusion of appropriate negative and positive controls. These controls help to unequivocally attribute the observed cellular effects to the specific apoptotic activity of the peptide.
| Control Type | Description | Expected Outcome with d-(KLAKLAK)2 | Rationale |
| Negative Controls | |||
| Vehicle Control | Treatment with the solvent used to dissolve the d-(KLAKLAK)2 peptide (e.g., sterile water or PBS). | No significant increase in apoptotic markers compared to untreated cells. | Ensures that the vehicle itself does not induce cytotoxicity or apoptosis. |
| Scrambled Peptide | A peptide with the same amino acid composition as d-(KLAKLAK)2 but in a random sequence. | No significant induction of apoptosis. The scrambled peptide should not form the amphipathic α-helix necessary for mitochondrial membrane disruption. | Demonstrates that the specific sequence and secondary structure of d-(KLAKLAK)2 are required for its pro-apoptotic activity. |
| Positive Controls | |||
| Staurosporine | A well-characterized broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell types.[5] | A significant increase in apoptotic markers, comparable to or greater than that induced by d-(KLAKLAK)2. | Confirms that the experimental system and apoptosis detection assays are functioning correctly. |
| Flavopiridol | A cyclin-dependent kinase inhibitor that is also a known inducer of apoptosis.[3] | Robust induction of apoptosis, providing a benchmark for the apoptotic response. | Serves as an alternative or additional positive control to validate the apoptotic pathway activation. |
Quantitative Data Summary for Apoptosis Validation Assays
The following tables summarize representative quantitative data from key assays used to validate d-(KLAKLAK)2-induced apoptosis. These assays measure distinct events in the apoptotic cascade, from early membrane changes to caspase activation and mitochondrial depolarization.
Table 1: Annexin V-FITC / Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity.[5]
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | >95% | <5% | <2% |
| Vehicle Control | >95% | <5% | <2% |
| Scrambled Peptide | >90% | <8% | <3% |
| d-(KLAKLAK)2 | 30-60% | 20-40% | 10-30% |
| Staurosporine | 20-50% | 30-50% | 15-35% |
Table 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[2]
| Treatment | Fold Increase in Caspase-3/7 Activity (relative to untreated control) |
| Untreated Control | 1.0 |
| Vehicle Control | ~1.0 |
| Scrambled Peptide | <1.5 |
| d-(KLAKLAK)2 | 3.0 - 8.0[2] |
| Staurosporine | 5.0 - 15.0 |
Table 3: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay utilizes the JC-1 dye to measure the mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[6][7]
| Treatment | Red/Green Fluorescence Ratio (relative to untreated control) |
| Untreated Control | 1.0 |
| Vehicle Control | ~1.0 |
| Scrambled Peptide | >0.8 |
| d-(KLAKLAK)2 | 0.2 - 0.5 |
| CCCP (Positive Control for Depolarization) | <0.2 |
Signaling Pathway and Experimental Workflows
To further clarify the mechanism of action and the experimental design, the following diagrams illustrate the signaling pathway of d-(KLAKLAK)2-induced apoptosis and a typical experimental workflow for its validation.
Caption: Signaling pathway of d-(KLAKLAK)2-induced apoptosis.
Caption: Experimental workflow for validating apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.
Annexin V-FITC / Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome (FITC). Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with d-(KLAKLAK)2, a scrambled peptide control, a vehicle control, and a positive control (e.g., staurosporine) for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Harvesting: For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain membrane integrity. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]
Caspase-3/7 Activity Assay
Principle: This assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and caspase-7. The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the caspase activity.[2]
Protocol:
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat cells with d-(KLAKLAK)2 and controls as described above.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and add a volume of the caspase-glo 3/7 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Principle: The JC-1 dye is a lipophilic, cationic dye that can selectively enter the mitochondria and reversibly change color from green to red as the membrane potential increases. In healthy cells, the high mitochondrial membrane potential promotes the formation of JC-1 aggregates, which emit red fluorescence. In apoptotic cells, the collapse of the mitochondrial membrane potential prevents JC-1 from accumulating in the mitochondria, and it remains in the cytoplasm in its monomeric form, which emits green fluorescence.[6][7]
Protocol:
-
Cell Culture and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate with d-(KLAKLAK)2 and controls. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone).[7]
-
JC-1 Staining: Prepare the JC-1 staining solution according to the kit manufacturer's protocol. Remove the culture medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells with an assay buffer provided in the kit.
-
Measurement: Measure the fluorescence intensity using a multi-mode plate reader. Read the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm).
-
Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.[7]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. benchchem.com [benchchem.com]
A comparative analysis of the pro-apoptotic peptide d-(KLAKLAK)2 and its targeted derivatives reveals significant potential in preclinical cancer models. Conjugation with tumor-homing motifs or co-delivery with other therapeutic agents enhances its antitumor efficacy by promoting targeted delivery and synergistic cell-killing mechanisms. These peptides primarily induce apoptosis through mitochondrial membrane disruption, a key pathway for programmed cell death.
The synthetic peptide d-(KLAKLAK)2, known for its ability to selectively disrupt mitochondrial membranes, has been the subject of extensive research for its anticancer properties.[1] Its mechanism of action involves permeabilizing the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[2] However, its therapeutic window and tumor specificity are critical considerations for clinical translation. To address this, researchers have developed various strategies, including conjugating d-(KLAKLAK)2 with tumor-targeting peptides and utilizing advanced delivery systems.
This guide provides a comparative overview of the in vivo antitumor effects of d-(KLAKLAK)2 and its prominent derivatives, supported by experimental data from preclinical studies.
Comparative In Vivo Antitumor Efficacy
The in vivo efficacy of d-(KLAKLAK)2 and its modified versions has been evaluated in several xenograft animal models. The following tables summarize the key quantitative data from these studies, highlighting the enhanced antitumor effects of targeted delivery strategies.
| Peptide/Treatment | Cancer Model | Animal Model | Key Outcomes | Reference |
| d-(KLAKLAK)2 | Breast Cancer (MDA-MB-435S) | Nude Mice | Inhibits tumor growth and prolongs overall survival. | [3] |
| TMTP1-GG-d-(KLAKLAK)2 | Prostate Cancer (PC-3M-1E8) | Nude Mice | Significant reduction in tumor volume and delayed tumor progression and metastasis. Tumor volume was on average 18% of the control.[4] | [1][5] |
| Gastric Cancer (MKN-45sci) | Nude Mice | Reduction in tumor volume and a significant delay in tumor progression and metastasis.[1] | [1][5] | |
| RGD-4C-GG-d-(KLAKLAK)2 | Melanoma (B16(F10)) | C57BL/6 Mice | Tumor growth inhibition was observed following direct intratumoral administration. | [2][6] |
| Cationic Liposomes with d-(KLAKLAK)2 and G3139 | Melanoma (B16(F10)) | C57BL/6 Mice | Suppressed tumor growth associated with enhanced apoptotic activity. | [3][7][8] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for d-(KLAKLAK)2 and its derivatives is the induction of apoptosis via the mitochondrial pathway. The experimental workflow for evaluating the in vivo antitumor effects of these peptides typically involves the establishment of a tumor xenograft model in immunocompromised mice, followed by systemic or intratumoral administration of the therapeutic peptide.
References
- 1. Anti-tumor effects of the peptide TMTP1-GG-D(KLAKLAK)(2) on highly metastatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of RGD-4C-GG-D(KLAKLAK)2 peptide in mouse B16(F10) melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers | PLOS One [journals.plos.org]
- 5. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers | PLOS One [journals.plos.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of d-(KLAKLAK)2, Proapoptotic Peptide
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proapoptotic peptide d-(KLAKLAK)2 is a valuable tool in research, particularly in cancer and antimicrobial studies, due to its ability to selectively induce programmed cell death (apoptosis) in target cells. Its mechanism of action involves the disruption of the mitochondrial membrane, a critical control point in the apoptotic pathway.[1][2][3] Proper handling and disposal of d-(KLAKLAK)2 are paramount to ensure laboratory safety and prevent unintended environmental exposure. This document provides comprehensive, step-by-step guidance on the safe handling, storage, and disposal of this potent research peptide.
Immediate Safety and Handling Protocols
Due to its biological activity, d-(KLAKLAK)2 should be handled with care, treating it as a potentially hazardous chemical. Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling the peptide in its lyophilized or reconstituted form.
-
Eye Protection: Safety glasses or goggles are required to protect against accidental splashes.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
Handling:
-
Ventilation: Handle the lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Cross-Contamination: Use sterile, dedicated equipment (pipette tips, tubes, etc.) to prevent cross-contamination.
-
Spills: In case of a spill, absorb the material with an inert absorbent material and dispose of it as hazardous waste. Clean the spill area thoroughly.
Storage Procedures
Proper storage is crucial to maintain the stability and efficacy of d-(KLAKLAK)2.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a desiccator to minimize moisture exposure. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Data sourced from vendor information.[4]
Disposal Plan: Inactivation and Waste Management
Never dispose of d-(KLAKLAK)2 directly down the drain or in regular trash. The peptide must be inactivated before disposal. Chemical hydrolysis is an effective method for breaking down the peptide bonds, rendering it biologically inactive.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Liquid Waste: Collect all solutions containing d-(KLAKLAK)2 (e.g., unused experimental solutions, contaminated buffers) in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, gloves, vials, absorbent paper) in a separate, clearly labeled hazardous waste container.
-
-
Chemical Inactivation via Hydrolysis (for liquid waste):
-
Acid Hydrolysis:
-
Working in a chemical fume hood, slowly add the peptide-containing liquid waste to a solution of 1 M Hydrochloric Acid (HCl).
-
Allow the mixture to stand for at least 24 hours at room temperature to ensure complete hydrolysis of the peptide bonds.[5]
-
-
Alkaline Hydrolysis:
-
Alternatively, in a chemical fume hood, slowly add the peptide waste to a solution of 1 M Sodium Hydroxide (NaOH).
-
Let the solution stand for a minimum of 24 hours at room temperature.
-
-
-
Neutralization:
-
After inactivation, neutralize the acidic or basic solution to a pH between 6.0 and 8.0.
-
For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide while monitoring the pH.
-
For alkaline solutions, slowly add a weak acid like acetic acid.
-
-
Final Disposal:
-
Collect the neutralized, inactivated solution in a hazardous waste container.
-
Label the container clearly as "Neutralized Peptide Waste" and list the contents.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
Quantitative Data on Biological Activity
The following table summarizes the biological activity of d-(KLAKLAK)2 and its analogs from published studies. This data is crucial for understanding its potency and potential hazards.
| Compound | Cell Line | Assay | Result (IC50 / CC50) | Reference |
| d-(KLAKLAK)2 | KB cells | Cell Viability | No remarkable toxicity (as free peptide) | |
| Lipo (Pep) (d-(KLAKLAK)2 loaded liposome) | KB cells | Cell Viability | Significantly higher toxicity than free peptide | |
| (KLAKLAK)2-NH2 | MCF-10A (non-tumorigenic) | Antiproliferative (MTT) | IC50 = 154 ± 6.53 µmol/L | |
| (KLAKLAK)2-NH2 | MCF-7 (breast cancer) | Antiproliferative (MTT) | IC50 = 124.1 ± 8.12 µmol/L |
Experimental Protocols
Understanding the mechanism of action of d-(KLAKLAK)2 often involves assessing its impact on mitochondrial integrity and the subsequent activation of apoptotic pathways. Below are detailed methodologies for key experiments.
Mitochondrial Membrane Potential Assay using JC-1
This assay is used to determine the effect of d-(KLAKLAK)2 on the mitochondrial membrane potential (ΔΨm). JC-1 is a fluorescent dye that aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).[6][7][8]
Materials:
-
JC-1 Staining Solution
-
Assay Buffer
-
Cells to be treated with d-(KLAKLAK)2
-
96-well black, clear-bottom culture plate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of d-(KLAKLAK)2 for the desired time period. Include untreated cells as a negative control and cells treated with a known mitochondrial depolarizing agent (e.g., CCCP) as a positive control.
-
Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the JC-1 staining solution.
-
Incubate the plate at 37°C for 15-30 minutes in the dark.
-
-
Washing:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully remove the supernatant and wash the cells with an equal volume of Assay Buffer.
-
Repeat the centrifugation and washing step.
-
-
Fluorescence Measurement:
-
Add Assay Buffer to the wells.
-
Measure the fluorescence intensity using a plate reader.
-
Red fluorescence (J-aggregates): Excitation ~540 nm / Emission ~590 nm.
-
Green fluorescence (JC-1 monomers): Excitation ~485 nm / Emission ~535 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are activated downstream of mitochondrial disruption. The assay utilizes a substrate that releases a fluorescent signal upon cleavage by active caspases.[9][10][11][12][13]
Materials:
-
Caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorophore)
-
Assay Buffer
-
Lysis Buffer
-
Treated cells
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with d-(KLAKLAK)2 as described in the previous protocol.
-
Cell Lysis:
-
After treatment, lyse the cells according to the assay kit manufacturer's protocol to release the cellular contents, including caspases.
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Prepare the caspase-3/7 substrate in Assay Buffer and add it to each well.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity with a plate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.
-
Data Analysis: An increase in fluorescence intensity corresponds to higher caspase-3/7 activity and indicates apoptosis.
Cytochrome c Release Assay by Western Blot
This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[14][15][16][17][18]
Materials:
-
Cytosol Extraction Buffer
-
Mitochondrial Fractionation Kit
-
Primary antibody against Cytochrome c
-
Primary antibody against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV)
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blot equipment and reagents
Procedure:
-
Cell Treatment: Treat cells with d-(KLAKLAK)2.
-
Cell Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a dedicated kit or protocol. This typically involves cell lysis with a specific buffer and differential centrifugation.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blot:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with the primary antibody against cytochrome c.
-
Also, probe separate blots or the same blot (after stripping) with antibodies against a cytosolic marker (to check for mitochondrial contamination in the cytosol fraction) and a mitochondrial marker (to confirm the purity of the mitochondrial fraction).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release and the induction of apoptosis.
Visualizations
d-(KLAKLAK)2-Induced Apoptotic Signaling Pathway
Caption: d-(KLAKLAK)2 signaling pathway leading to apoptosis.
Experimental Workflow for Disposal of d-(KLAKLAK)2
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-(KLAKLAK)2, Proapoptotic Peptide | 721397-24-6 | BroadPharm [broadpharm.com]
- 4. This compound | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 5. youtube.com [youtube.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. stemcell.com [stemcell.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. Amplite® Fluorimetric Caspase 3/7 Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 14. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 17. genetex.com [genetex.com]
- 18. researchgate.net [researchgate.net]
Essential Safety and Logistical Guidance for Handling d-(KLAKLAK)2 Proapoptotic Peptide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational planning, and disposal of the proapoptotic peptide d-(KLAKLAK)2. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and experimental integrity.
Immediate Safety and Handling Protocols
The proapoptotic peptide d-(KLAKLAK)2 is a synthetic peptide designed to induce apoptosis, primarily by disrupting mitochondrial membranes. While not classified as acutely hazardous, its biological activity necessitates careful handling to avoid unintended exposure and ensure experimental accuracy. Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table summarizes the required PPE for handling d-(KLAKLAK)2 in both lyophilized powder and solution forms.
| Form | Required PPE | Rationale |
| Lyophilized Powder | - Nitrile gloves- Safety glasses or goggles- Lab coat- Dust respirator or handling within a chemical fume hood | Lyophilized peptides are lightweight and can easily become airborne, posing an inhalation risk. |
| Reconstituted Solution | - Nitrile gloves- Safety glasses or goggles- Lab coat | Protects against accidental splashes and skin contact. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe and compliant laboratory environment.
Storage and Stability
Correct storage is vital for preserving the peptide's integrity and preventing degradation.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a dry, dark environment. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Disposal Plan
All materials contaminated with d-(KLAKLAK)2 must be treated as chemical waste and disposed of according to institutional and local regulations. Never dispose of peptide waste in regular trash or down the drain.[1][2]
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, separate all d-(KLAKLAK)2 contaminated waste from other laboratory waste. This includes:
-
Solid Waste: Unused peptide, contaminated vials, pipette tips, gloves, and other consumables.
-
Liquid Waste: Unused peptide solutions and contaminated buffers.
-
Sharps Waste: Contaminated needles and syringes.
-
-
Containerization:
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name, "d-(KLAKLAK)2, Proapoptotic Peptide".
-
Collection and Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[1][3]
Experimental Protocols
Detailed methodologies for key experiments involving d-(KLAKLAK)2 are provided below. These protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.
Preparation of d-(KLAKLAK)2 for In Vitro and In Vivo Studies
The solubility of d-(KLAKLAK)2 can vary. It is generally soluble in DMSO, which can then be diluted in aqueous buffers.[4]
In Vitro Stock Solution Preparation:
-
To prepare a stock solution, dissolve the lyophilized d-(KLAKLAK)2 peptide in sterile DMSO.
-
Further dilute the stock solution with an appropriate sterile buffer (e.g., PBS) or cell culture medium to the desired final concentration immediately before use.
In Vivo Formulation (Example):
-
Prepare a stock solution of d-(KLAKLAK)2 in DMSO.
-
For injection, an example formulation is a 10:5:85 ratio of DMSO:Tween 80:Saline.[4]
-
To prepare this, mix the required volume of the DMSO stock solution with Tween 80, and then add saline to the final volume. Ensure the solution is clear before administration.[4]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and proliferation.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 12 hours.[5]
-
Treatment: Treat the cells with varying concentrations of d-(KLAKLAK)2 and incubate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[5]
-
Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 540 nm using a microplate reader.[5]
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay is based on the cleavage of a p-nitroaniline (pNA) labeled substrate by caspase-3.[6][7]
-
Induce Apoptosis: Treat cells with d-(KLAKLAK)2 to induce apoptosis. Include an untreated control group.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction:
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[6][7] The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.[6]
Mandatory Visualization
d-(KLAKLAK)2 Proapoptotic Signaling Pathway
The proapoptotic activity of d-(KLAKLAK)2 is initiated by its direct interaction with and disruption of the mitochondrial membrane. This leads to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade, culminating in programmed cell death.
Caption: d-(KLAKLAK)2 apoptotic pathway.
References
- 1. peptide24.store [peptide24.store]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Bacterial | 721397-24-6 | Invivochem [invivochem.com]
- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. genscript.com [genscript.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
